molecular formula C30H49N7O13 B15564309 PTAD-PEG8-azide

PTAD-PEG8-azide

Numéro de catalogue: B15564309
Poids moléculaire: 715.7 g/mol
Clé InChI: CEIKBDZPPTYKQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PTAD-PEG8-azide is a useful research compound. Its molecular formula is C30H49N7O13 and its molecular weight is 715.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H49N7O13

Poids moléculaire

715.7 g/mol

Nom IUPAC

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide

InChI

InChI=1S/C30H49N7O13/c1-41-27-24-25(37-29(39)34-35-30(37)40)2-3-26(27)50-9-5-32-28(38)4-7-42-10-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-11-43-8-6-33-36-31/h2-3,24H,4-23H2,1H3,(H,32,38)(H,34,39)(H,35,40)

Clé InChI

CEIKBDZPPTYKQX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to PTAD-PEG8-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional linker, PTAD-PEG8-azide, a valuable tool in bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and its primary application in the selective modification of tyrosine residues on proteins. A detailed experimental protocol for protein labeling is provided, along with a visual representation of the experimental workflow.

Introduction

This compound is a heterobifunctional crosslinker that integrates two key functionalities: a 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) group and a terminal azide (B81097) moiety, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The PTAD group facilitates a rapid and highly selective "tyrosine-click" reaction with the phenolic side chain of tyrosine residues.[1] This reaction is notable for its bioorthogonality, proceeding under mild, aqueous conditions across a broad pH range without the need for a metal catalyst.[1] The PEG8 spacer enhances the solubility and flexibility of the linker, while the azide group enables subsequent conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry.[2] These properties make this compound a powerful reagent for the construction of antibody-drug conjugates (ADCs) and other precisely engineered biomolecules.[3][4]

Structure and Properties

The chemical structure of this compound consists of the PTAD electrophile, a hydrophilic PEG8 chain, and a terminal azide group.

Table 1: Quantitative Data for this compound

PropertyValueReference
Chemical Formula C30H49N7O13
Molecular Weight 715.75 g/mol
Purity Typically >95%[1]
Physical Form Solid[1]
Solubility Soluble in MeOH, DMF, and DMSO[1]
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

The following section details a general protocol for the labeling of a protein with this compound, followed by a subsequent click chemistry reaction. This protocol is adapted from established methods for PTAD-based bioconjugation.[2]

Materials
  • This compound

  • Activation Reagent (e.g., 1,3-dibromo-5,5-dimethylhydantoin)

  • Anhydrous organic solvent (e.g., DMF or acetonitrile)

  • Protein of interest in a suitable buffer (e.g., Tris or phosphate (B84403) buffer, pH 6-9)

  • Tris buffer

  • Gel filtration column for purification

  • Alkyne-modified molecule for click chemistry

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA for CuAAC)

Protocol for Protein Labeling with this compound

Part 1: Activation of this compound

  • In a microcentrifuge tube, dissolve the unactivated this compound (urazole form) and an equimolar amount of an activation reagent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) in a minimal amount of anhydrous organic solvent (e.g., DMF or acetonitrile).

  • Mix the solution for approximately 5 minutes. A color change from colorless or pale yellow to a deep red indicates the formation of the active PTAD moiety.

  • Place the activated this compound solution on ice and proceed to the next step within 30 minutes.

Part 2: Protein Modification

  • To a solution of the protein of interest (a minimum concentration of 1 mg/mL is recommended) in a mixed phosphate/Tris or Tris buffer at a pH between 6 and 9, add the activated this compound solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point.

  • Gently mix the reaction and allow it to proceed at room temperature for up to 30 minutes.

  • To quench the reaction and scavenge any potential isocyanate byproducts resulting from PTAD decomposition, the addition of a small amount of Tris buffer can be beneficial.

  • Remove the excess, unreacted this compound using a gel filtration column.

Subsequent Azide-Alkyne Click Chemistry

The azide-functionalized protein can now be conjugated to an alkyne-containing molecule using standard click chemistry protocols. The following is a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • To the purified azide-labeled protein, add the alkyne-modified molecule of interest.

  • In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Add the catalyst solution to the protein mixture to initiate the click reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound and subsequent conjugation via click chemistry.

experimental_workflow cluster_activation Activation cluster_labeling Protein Labeling cluster_conjugation Click Chemistry Conjugation urazole This compound (Urazole form) activated_ptad Activated this compound (Red) urazole->activated_ptad Oxidation activator Activation Reagent (e.g., DBH) activator->activated_ptad protein Target Protein (with Tyrosine) labeled_protein Azide-Labeled Protein activated_ptad->labeled_protein protein->labeled_protein Tyrosine Click Reaction alkyne Alkyne-Modified Molecule final_conjugate Final Protein Conjugate labeled_protein->final_conjugate alkyne->final_conjugate CuAAC or SPAAC

Caption: Experimental workflow for protein conjugation using this compound.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the precise and stable modification of proteins and other biomolecules. Its ability to selectively target tyrosine residues under biocompatible conditions, combined with the potential for subsequent click chemistry reactions, makes it an invaluable tool for researchers in drug development, proteomics, and materials science. The protocols and data presented in this guide are intended to facilitate the successful application of this powerful reagent in a variety of research contexts.

References

An In-depth Technical Guide on the Core Mechanism of Action of PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAD-PEG8-azide is a heterobifunctional crosslinker designed for the precise and stable covalent modification of biomolecules. This guide provides a detailed exploration of its core mechanism of action, experimental protocols, and the functional roles of its constituent parts. The molecule's design leverages a tyrosine-selective reactive group, a flexible polyethylene (B3416737) glycol spacer, and a bioorthogonal handle for click chemistry, offering a versatile tool for applications ranging from protein labeling and antibody-drug conjugate (ADC) development to surface functionalization.

The structure of this compound consists of three key components:

  • PTAD (4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione): This moiety provides high selectivity for the phenolic side chain of tyrosine residues, enabling targeted protein modification.[1][2]

  • PEG8 (Octaethylene Glycol): An eight-unit polyethylene glycol spacer that enhances the solubility and biocompatibility of the reagent and the resulting conjugate.[3][4] It also provides spatial separation between the target biomolecule and the azide (B81097) group, which can be crucial for subsequent reactions.

  • Azide (N₃): A functional group that serves as a bioorthogonal handle for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

This guide will elucidate the chemical principles governing the utility of this compound in advanced bioconjugation strategies.

Core Mechanism of Action: The Tyrosine "Click" Reaction

The primary mechanism of action of the PTAD moiety is a highly selective, ene-type reaction with the electron-rich phenolic side chain of tyrosine residues.[7] This reaction is often referred to as a "tyrosine-click" reaction due to its efficiency and specificity under mild, aqueous conditions.[2]

The key features of the PTAD-tyrosine ligation are:

  • High Selectivity: The PTAD group demonstrates remarkable selectivity for tyrosine over other common amino acid residues like lysine (B10760008) and cysteine.

  • Mild Reaction Conditions: The conjugation can be performed in a variety of biologically compatible aqueous buffers over a broad pH range, typically at room temperature.

  • Stability: The resulting covalent bond between the PTAD linker and the tyrosine residue is highly stable across a range of pH values, temperatures, and even in human blood plasma.

The reaction proceeds via an ene-type mechanism where the PTAD molecule adds across one of the ortho positions of the tyrosine's phenolic ring. This process is chemoselective and does not require heavy metal catalysts. In some instances, a double addition of PTAD to both ortho positions of the tyrosine ring has been observed.[8]

Potential Side Reactions

Under certain conditions, the PTAD moiety can decompose to form a putative isocyanate byproduct. This isocyanate is more promiscuous in its reactivity and can label primary amines, such as those on lysine residues.[8] This side reaction can be effectively mitigated by including an isocyanate scavenger, such as Tris (2-amino-2-hydroxymethyl-propane-1,3-diol), in the reaction buffer.[2][8]

Subsequent Bioorthogonal Ligation

Once the this compound linker is covalently attached to a tyrosine residue on the target protein, the terminal azide group is available for further modification. This is typically achieved through click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The azide can react with a molecule containing an alkyne group to form a stable triazole linkage.[6] This two-step approach allows for the modular assembly of complex bioconjugates.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this compound.

PTAD_Mechanism cluster_step1 Step 1: Tyrosine Ligation cluster_step2 Step 2: Click Chemistry PTAD_PEG8_Azide This compound Protein_PTAD Protein-PTAD-PEG8-Azide Conjugate PTAD_PEG8_Azide->Protein_PTAD Ene-type Reaction (Tyrosine Click) Protein Protein with accessible Tyrosine Protein->Protein_PTAD Tyrosine Tyrosine Residue Final_Conjugate Final Bioconjugate Protein_PTAD->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-containing Molecule (e.g., drug, dye) Alkyne_Molecule->Final_Conjugate

Mechanism of this compound Bioconjugation.

Experimental_Workflow start Start prepare_reagents Prepare Protein Solution and this compound Stock start->prepare_reagents reaction Incubate Protein with This compound (Room Temp, 1 hr) prepare_reagents->reaction purification1 Remove Excess Linker (e.g., SEC, Dialysis) reaction->purification1 conjugate1 Protein-PTAD-PEG8-Azide purification1->conjugate1 click_reaction Add Alkyne-Molecule and Click Chemistry Reagents (if needed) conjugate1->click_reaction purification2 Purify Final Conjugate click_reaction->purification2 analysis Characterize Conjugate (e.g., MS, SDS-PAGE) purification2->analysis end End analysis->end

General Experimental Workflow for this compound.

Data Presentation

The following tables summarize key quantitative data related to the components and application of linkers similar to this compound.

Table 1: Impact of PEG Spacers on Binding Affinity

This table illustrates how PEG spacers can improve the binding affinity of a bioconjugate compared to more hydrophobic alkyl spacers. The data is adapted from a study on aptamer-amphiphiles.

Spacer TypeDissociation Constant (Kd) in nMChange in Affinity vs. No Spacer
No Spacer150.2 ± 20.5-
C12 Alkyl225.8 ± 35.1Decrease
C24 Alkyl280.4 ± 40.2Decrease
PEG8 110.5 ± 15.8 Increase
PEG2495.3 ± 12.1Increase

Lower Kd values indicate stronger binding affinity.

Table 2: Reaction Conditions and Stability

This table summarizes the general conditions for PTAD-tyrosine conjugation and the stability of the resulting linkage.

ParameterCondition / ObservationReference(s)
Reaction Buffer PBS, Tris, HEPES, and other biologically compatible buffers
pH Range Effective over a broad pH range (e.g., 7.4)
Temperature Room Temperature
Reaction Time Typically 1 hour
Linkage Stability Stable to extremes of pH, temperature, and exposure to human blood plasma
Isocyanate Scavenger Tris buffer is often used to prevent side reactions with primary amines[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific proteins and applications.

Protocol 1: Tyrosine-Specific Labeling of a Protein

This protocol describes the first step of conjugation: attaching the this compound linker to a target protein.

Materials:

  • Target protein solution in a suitable buffer (e.g., PBS or Tris, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Desalting columns or dialysis equipment for purification.

Methodology:

  • Protein Preparation: Prepare the protein solution at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer. If not using Tris buffer, consider adding a small amount of Tris to scavenge potential isocyanate byproducts.

  • Reagent Addition: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 equivalents of linker per mole of protein).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.

  • Purification: Remove the excess, unreacted this compound linker using a desalting column, spin filtration, or dialysis against the desired buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE.

Protocol 2: Click Chemistry for Secondary Conjugation

This protocol outlines the subsequent step of attaching an alkyne-containing molecule to the azide-functionalized protein from Protocol 1. This example describes a copper-catalyzed reaction (CuAAC).

Materials:

  • Azide-labeled protein from Protocol 1.

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, drug molecule).

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • Reducing agent solution (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., TBTA).

Methodology:

  • Reagent Preparation: Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and TBTA in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically in a 5-10 fold molar excess), and the TBTA ligand.

  • Initiation of Reaction: Add the sodium ascorbate, followed immediately by the CuSO₄ solution to initiate the click reaction. The final concentrations are typically in the range of 1 mM for the copper and reducing agent.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, or as optimized for the specific reactants.

  • Purification: Purify the final bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate methods.

  • Final Analysis: Characterize the final product to confirm successful dual conjugation and purity using techniques like UV-Vis spectroscopy (if the alkyne-molecule is a dye), mass spectrometry, and SDS-PAGE.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its mechanism of action, centered on a highly selective tyrosine-click reaction, allows for precise protein modification under biocompatible conditions. The integrated PEG8 spacer enhances solubility and provides optimal spacing, while the terminal azide group opens the door to a wide array of subsequent modifications via robust click chemistry. This two-step conjugation strategy provides a modular and efficient approach to constructing complex and well-defined bioconjugates for therapeutic, diagnostic, and research applications.

References

An In-depth Technical Guide to Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional linkers are indispensable tools in modern bioconjugation, enabling the precise and controlled covalent joining of two distinct biomolecules. Their unique architecture, featuring two different reactive moieties, allows for sequential conjugation strategies that minimize the formation of undesirable homodimers and other side products. This technical guide provides a comprehensive overview of the core principles of heterobifunctional linkers, including their classification, reaction chemistries, and diverse applications in research and therapeutic development. Detailed experimental protocols for common bioconjugation techniques are presented, alongside quantitative data to inform the selection and optimization of linker strategies. Furthermore, this guide illustrates key concepts and workflows through diagrams generated using Graphviz, offering a visual and technical resource for professionals in the field.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, facilitating the controlled and sequential conjugation of two different biomolecules. This targeted approach is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to the formation of homodimers and other unwanted byproducts. The versatility of heterobifunctional linkers has made them integral to a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the creation of fluorescently labeled probes for cellular imaging and interaction studies.[1]

The choice of a heterobifunctional linker is critical and is dictated by several factors, including the functional groups available on the biomolecules to be conjugated, the desired stability of the resulting bioconjugate, and the potential impact of the linker on the biological activity of the molecules. Key characteristics of the linker, such as its length, flexibility, and hydrophilicity, can significantly influence the properties of the final bioconjugate. For instance, the incorporation of polyethylene (B3416737) glycol (PEG) spacers can enhance the hydrophilicity and bioavailability of the conjugate.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are broadly classified based on the specific reactive groups they contain. This diversity allows for the targeting of a wide range of functional groups commonly found on biomolecules.

Amine-Reactive and Sulfhydryl-Reactive Linkers

This is one of the most widely used classes of heterobifunctional linkers.[2] One end of the linker typically contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines found in lysine (B10760008) residues and the N-terminus of proteins.[2] The other end features a sulfhydryl-reactive group, such as a maleimide (B117702), which specifically reacts with free sulfhydryl groups in cysteine residues.[2] This combination is highly effective for the controlled, site-directed conjugation of proteins.[2]

Carbonyl-Reactive and Sulfhydryl-Reactive Linkers

This class of linkers possesses a carbonyl-reactive group (e.g., hydrazide or aminooxy) and a sulfhydryl-reactive group.[2] Carbonyl groups, such as aldehydes or ketones, can be naturally present or can be introduced into biomolecules, for example, through the periodate (B1199274) oxidation of carbohydrates in glycoproteins.[2]

Amine-Reactive and Photoreactive Linkers

These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or diazirine.[2] The amine-reactive end allows for specific attachment to a biomolecule, while the photoreactive end remains inert until activated by UV light.[2][3] Upon photoactivation, the photoreactive group forms a highly reactive intermediate that can non-selectively insert into nearby C-H or N-H bonds.[2][4] This is particularly useful for capturing transient protein-protein interactions.[2]

Bioorthogonal Linkers (Click Chemistry)

"Click chemistry" refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of a copper-free click chemistry reaction that is well-suited for bioconjugation in biological systems. Heterobifunctional linkers for click chemistry often contain a dibenzocyclooctyne (DBCO) group for reaction with an azide.

Quantitative Data for Linker Selection and Reaction Optimization

The successful design and execution of a bioconjugation strategy depend on a clear understanding of the quantitative parameters that govern the reaction. The following tables summarize key data for commonly used heterobifunctional linkers.

Table 1: Properties of Common Heterobifunctional Linkers

Linker NameAlternative NameReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )
SMCC Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylateNHS ester, Maleimide8.3334.32
Sulfo-SMCC Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-NHS ester, Maleimide8.3436.37
LC-SMCC Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)NHS ester, Maleimide15.7447.48
DBCO-NHS Ester Dibenzocyclooctyne-N-hydroxysuccinimidyl esterNHS ester, DBCO11.1430.43

Data sourced from product information sheets.[5]

Table 2: Key Reaction Parameters for SMCC Crosslinking [6]

ParameterStep 1: Amine Reaction (Activation)Step 2: Sulfhydryl Reaction (Conjugation)
pH 7.0 - 9.06.5 - 7.5
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 30 minutes - 2 hours30 minutes - 2 hours
Typical Buffer Phosphate Buffered Saline (PBS)Phosphate Buffered Saline (PBS)
Note: Buffers should be free of primary amines (e.g., Tris) and sulfhydryls.[6]

Table 3: Recommended Molar Excess of SMCC over Amine-Containing Protein [6]

Protein ConcentrationRecommended Molar Excess of SMCC
< 1 mg/mL40-80 fold
1-4 mg/mL20-fold
5-10 mg/mL5-10 fold
Note: These are starting recommendations and empirical testing is necessary for optimization.[6]

Table 4: Quantitative Data for DBCO Click Chemistry (SPAAC)

ParameterValueConditions
Second-Order Rate Constant (k₂)
DBCO with Benzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
DBCO with Phenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Reaction Time 2 - 12 hoursRoom temperature or 4°C
Molar Excess of DBCO Reagent 20-30 foldFor antibody activation with DBCO-NHS ester
Molar Excess of Azide Reagent 2-4 foldFor reaction with DBCO-functionalized antibody
Reaction Yield >90%General observation
UV-Vis Absorbance Maximum for DBCO ~310 nmUseful for reaction monitoring

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments using heterobifunctional linkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing a free sulfhydryl group (Protein-SH).[6]

Materials and Reagents:

  • Protein 1 (containing primary amines, Protein-NH₂)

  • Protein 2 (containing free sulfhydryls, Protein-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5 (amine and sulfhydryl-free)

  • Desalting columns (e.g., spin columns)

Procedure:

Step 1: Activation of Protein 1 with SMCC

  • Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[5]

  • Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Dissolve Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2

  • Immediately add the desalted, maleimide-activated Protein 1 to the Protein-SH. The molar ratio of the two molecules should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

Characterization: The resulting conjugate can be characterized by SDS-PAGE, which will show a shift in the molecular weight corresponding to the successful conjugation. The drug-to-antibody ratio (DAR) for ADCs can be determined using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

Protocol 2: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol outlines the conjugation of an antibody to an azide-modified oligonucleotide using a DBCO-NHS ester linker.

Materials:

  • Antibody

  • Azide-modified oligonucleotide

  • DBCO-NHS Ester

  • Reaction Buffer: PBS (phosphate-buffered saline), pH 7.4

Procedure:

Step 1: Activation of Antibody with DBCO-NHS Ester

  • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[2]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[2]

  • Incubate at room temperature for 60 minutes.[2]

  • Quench the reaction by adding Tris buffer to a final concentration of 10 mM and incubate for 15 minutes.[2]

  • Remove excess, unreacted DBCO-NHS ester using a desalting column.

Step 2: Copper-Free Click Chemistry Conjugation

  • Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.[2]

  • Incubate the reaction overnight at 4°C.[2]

  • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method, such as SEC, to remove the excess oligonucleotide.

Characterization: The success of the conjugation can be verified by gel electrophoresis, where the conjugated antibody will show a higher molecular weight. The stoichiometry of the conjugation can be analyzed using UV-Vis spectroscopy by measuring the absorbance at 260 nm (for the oligonucleotide) and 280 nm (for the antibody).

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and relationships in bioconjugation.

experimental_workflow_smcc cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation protein_nh2 Protein-NH₂ reaction1 Incubate (RT, 30-60 min) protein_nh2->reaction1 smcc SMCC Linker smcc->reaction1 desalt1 Desalting Column reaction1->desalt1 activated_protein Maleimide-Activated Protein desalt1->activated_protein reaction2 Incubate (RT, 1-2 hr) activated_protein->reaction2 protein_sh Protein-SH protein_sh->reaction2 quench Quench (Cysteine) reaction2->quench purify Purification (SEC/Affinity) quench->purify final_conjugate Final Bioconjugate purify->final_conjugate

Caption: Workflow for a two-step protein-protein conjugation using SMCC.

logical_relationships cluster_linkers Heterobifunctional Linker Types cluster_targets Reactive Functional Groups on Biomolecules amine_thiol Amine-to-Thiol (e.g., SMCC) amines Primary Amines (Lysine, N-terminus) amine_thiol->amines NHS Ester end thiols Sulfhydryls (Cysteine) amine_thiol->thiols Maleimide end carbonyl_thiol Carbonyl-to-Thiol (e.g., MPBH) carbonyl_thiol->thiols Maleimide end carbonyls Carbonyls (Oxidized Glycans) carbonyl_thiol->carbonyls Hydrazide end amine_photo Amine-to-Photoreactive (e.g., NHS-Azide) amine_photo->amines NHS Ester end non_specific C-H, N-H Bonds (Photoreactive Insertion) amine_photo->non_specific Aryl Azide end click Click Chemistry (e.g., DBCO-NHS) click->amines NHS Ester end azides Azides click->azides DBCO end

Caption: Logical relationships between linker types and their reactive targets.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling gpcr GPCR gpcr_dimer GPCR Heterodimer gpcr->gpcr_dimer gpcr->gpcr_dimer ligand Bivalent Ligand (Two Pharmacophores + Linker) ligand->gpcr_dimer Binds & Stabilizes g_protein G-Protein Activation gpcr_dimer->g_protein Conformational Change effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: GPCR heterodimerization and signaling modulated by a bivalent ligand.[7]

Conclusion

Heterobifunctional linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation chemistry. Their ability to facilitate the precise and controlled linkage of diverse biomolecules has had a profound impact on various fields, from fundamental biological research to the development of novel therapeutics like ADCs. A thorough understanding of the different classes of linkers, their reactive chemistries, and the quantitative parameters that govern their use is essential for the successful design and implementation of bioconjugation strategies. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical knowledge and practical protocols necessary to effectively harness the potential of heterobifunctional linkers in their work. As the field continues to evolve, the development of new linkers with enhanced stability, selectivity, and functionality will undoubtedly open up new avenues for innovation in science and medicine.

References

A Technical Guide to Tyrosine-Selective Protein Modification Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and powerful research tools for understanding protein function. While lysine (B10760008) and cysteine residues have traditionally been the primary targets for bioconjugation, their high abundance (lysine) or role in structural disulfide bonds (cysteine) can lead to heterogeneous products and loss of protein function.

Tyrosine, with its unique phenolic side chain, has emerged as a compelling alternative for site-selective protein modification. Its relatively low abundance and frequent partial burial on the protein surface mean that often only one or a few tyrosine residues are accessible for reaction, leading to more homogeneous and well-defined bioconjugates. This guide provides an in-depth overview of the core chemical strategies for tyrosine-selective modification, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Core Chemical Methodologies for Tyrosine-Selective Modification

Several distinct chemical approaches have been developed to target the electron-rich phenol (B47542) side chain of tyrosine. These methods vary in their reaction mechanisms, selectivity, and the conditions required, offering a versatile toolkit for protein chemists.

Mannich-Type Reactions (Electrophilic Aromatic Substitution)

One of the earliest methods for tyrosine modification, the three-component Mannich-type reaction, involves the in situ formation of an imine from an aldehyde and an electron-rich aniline (B41778), which then undergoes electrophilic aromatic substitution with the phenolic ring of tyrosine.[1][2] This reaction forms a stable carbon-carbon bond.

Reaction Mechanism:

Mannich_Reaction Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate Aldehyde->Imine + Aniline, -H2O Aniline Aniline (R2-NH2) Aniline->Imine Product Modified Tyrosine Imine->Product + Tyrosine Tyrosine Tyrosine Residue Tyrosine->Product

Mechanism of the three-component Mannich-type reaction for tyrosine modification.

A significant advantage of this three-component system is the ability to introduce two different functional groups in a single step by varying the aldehyde and aniline components.[2] However, the reaction can suffer from side reactions with other nucleophilic residues like tryptophan and cysteine, and often requires long reaction times.

Diazonium Coupling

Aryl diazonium salts are electrophilic reagents that react with activated aromatic rings, such as the phenol group of tyrosine, to form stable azo-adducts. This reaction is typically performed at slightly alkaline pH to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.

Reaction Workflow:

Diazonium_Coupling Aniline_Precursor Aniline Precursor Diazotization Diazotization (NaNO2, HCl) Aniline_Precursor->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Conjugation Azo-Coupling Reaction (pH 8-9) Diazonium_Salt->Conjugation Protein Protein with accessible Tyrosine Protein->Conjugation Modified_Protein Azo-Conjugated Protein Conjugation->Modified_Protein

Workflow for tyrosine modification using diazonium coupling.

While effective, traditional diazonium reagents can be unstable and may exhibit cross-reactivity with other residues like histidine, lysine, and cysteine. More recent developments have introduced stabilized diazonium salts that offer improved selectivity for tyrosine, particularly at controlled pH.

Tyrosine-Click Chemistry (Diazodicarboxamides)

"Tyrosine-click" chemistry, a highly efficient and selective method, utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) and related cyclic diazodicarboxamides.[3][4][5][6][7] These reagents react rapidly with the phenolic side chain of tyrosine through an ene-type mechanism under mild, biocompatible conditions.

Logical Relationship:

Tyrosine_Click Core_Concept Tyrosine-Click Chemistry Reagent PTAD Derivative Core_Concept->Reagent Protein Tyrosine-containing Protein Core_Concept->Protein Reaction Ene-type Reaction Reagent->Reaction Protein->Reaction Product Stable Bioconjugate Reaction->Product Advantages High Selectivity Fast Kinetics Mild Conditions Product->Advantages

Key aspects of Tyrosine-Click Chemistry.

A notable feature of this chemistry is its orthogonality to cysteine and lysine modifications, allowing for the sequential or simultaneous labeling of multiple sites on a single protein.[6] While highly selective for tyrosine, decomposition of PTAD reagents can sometimes lead to isocyanate byproducts that react with lysine residues, a side reaction that can be mitigated by the addition of a scavenger like Tris buffer.

Transition Metal-Catalyzed Modifications

Transition metal catalysts, particularly palladium, have been employed for the allylic alkylation of tyrosine residues. In this approach, a π-allyl palladium complex, generated in situ from an allylic acetate, reacts with the phenolic oxygen of tyrosine to form an ether linkage.

This method is selective for tyrosine and proceeds under mild aqueous conditions. It has been successfully used to attach hydrophobic moieties to proteins, creating synthetic lipoproteins.[8]

Enzyme-Mediated Modifications

Enzymes such as tyrosinase and horseradish peroxidase (HRP) can be used to achieve highly site-selective tyrosine modifications.[7] Tyrosinase catalyzes the oxidation of tyrosine to a reactive o-quinone, which can then be trapped by various nucleophiles to form a stable conjugate. HRP, in the presence of hydrogen peroxide, can generate tyrosyl radicals, which can also be used for subsequent coupling reactions.[7]

Experimental Workflow:

Enzyme_Mediated Start Start Protein_Prep Prepare Protein Solution (with accessible Tyrosine) Start->Protein_Prep Enzyme_Addition Add Tyrosinase/HRP Protein_Prep->Enzyme_Addition Reagent_Prep Prepare Nucleophile Solution Reagent_Prep->Enzyme_Addition Incubation Incubate at controlled temperature and pH Enzyme_Addition->Incubation Quenching Quench Reaction (optional) Incubation->Quenching Purification Purify Conjugate (e.g., SEC, IEX) Quenching->Purification Characterization Characterize Product (SDS-PAGE, MS) Purification->Characterization End End Characterization->End

General workflow for enzyme-mediated tyrosine modification.

The high specificity of the enzyme for its substrate can lead to the modification of a single, most accessible tyrosine residue, even in the presence of multiple tyrosines.

Other Emerging Methods
  • Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate tyrosyl radicals for subsequent coupling reactions with high site-selectivity.[6][9]

  • Electrochemical Methods: Electrochemical oxidation can also be employed to generate reactive intermediates for tyrosine modification in a controlled manner.[10]

Quantitative Data Comparison

The following tables summarize key quantitative data for the major tyrosine-selective modification methods, allowing for a direct comparison of their efficiencies and required reaction conditions.

Table 1: Reaction Conditions and Efficiency of Tyrosine-Selective Modification Methods

MethodProtein ExampleReagentspHTemp (°C)TimeConversion/YieldReference
Mannich-Type Chymotrypsinogen AFormaldehyde (B43269), Aniline derivative6.5RT18 h60-80% Conversion[5]
LysozymeCyclic imine7.4RT4 daysSignificant monoadduct
Diazonium Coupling Salmon CalcitoninIn situ generated diazonium-PEG4.5N/A56 h78% Conversion (24% Yield)
Viral Capsids (MS2)Diazonium salt with EWG9.0415 min - 2 h>90% Conversion
Tyrosine-Click PeptidePTAD derivative7.0RT< 5 min~60% Yield[11]
ChymotrypsinogenPTAD-PEGN/ARTN/ASelective PEGylation
Elastin-like ProteinPTAD-azide8.0RTN/A~90% Modification
Pd-Catalyzed Chymotrypsinogen AAllylic acetate, Pd(OAc)₂8.5-9.0RT45 min50-65% Conversion
Enzyme-Mediated Angiotensin IIN-Methyl luminol, Hemin, H₂O₂N/AN/AN/A95% Conversion
Various ProteinsTyrosinase, Nucleophile~7.4RT< 1 hHigh Conversion

Table 2: Selectivity of Tyrosine Modification Methods

MethodTarget SelectivityCommon Side ReactionsMitigation Strategies
Mannich-Type TyrosineTryptophan, CysteineOptimization of aniline and aldehyde components
Diazonium Coupling TyrosineHistidine, Lysine, CysteineLowering pH (e.g., to 4.5) can improve selectivity
Tyrosine-Click TyrosineLysine (from isocyanate byproduct)Addition of Tris buffer as a scavenger
Pd-Catalyzed TyrosineMinimal side reactions reportedN/A
Enzyme-Mediated TyrosineMinimal, highly specificN/A

Detailed Experimental Protocols

The following are representative, detailed protocols for key tyrosine-selective modification methods. These are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Mannich-Type Modification of Chymotrypsinogen A

This protocol is adapted from Joshi et al., J. Am. Chem. Soc. 2004, 126, 49, 15942–15943.[5]

Materials:

  • α-Chymotrypsinogen A

  • Formaldehyde (37 wt. % in H₂O)

  • Aniline derivative (e.g., 4-ethynylaniline)

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • Microcentrifuge tubes

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • ESI-MS for analysis

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 200 µM solution of α-chymotrypsinogen A in 100 mM phosphate buffer, pH 6.5.

    • Prepare 250 mM stock solutions of formaldehyde and the aniline derivative in the same phosphate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution, formaldehyde solution, and aniline solution to achieve final concentrations of 20 µM protein, 25 mM formaldehyde, and 25 mM aniline. For example, for a 100 µL final volume, use 10 µL of 200 µM protein stock, 10 µL of 250 mM formaldehyde stock, 10 µL of 250 mM aniline stock, and 70 µL of phosphate buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 18 hours with gentle agitation.

  • Purification:

    • Remove unreacted small molecules by gel filtration chromatography using a column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Analysis:

    • Analyze the purified protein by ESI-MS to determine the extent of modification. The expected mass increase corresponds to the addition of the aldehyde and aniline minus one molecule of water.

Protocol 2: Tyrosine-Click Modification of a Protein with a PTAD Reagent

This protocol is a generalized procedure based on the work of Barbas et al. and others.[11]

Materials:

  • Tyrosine-containing protein

  • PTAD derivative (e.g., 4-(4-(2-azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) for in situ oxidation (if starting from the urazole)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (MeCN)

  • Tris buffer (1 M, pH 8.0)

  • HPLC for purification and analysis

  • MALDI-TOF or ESI-MS for characterization

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in 100 mM phosphate buffer, pH 7.4, to a final concentration of 1-10 mg/mL.

  • Prepare PTAD Reagent:

    • If starting with the reduced urazole (B1197782) form, prepare a stock solution in an organic solvent like DMF or MeCN.

    • Just before use, activate the urazole by adding an equimolar amount of an oxidant like DBH. The solution should turn a characteristic pink/red color upon formation of the active PTAD.

  • Reaction Setup:

    • To the protein solution, add the activated PTAD reagent (typically 5-50 equivalents relative to the protein) in a small volume of organic cosolvent (e.g., MeCN) to a final cosolvent concentration of 5-10%.

    • If concerned about lysine side reactions, ensure the reaction buffer contains a scavenger like Tris (e.g., 50-100 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 15-30 minutes. The reaction is often complete within minutes.

  • Purification:

    • Purify the modified protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Analysis:

    • Confirm the modification and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 3: Tyrosinase-Mediated Protein Modification

This protocol is a general procedure based on the principles described by Francis and others.[12][13]

Materials:

  • Tyrosine-tagged protein (or a protein with a highly accessible native tyrosine)

  • Tyrosinase from Agaricus bisporus

  • Nucleophilic probe (e.g., a cysteine-containing peptide, an aniline-functionalized dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SEC for purification

  • SDS-PAGE and mass spectrometry for analysis

Procedure:

  • Prepare Solutions:

    • Dissolve the target protein in PBS to a concentration of 20-50 µM.

    • Dissolve the nucleophilic probe in PBS to a concentration of 1-5 mM.

    • Prepare a stock solution of tyrosinase (e.g., 1 mg/mL) in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution and the nucleophilic probe.

    • Initiate the reaction by adding tyrosinase to a final concentration of 10-50 µg/mL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking. Monitor the reaction progress by taking aliquots for SDS-PAGE or MS analysis.

  • Purification:

    • Separate the protein conjugate from the enzyme and unreacted probe using size-exclusion chromatography.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to visualize the mass shift and by mass spectrometry to confirm the covalent modification.

Conclusion

Tyrosine-selective protein modification offers a powerful and increasingly sophisticated set of tools for the precise construction of protein bioconjugates. The choice of methodology depends on the specific protein, the desired conjugate, and the required reaction conditions. The Mannich and diazonium reactions represent foundational techniques, while tyrosine-click chemistry has emerged as a robust and highly selective method for a wide range of applications. Enzyme-mediated and transition metal-catalyzed approaches provide further options for achieving high site-selectivity. As this field continues to evolve, the development of new reagents and catalytic systems will further expand the capabilities of researchers to create novel and impactful protein-based technologies.

References

An In-Depth Technical Guide to Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, encompasses a class of chemical reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] These reactions are characterized by their simplicity, modularity, and often the use of benign solvents like water.[1][2] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful and versatile tool for the covalent ligation of molecules.[1] This reaction has become indispensable in a multitude of scientific disciplines, including drug discovery, materials science, and bioconjugation, by providing a reliable method for constructing complex molecular architectures.[3][4][5]

The foundation of azide-alkyne click chemistry is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, which forms a stable triazole ring.[1] While the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted variants has significantly broadened its applicability.[1] This guide offers a comprehensive technical overview of the core principles of azide-alkyne click chemistry, exploring its mechanistic details, key variations, and practical applications in research and development.

Core Principles and Reaction Mechanisms

The two primary forms of the azide-alkyne cycloaddition that have revolutionized the field are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of a click reaction, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[6] It is also tolerant of a wide range of functional groups and can be performed in aqueous solutions over a broad pH range (4-12), making it highly suitable for bioconjugation. The active catalyst is the Cu(I) ion, which can be introduced from a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).

The mechanism of CuAAC is understood to proceed through a stepwise process involving a copper-acetylide intermediate.[2] The coordination of the copper catalyst to the alkyne facilitates the reaction with the azide, leading to the formation of the stable triazole ring.

CuAAC_Mechanism cluster_intermediates R1_alkyne R₁-C≡CH (Terminal Alkyne) Cu_acetylide R₁-C≡C-Cu(I) (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R₂-N₃ (Azide) Metallacycle Six-membered Copper Metallacycle R2_azide->Metallacycle Cu_I Cu(I) Catalyst Cu_acetylide->Metallacycle + R₂-N₃ Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Contraction & Protonolysis Triazole->Cu_I Catalyst Regeneration

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][8] This reaction is a cornerstone of bioorthogonal chemistry, enabling covalent modifications within living systems without interfering with native biochemical processes.[8][9] SPAAC utilizes a strained cyclooctyne (B158145), which readily reacts with an azide due to the release of ring strain, eliminating the need for a metal catalyst.[7][10] This allows the reaction to proceed at physiological temperatures and pH, making it ideal for live-cell imaging and in vivo applications.[1][8]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[7] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole linkage.[7]

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne Triazole Triazole Product Cyclooctyne->Triazole [3+2] Cycloaddition Azide R-N₃ (Azide) Azide->Triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation

The efficiency of azide-alkyne click chemistry is influenced by the choice of catalyst, ligand, and in the case of SPAAC, the structure of the cyclooctyne. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Catalytic Systems for CuAAC

This table compares the performance of various copper sources and ligands in the CuAAC reaction between benzyl (B1604629) azide and phenylacetylene.

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference(s)
CuI (ligand-free)1Cyrene™0.5 hLow[11]
CuBr (ligand-free)0.5Neat5 min<10[12]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[12]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat30 min>99[12]
CuSO₄/Sodium Ascorbate1t-BuOH/H₂O (1:1)8 h91
Cu(I) isonitrile complexNot specifiedWaterNot specifiedHigh[13]
Table 2: Comparison of Common Cyclooctynes for SPAAC

The second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different cyclooctynes in SPAAC reactions. This table summarizes the reported rate constants for the reaction with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReference(s)
DIBO~0.3 - 0.7Robust reactivity[5]
DBCO~0.6 - 1.0Generally exhibits the highest reaction rates[5]
BCN~0.06 - 0.1Slower, but smaller size and less lipophilic[5]
BARAC>1.0Among the most reactive, but can be unstable

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azide and the alkyne.

  • Add the solvent and stir to dissolve the reactants. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.[10]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

  • Wash the combined organic layers with a 5% aqueous solution of EDTA to remove copper salts, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[10]

Protocol 2: CuAAC for Protein Bioconjugation

This protocol is a general procedure for labeling a protein containing an azide or alkyne functionality.

Materials:

  • Azide- or alkyne-modified protein solution (e.g., 10-50 µM)

  • Alkyne- or azide-functionalized probe (2-10 fold molar excess over the protein)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • THPTA (or other water-soluble ligand) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the protein solution and the functionalized probe in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

  • Add the catalyst premix to the reaction tube containing the protein and probe.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[3]

  • Quench the reaction by adding EDTA to a final concentration of ~20 mM to chelate the copper.

  • Purify the labeled protein using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[6]

Protocol 3: SPAAC for Live-Cell Labeling

This protocol describes a general procedure for labeling cell surface proteins using SPAAC.

Materials:

  • Cells cultured on a suitable plate or coverslip

  • Azide-modified precursor for metabolic labeling (e.g., L-azidohomoalanine, AHA)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • DBCO-fluorophore stock solution (in DMSO)

Procedure:

  • Metabolically label the cells by incubating them with the azide-modified precursor in an appropriate medium for a desired period (e.g., 24-48 hours).[1]

  • Prepare a working solution of the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[1]

  • Wash the cells twice with warm PBS.[1]

  • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.[1]

  • If desired, perform counterstaining (e.g., with a nuclear stain like Hoechst 33342).[1]

  • Image the cells using fluorescence microscopy.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in azide-alkyne click chemistry.

CuAAC_Workflow start Start prepare_reagents Prepare Azide and Alkyne Solutions start->prepare_reagents prepare_catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) start->prepare_catalyst prepare_reducing_agent Prepare Fresh Sodium Ascorbate Solution start->prepare_reducing_agent mix_reagents Combine Azide, Alkyne, and Catalyst Premix prepare_reagents->mix_reagents prepare_catalyst->mix_reagents initiate_reaction Initiate Reaction with Sodium Ascorbate prepare_reducing_agent->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Reaction Progress (TLC/LC-MS) incubate->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify end End purify->end

Experimental workflow for a typical CuAAC reaction.

SPAAC_Live_Cell_Workflow start Start metabolic_labeling Metabolically Label Cells with Azide Precursor start->metabolic_labeling wash_cells1 Wash Cells with PBS metabolic_labeling->wash_cells1 prepare_cyclooctyne Prepare Cyclooctyne-Fluorophore Solution add_cyclooctyne Add Cyclooctyne-Fluorophore to Cells prepare_cyclooctyne->add_cyclooctyne wash_cells1->add_cyclooctyne incubate Incubate at 37°C add_cyclooctyne->incubate wash_cells2 Wash Cells to Remove Excess Reagent incubate->wash_cells2 counterstain Optional: Counterstain Nuclei wash_cells2->counterstain image Image Cells via Fluorescence Microscopy wash_cells2->image counterstain->image end End image->end

Workflow for SPAAC-mediated live-cell labeling.

Decision_Tree question Is the reaction in a biological system? cu_required Is a copper catalyst permissible? question->cu_required Yes use_cuaac Use CuAAC question->use_cuaac No (in vitro) use_spaac Use SPAAC cu_required->use_spaac No consider_alternatives Consider alternative bioorthogonal reactions cu_required->consider_alternatives Yes, but with caution

Decision tree for choosing between CuAAC and SPAAC.

Conclusion

Azide-alkyne click chemistry has fundamentally transformed the landscape of chemical synthesis and bioconjugation.[4] The Copper(I)-Catalyzed and Strain-Promoted variants of this reaction offer a powerful and versatile toolkit for researchers, scientists, and drug development professionals. CuAAC provides a rapid and highly efficient method for in vitro applications, while the bioorthogonality of SPAAC opens the door to studying and manipulating complex biological systems in their native environments.[8] By understanding the core principles, reaction mechanisms, and quantitative parameters outlined in this guide, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.

References

The Strategic Application of PTAD-PEG8-Azide in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these constructs are critically dependent on the linker technology connecting the antibody to the payload. This technical guide provides an in-depth exploration of PTAD-PEG8-azide, a heterobifunctional linker engineered for the site-specific conjugation of payloads to antibodies, offering a pathway to more homogeneous and stable ADCs.

Introduction to this compound

This compound is a versatile chemical tool designed for advanced bioconjugation. It features three key components:

  • 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD): A highly reactive moiety that selectively targets tyrosine residues on proteins. This "tyrosine-click" reaction enables site-specific antibody modification under mild conditions.[1]

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC. This can improve pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.

  • Azide (B81097) (-N3): A functional group that facilitates covalent attachment of a payload through highly efficient and bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[][3][4]

The structure of this compound is designed to first react with the antibody via the PTAD group, leaving the azide group available for the subsequent conjugation of an alkyne-modified cytotoxic drug.

The Power of Tyrosine Conjugation

Traditional ADC development has often relied on the stochastic conjugation to lysine (B10760008) or cysteine residues, leading to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and toxicity.[5]

Tyrosine conjugation offers a compelling alternative for creating more homogeneous ADCs.[] Surface-accessible tyrosine residues are less abundant than lysine residues, allowing for more controlled and site-specific modification. The linkage formed between PTAD and tyrosine has demonstrated significant stability across a range of pH and temperatures, as well as in human plasma, suggesting greater robustness compared to commonly used maleimide-based linkages.[1]

Experimental Protocols

The development of an ADC using this compound involves a two-stage process: antibody modification followed by payload conjugation.

Antibody Modification with this compound

This protocol outlines the general steps for the selective labeling of tyrosine residues on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Ensure the mAb solution is free of extraneous proteins like BSA and is at a concentration of 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically for each specific antibody.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Characterization: The resulting azide-modified antibody should be characterized to determine the degree of labeling (DOL), which represents the average number of linker molecules per antibody. This can be assessed using techniques like UV-Vis spectroscopy or mass spectrometry.

Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the azide-modified antibody using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).

    • Dissolve the alkyne-modified payload in a suitable solvent like DMSO to a concentration of 10-20 mM.

  • Catalyst Preparation: Prepare the Cu(I)-THPTA catalyst by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-modified antibody with a 4- to 10-fold molar excess of the alkyne-modified payload.

    • Add the pre-formed Cu(I)-THPTA complex to the antibody-payload mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Purification: Purify the resulting ADC to remove unreacted payload, catalyst, and other reagents using SEC or a desalting column.

  • Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization and Data Presentation

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its therapeutic potential.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, influencing both its efficacy and toxicity.[5] Several methods can be employed for DAR determination:

  • UV-Vis Spectrophotometry: This is a relatively simple method that relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the payload. By measuring the absorbance at these two wavelengths, the average DAR can be calculated using the Beer-Lambert law.[6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a payload increases the hydrophobicity of the antibody, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to calculate the average DAR.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the molecular weight of the intact ADC and its subunits (light and heavy chains). This enables the precise identification of different drug-loaded species and the calculation of a highly accurate average DAR.[5][6][]

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Data for a Hypothetical ADC

Analytical MethodAverage DARDAR Distribution (Relative Abundance %)
DAR 0
UV-Vis Spectroscopy2.1-
HIC-UV2.010%
LC-MS (Intact)2.058%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for an ADC synthesized with this compound.

In Vitro and In Vivo Efficacy

The biological activity of the ADC must be evaluated through a series of in vitro and in vivo assays.

  • In Vitro Cytotoxicity: The potency of the ADC is typically assessed using cell-based cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's ability to kill cancer cells.[4][8]

  • In Vivo Efficacy: The antitumor activity of the ADC is evaluated in preclinical animal models, typically using human tumor xenografts in immunodeficient mice. Tumor growth inhibition is monitored over time at various ADC doses.[1]

Table 2: Illustrative In Vitro and In Vivo Efficacy Data for a Hypothetical ADC

AssayCell Line/ModelResult
In Vitro Cytotoxicity
Antigen-Positive Cell LineIC50 = 0.5 nM
Antigen-Negative Cell LineIC50 > 1000 nM
In Vivo Efficacy
Xenograft Model80% Tumor Growth Inhibition at 3 mg/kg

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for an ADC synthesized with this compound.

Visualizing the Workflow and Cellular Fate

Diagrams are essential for visualizing the complex processes involved in ADC development and their mechanism of action.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Tyrosine Conjugation Tyrosine Conjugation Antibody->Tyrosine Conjugation This compound This compound This compound->Tyrosine Conjugation Azide-Modified Antibody Azide-Modified Antibody Tyrosine Conjugation->Azide-Modified Antibody Click Chemistry Click Chemistry Azide-Modified Antibody->Click Chemistry Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click Chemistry Purified ADC Purified ADC Click Chemistry->Purified ADC DAR Analysis DAR Analysis Purified ADC->DAR Analysis Purity Assessment Purity Assessment Purified ADC->Purity Assessment In Vitro Assay In Vitro Assay Purified ADC->In Vitro Assay In Vivo Study In Vivo Study Purified ADC->In Vivo Study

ADC Development Workflow

ADC_Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Receptor ADC->Antigen Binding Tumor Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Release Payload Release Lysosome->Payload Release Payload Payload Payload Release->Payload Cellular Target Cellular Target Payload->Cellular Target Binds to Target Apoptosis Cell Death Cellular Target->Apoptosis

ADC Cellular Internalization and Action

Signaling Pathways of Common ADC Payloads

The ultimate mechanism of action of an ADC is determined by its payload. The payloads used in ADCs are highly potent cytotoxic agents that typically induce cell death by disrupting critical cellular processes.[9]

DNA Damaging Agents:

Many potent payloads, such as calicheamicins and pyrrolobenzodiazepines (PBDs), exert their cytotoxic effects by damaging DNA.[9] Upon release within the cancer cell, these agents can bind to the minor groove of DNA, causing strand breaks or cross-linking, which ultimately triggers apoptotic cell death.

DNA_Damage_Pathway Payload Payload DNA DNA Payload->DNA Intercalates/Alkylates DNA Damage DNA Damage DNA->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Cell Death Cell Cycle Arrest->Apoptosis

Payload-Induced DNA Damage Pathway

Conclusion

This compound represents a significant advancement in ADC linker technology, enabling the development of more homogeneous and stable conjugates through tyrosine-specific modification. The ability to precisely control the site of conjugation and the subsequent use of highly efficient click chemistry for payload attachment provides a robust platform for creating next-generation ADCs with potentially improved therapeutic indices. While specific preclinical and clinical data for ADCs utilizing this exact linker are not yet widely available, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in their own ADC development programs. The continued innovation in linker chemistry, exemplified by molecules like this compound, will undoubtedly be a key driver in unlocking the full therapeutic promise of antibody-drug conjugates.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to PTAD-PEG8-azide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. A PROTAC is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This technical guide provides an in-depth exploration of a specific and versatile linker, PTAD-PEG8-azide . This trifunctional linker combines the unique properties of a 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group for tyrosine-selective bioconjugation, an eight-unit polyethylene (B3416737) glycol (PEG8) chain for optimal spacing and physicochemical properties, and a terminal azide (B81097) group for efficient "click chemistry" ligation.

Core Components of this compound

The power of this compound lies in the distinct advantages offered by each of its components:

  • PTAD (4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione): This moiety is a highly selective dienophile that reacts specifically with the phenolic side chain of tyrosine residues on a protein of interest.[1] This "tyrosine-click" reaction is bioorthogonal, proceeding under mild, aqueous conditions without interfering with other biological processes. The resulting PTAD-tyrosine bond is highly stable across a wide range of pH and temperature conditions.[1] This allows for the precise attachment of the PROTAC to a tyrosine residue on the target protein, offering an alternative to more common conjugation strategies that target cysteine or lysine (B10760008) residues.

  • PEG8 (Polyethylene Glycol, 8 units): The eight-unit PEG spacer is a common and effective linker component in PROTAC design. Its flexibility and length are often optimal for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the resulting PROTAC molecule.

  • Azide (-N3): The terminal azide group is a key functional handle for "click chemistry," one of the most efficient and reliable bioconjugation reactions. Specifically, it allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. This reaction is high-yielding and tolerant of a wide variety of functional groups, making it an ideal method for the final assembly of the PROTAC molecule by attaching an alkyne-modified E3 ligase ligand.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This allows for the efficient assembly and optimization of the final molecule. The general workflow involves the separate synthesis or acquisition of the warhead (a ligand for the protein of interest with an available tyrosine residue), the this compound linker, and an alkyne-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon or VH032 for VHL).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand Protein of Interest (POI) Ligand (with exposed Tyrosine) PROTAC_intermediate POI Ligand-Linker Conjugate POI_ligand->PROTAC_intermediate Tyrosine Click Reaction Linker This compound Linker->PROTAC_intermediate E3_ligand E3 Ligase Ligand (alkyne-functionalized) Final_PROTAC Final PROTAC Molecule E3_ligand->Final_PROTAC PROTAC_intermediate->Final_PROTAC CuAAC Click Chemistry

A modular approach to PROTAC synthesis using this compound.

Once synthesized, the PROTAC mediates the degradation of the target protein by hijacking the ubiquitin-proteasome system.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation BRD4_Signaling cluster_downregulation Downregulation Cascade BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 induces degradation via Proteasome Proteasomal Degradation SuperEnhancer Super-Enhancers BRD4->SuperEnhancer binds to cMYC c-MYC SuperEnhancer->cMYC drives expression of KLF5 KLF5 SuperEnhancer->KLF5 drives expression of EZH2 EZH2 cMYC->EZH2 upregulates Proliferation Cancer Cell Proliferation & Survival cMYC->Proliferation EZH2->Proliferation KLF5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

References

An In-Depth Technical Guide to the Chemical Synthesis of PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-phenyl-3,5-dioxo-1,2,4-triazoline-PEG8-azide (PTAD-PEG8-azide), a heterobifunctional linker critical in bioconjugation and drug development. The document details the synthetic pathway, experimental protocols, and characterization methods for this reagent, which is prized for its ability to selectively label tyrosine residues on proteins and peptides. The inclusion of an azide (B81097) moiety allows for subsequent "click" chemistry reactions, enabling the attachment of a wide array of molecules.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that involves the preparation of a urazole (B1197782) precursor, its conjugation to a PEG8-azide linker, and a final oxidation step to generate the reactive triazolinedione (PTAD) moiety. The overall workflow is depicted below.

G cluster_0 Urazole Precursor Synthesis cluster_1 Linker Synthesis & Activation cluster_2 Conjugation & Final Product A 4-Aminobenzoic Acid C 4-(4-carboxyphenyl)-1,2,4-triazolidine-3,5-dione (Urazole-COOH) A->C B Ethyl Carbazate (B1233558) B->C G Urazole-PEG8-azide C->G Amide Coupling D Boc-NH-PEG8-COOH E Boc-NH-PEG8-NH2 D->E Amidation F H2N-PEG8-N3 E->F Azidation & Deprotection F->G H This compound G->H Oxidation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of urazoles, PEG linkers, and their conjugation.

Synthesis of 4-(4-carboxyphenyl)-1,2,4-triazolidine-3,5-dione (Urazole-COOH)

This procedure outlines a one-pot synthesis of the urazole precursor from 4-aminobenzoic acid.

Materials:

Procedure:

  • Dissolve 4-aminobenzoic acid (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add triphosgene (1 mmol) in portions over 3 minutes while stirring at room temperature.

  • Continue stirring for 1.5 hours.

  • Add ethyl carbazate (3.2 mmol) to the reaction mixture and stir overnight.

  • Evaporate the solvent under reduced pressure.

  • Add 5 M potassium hydroxide solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with 5 M HCl.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(4-carboxyphenyl)-1,2,4-triazolidine-3,5-dione.

Synthesis of Amino-PEG8-azide (H2N-PEG8-N3)

This protocol describes the preparation of the amino-PEG8-azide linker starting from the commercially available Boc-NH-PEG8-COOH.

Materials:

  • Boc-NH-PEG8-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ammonia (B1221849) solution

  • Sodium azide

  • Triphenylphosphine (B44618)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: Dissolve Boc-NH-PEG8-COOH (1 mmol), DCC (1.1 mmol), and NHS (1.1 mmol) in anhydrous DCM. Stir at room temperature for 4 hours.

  • Amidation: Add a solution of ammonia in methanol (B129727) to the reaction mixture and stir for 12 hours.

  • Purification: Remove the dicyclohexylurea precipitate by filtration. Concentrate the filtrate and purify by column chromatography to obtain Boc-NH-PEG8-NH2.

  • Azidation: To a solution of Boc-NH-PEG8-NH2 (1 mmol) and triphenylphosphine (1.2 mmol) in anhydrous DMF, add sodium azide (1.5 mmol). Stir the reaction at 60 °C for 24 hours.

  • Boc Deprotection: After purification, dissolve the Boc-protected azide in a mixture of DCM and TFA (1:1 v/v) and stir at room temperature for 2 hours.

  • Final Purification: Concentrate the solution under reduced pressure and purify by preparative HPLC to obtain H2N-PEG8-N3.

Synthesis of Urazole-PEG8-azide

This step involves the coupling of the urazole precursor with the amino-PEG8-azide linker via an amide bond.

Materials:

  • 4-(4-carboxyphenyl)-1,2,4-triazolidine-3,5-dione (Urazole-COOH)

  • Amino-PEG8-azide (H2N-PEG8-N3)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534)

Procedure:

  • Dissolve Urazole-COOH (1 mmol), EDC (1.2 mmol), and NHS (1.2 mmol) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add a solution of H2N-PEG8-N3 (1.1 mmol) in anhydrous DMF to the reaction mixture, followed by the addition of triethylamine (2.5 mmol).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the Urazole-PEG8-azide conjugate.

Synthesis of this compound

The final step is the oxidation of the urazole moiety to the highly reactive triazolinedione.

Materials:

  • Urazole-PEG8-azide

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Urazole-PEG8-azide (1 mmol) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBH (1.1 mmol) portion-wise to the stirred solution. The reaction mixture should turn a characteristic reddish-pink color.

  • Stir the reaction at 0 °C for 1 hour.

  • The this compound product is typically used immediately in subsequent bioconjugation reactions without extensive purification, as the PTAD moiety is highly reactive. If necessary, the crude product can be purified by rapid column chromatography on silica gel.

Characterization Data

The following tables summarize the expected characterization data for the key intermediates and the final product.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundPhenyl ProtonsPEG BackboneOther Key Protons
Urazole-COOH 7.5-8.2 (m, 4H)-10.5 (br s, 2H, NH), 12.0 (br s, 1H, COOH)
H2N-PEG8-N3 -3.6-3.7 (m)~2.8 (t, CH₂-NH₂), ~3.4 (t, CH₂-N₃)
Urazole-PEG8-azide 7.4-8.0 (m, 4H)3.6-3.7 (m)~3.4 (t, CH₂-N₃), ~10.4 (br s, 2H, NH)
This compound 7.4-8.0 (m, 4H)3.6-3.7 (m)~3.4 (t, CH₂-N₃)

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundPhenyl CarbonsPEG BackboneOther Key Carbons
Urazole-COOH 125-135-~155 (C=O, urazole), ~170 (C=O, acid)
H2N-PEG8-N3 -~70~40 (C-NH₂), ~51 (C-N₃)
Urazole-PEG8-azide 125-135~70~51 (C-N₃), ~155 (C=O, urazole), ~168 (C=O, amide)
This compound 125-135~70~51 (C-N₃), ~158 (C=O, PTAD), ~168 (C=O, amide)

Table 3: HPLC Analysis Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or ELSD/CAD

Application in Bioconjugation

This compound is a powerful tool for site-specific protein modification. The PTAD moiety reacts selectively with the phenolic side chain of tyrosine residues. The azide group can then be used in a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click" reaction to attach a payload, such as a drug molecule, a fluorescent dye, or another biomolecule.

G Protein Protein with Surface Tyrosine Labeled_Protein Tyrosine-Labeled Protein Protein->Labeled_Protein PTAD_PEG_Azide This compound PTAD_PEG_Azide->Labeled_Protein Tyrosine-Click Reaction Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate Payload Alkyne-Payload Payload->Final_Conjugate Click Chemistry

Figure 2: Application of this compound in bioconjugation.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and applications.

PTAD-PEG8-azide: A Technical Guide to Solubility and Stability for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PTAD-PEG8-azide, a heterobifunctional linker critical for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). While specific quantitative data for this molecule is not extensively published, this guide synthesizes available information on its constituent parts—the 4-phenyl-3,5-dioxo-1,2,4-triazolidin-4-yl (PTAD) group, the polyethylene (B3416737) glycol (PEG) spacer, and the azide (B81097) terminus—to provide a robust framework for its practical application.

Core Properties of this compound

This compound is designed for the site-specific conjugation of biomolecules. The PTAD moiety selectively reacts with the phenolic side chain of tyrosine residues, a reaction often referred to as a "tyrosine-click" reaction. The azide group provides a bioorthogonal handle for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).[1] The eight-unit PEG spacer enhances water solubility, improves pharmacokinetic properties, and provides spatial separation between the conjugated molecules.[2][3]

Solubility Profile

Table 1: Estimated Solubility of this compound

SolventSolubilityRationale & Remarks
WaterSolubleThe hydrophilic PEG8 chain is the primary driver of aqueous solubility.[3] Solubility may be limited by the less polar PTAD-phenyl group.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble in common aqueous buffers suitable for bioconjugation.
Dimethyl Sulfoxide (DMSO)SolublePTAD-azide and PEG-azide are both soluble in DMSO. This is a recommended solvent for preparing stock solutions.
Dimethylformamide (DMF)SolublePTAD-azide and PEG-azide are soluble in DMF.[1] Suitable for preparing stock solutions for the activation step.
Acetonitrile (ACN)SolubleA potential solvent for stock solutions and purification via reversed-phase chromatography.
Dichloromethane (DCM)SolubleThe PEG8-azide component is soluble in DCM.[1]
Methanol (MeOH)SolubleThe PTAD-azide component is soluble in MeOH.

Note: It is imperative to experimentally verify solubility for specific applications and concentrations.

Stability Profile

The stability of this compound is a critical factor for its storage and use in bioconjugation reactions. The molecule has several key features that influence its stability: the PTAD ring, the PEG chain, and the azide group.

Table 2: Stability Characteristics of this compound

ConditionStability ProfileRationale & Remarks
Storage (Solid) Recommended: -20°C, desiccated, protected from light.Similar reagents are stored under these conditions to prevent degradation. Moisture should be avoided.
Storage (Solution) Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. Aqueous solutions should be used immediately.The PTAD moiety is susceptible to hydrolysis, especially in its activated form.
pH Stability The resulting tyrosine-PTAD linkage is stable to extremes of pH. The unreacted PTAD reagent is prone to hydrolysis, which can lead to isocyanate by-products. This side reaction can be minimized by including Tris buffer.The azide group is generally stable across a wide pH range.
Temperature Stability The tyrosine-PTAD linkage is stable to temperature variations. The unactivated reagent should be handled at low temperatures, and the activated form should be kept on ice and used promptly.[1]Thermal stability of the linker itself has not been extensively reported.
Redox Stability The azide group can be reduced by phosphines (Staudinger ligation) or dithiols (e.g., DTT), but is generally stable to biological redox conditions.The PTAD group's stability in the presence of strong reducing or oxidizing agents has not been detailed.
Plasma Stability The linkage formed between tyrosine and PTAD has been shown to be stable in human blood plasma.This is a key advantage for in vivo applications, suggesting the resulting bioconjugate will not prematurely release its cargo.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for estimating the solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Add increasing volumes of the DMSO stock solution to a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in microcentrifuge tubes. Ensure the final DMSO concentration remains low and constant (e.g., <5%) across all samples.

  • Equilibration: Gently mix the solutions and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation or turbidity against a dark background. The highest concentration that remains a clear solution is the estimated solubility.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. Compare the absorbance to a standard curve of the compound in DMSO to determine the concentration.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a method to assess the hydrolytic stability of this compound over time.

  • Sample Preparation: Dissolve this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Analyze the samples by reversed-phase HPLC (RP-HPLC) with UV detection.

  • Data Interpretation: Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products. The stability can be quantified by measuring the decrease in the peak area of the parent this compound compound over time. The percentage of remaining compound at each time point can be calculated relative to the t=0 sample.

Bioconjugation Workflow and Key Relationships

The use of this compound in bioconjugation, particularly for creating ADCs, follows a logical workflow that begins with the activation of the PTAD moiety.

PTAD_Activation cluster_activation Part 1: PTAD Activation Unactivated_PTAD Unactivated this compound in DMF or ACN Mixing Mix at RT (~5 min) Unactivated_PTAD->Mixing Activator 1,3-dibromo-5,5-dimethylhydantoin (DBH, ~0.98 eq) Activator->Mixing Activated_PTAD Activated this compound (Deep Red Color) Mixing->Activated_PTAD Use_Immediately Store on ice Use within 30 min Activated_PTAD->Use_Immediately

Caption: Activation of the PTAD moiety is the required first step before bioconjugation.

Following activation, the reagent is ready for reaction with a tyrosine-containing protein, such as a monoclonal antibody (mAb).

Bioconjugation_Workflow Activated_PTAD Activated This compound Conjugation Mix and Incubate (RT, up to 30 min) Activated_PTAD->Conjugation Protein Protein (e.g., mAb) in Buffer (pH 6-9) Protein->Conjugation Intermediate_Conjugate Azide-Functionalized Protein Conjugation->Intermediate_Conjugate Purification1 Purification (e.g., Gel Filtration) Intermediate_Conjugate->Purification1 Click_Chemistry Click Reaction (Cu-catalyzed or Strain-promoted) Purification1->Click_Chemistry Click_Reagent Alkyne-Payload Click_Reagent->Click_Chemistry Final_Conjugate Final Bioconjugate (e.g., ADC) Click_Chemistry->Final_Conjugate Purification2 Final Purification (e.g., SEC) Final_Conjugate->Purification2 Characterization Characterization (HPLC, MS, etc.) Purification2->Characterization

Caption: A two-step workflow for creating bioconjugates using this compound.

The relationship between the components and the desired outcome is hierarchical, with the stability and solubility of the linker being fundamental to the success of the final bioconjugate.

Logical_Relationship cluster_properties Fundamental Properties cluster_process Process Parameters cluster_outcomes Desired Outcomes Solubility Linker Solubility Reaction_Conditions Reaction Conditions (pH, Temp, Buffer) Solubility->Reaction_Conditions Stability Linker Stability Stability->Reaction_Conditions Conjugation_Efficiency High Conjugation Efficiency Reaction_Conditions->Conjugation_Efficiency Purification Purification Method Product_Purity High Product Purity Purification->Product_Purity Conjugate_Function Preserved Biological Function Conjugation_Efficiency->Conjugate_Function Product_Purity->Conjugate_Function

Caption: The relationship between linker properties, process parameters, and successful outcomes.

By understanding these core principles and applying the outlined protocols, researchers can effectively leverage this compound for the development of novel, site-specifically modified biologics with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation using PTAD-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific conjugation of antibodies using the heterobifunctional linker, PTAD-PEG8-azide. This method enables the precise introduction of an azide (B81097) functionality onto tyrosine residues of an antibody, which can then be used for subsequent "click chemistry" reactions to attach various payloads, such as cytotoxic drugs for the creation of Antibody-Drug Conjugates (ADCs).

Introduction

Site-specific antibody conjugation is crucial for the development of homogeneous and effective ADCs with a well-defined drug-to-antibody ratio (DAR).[1] Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in heterogeneous mixtures, which can impact the ADC's stability, efficacy, and safety.[1] The use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) linkers offers a "tyrosine-click" reaction that selectively targets surface-accessible tyrosine residues, providing a robust method for site-specific modification.[2]

The this compound linker combines three key features:

  • PTAD group: Reacts specifically with the phenolic side chain of tyrosine residues.[2]

  • PEG8 spacer: A polyethylene (B3416737) glycol spacer that enhances the solubility and flexibility of the linker.

  • Azide group: A bioorthogonal handle that allows for efficient conjugation to an alkyne-modified payload via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry".[2]

This document provides a comprehensive experimental protocol for the two-stage conjugation process: first, the reaction of the antibody with this compound, and second, the subsequent click chemistry reaction to attach a payload.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from this conjugation methodology. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

ParameterTypical Value/RangeMethod of DeterminationNotes
Antibody Modification Efficiency > 90%Mass Spectrometry (MS)Refers to the percentage of antibody molecules successfully conjugated with at least one this compound linker.
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Tyrosine-based conjugation allows for precise control over the DAR. The number of accessible tyrosine residues will influence the maximum achievable DAR.[3]
Purity of Final ADC > 95%Size Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Purification steps are crucial to remove unconjugated antibody, excess linker, and payload.
Thermal Stability (Tm) May be slightly reduced compared to the native antibodyDifferential Scanning Calorimetry (DSC)Conjugation of hydrophobic payloads can decrease the thermal stability of the antibody.[4]
In Vitro Cytotoxicity (IC50) Payload-dependentCell-based assaysThe efficacy of the final ADC is determined by the potency of the conjugated payload and the specificity of the antibody.

Experimental Protocols

This section details the step-by-step procedures for the two main stages of the conjugation process.

Stage 1: Site-Specific Modification of Antibody with this compound

This protocol describes the reaction of an antibody with this compound to introduce the azide handle.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4.

  • This compound linker.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: PBS, pH 7.4.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF) system.[5][6]

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound linker in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To quench any unreacted this compound, add the quenching solution to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Modified Antibody:

    • Remove excess linker and quenching reagent by purifying the reaction mixture using SEC or TFF.[5][6]

    • The purified azide-modified antibody should be stored at 2-8°C.

  • Characterization:

    • Confirm the successful conjugation and determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) using mass spectrometry.

Stage 2: Click Chemistry Conjugation of Payload to Azide-Modified Antibody

This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for attaching a DBCO-functionalized payload to the azide-modified antibody. SPAAC is often preferred for antibody conjugation as it avoids the potential for protein denaturation associated with copper catalysts.[]

Materials:

  • Azide-modified antibody from Stage 1.

  • DBCO-functionalized payload (e.g., DBCO-drug).

  • DMSO.

  • Reaction buffer: PBS, pH 7.4.

  • Purification system: SEC or TFF.[5][6]

Protocol:

  • Payload Stock Solution Preparation:

    • Dissolve the DBCO-functionalized payload in DMSO to a final concentration of 10 mM.

  • Click Chemistry Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted payload and other small molecules using SEC or TFF.[5][6]

    • The final ADC should be formulated in a suitable buffer for storage and downstream applications.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or MS.[3]

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC and SDS-PAGE.

    • Functionality: Evaluate the antigen-binding affinity of the ADC using methods such as ELISA or Surface Plasmon Resonance (SPR).

    • In vitro efficacy: Determine the cytotoxic potential of the ADC in relevant cancer cell lines.

Visualizations

Experimental Workflow for this compound Antibody Conjugation

G cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Conjugation (Click Chemistry) Antibody Antibody Conjugation Conjugation Antibody->Conjugation This compound This compound This compound->Conjugation Purification_1 Purification_1 Conjugation->Purification_1 Quench Azide-Modified Antibody Azide-Modified Antibody Purification_1->Azide-Modified Antibody SEC/TFF Click_Reaction Click_Reaction Azide-Modified Antibody->Click_Reaction DBCO-Payload DBCO-Payload DBCO-Payload->Click_Reaction Purification_2 Purification_2 Click_Reaction->Purification_2 Final_ADC Final_ADC Purification_2->Final_ADC SEC/TFF

Caption: Workflow for two-stage antibody conjugation.

General Signaling Pathway for ADC Internalization and Payload Release

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Tyrosine Click Reaction with PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tyrosine click reaction is a powerful bioconjugation technique that enables the selective modification of tyrosine residues on proteins, peptides, and other biomolecules. This method utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives, which react chemoselectively with the phenolic side chain of tyrosine. This reaction is characterized by its rapid kinetics, high efficiency, and the stability of the resulting conjugate bond, making it an invaluable tool in drug development, protein functionalization, and various biomedical research applications.[1][2]

PTAD-PEG8-azide is a heterobifunctional linker that incorporates the tyrosine-reactive PTAD moiety and an azide (B81097) group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for subsequent "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC or SPAAC), enabling the attachment of a wide range of molecules, including fluorophores, drugs, or other biomolecules.[3] The PEG spacer enhances solubility and reduces steric hindrance.

These application notes provide detailed protocols for performing tyrosine click reactions using this compound, including information on reaction conditions, potential side reactions, and downstream applications.

Reaction Mechanism and Workflow

The tyrosine click reaction with PTAD proceeds via an ene-type reaction mechanism where the electron-rich phenolic ring of tyrosine attacks the electrophilic N=N bond of the PTAD moiety. This results in a stable C-N bond at the ortho position of the phenolic ring.

A general workflow for a two-step bioconjugation using this compound is depicted below. The first step involves the reaction of the PTAD moiety with a tyrosine residue on a target protein. The second step is a subsequent click chemistry reaction where the azide group is used to attach a molecule of interest.

G cluster_0 Step 1: Tyrosine Click Reaction cluster_1 Step 2: Click Chemistry Protein Protein with accessible Tyrosine Reaction1 Reaction: pH 7-8, Aqueous Buffer, Room Temperature Protein->Reaction1 PTAD_PEG8_Azide This compound PTAD_PEG8_Azide->Reaction1 Azide_Protein Azide-functionalized Protein Reaction1->Azide_Protein Reaction2 CuAAC or SPAAC Azide_Protein->Reaction2 Alkyne_Molecule Alkyne-tagged Molecule of Interest (e.g., Drug, Fluorophore) Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Figure 1. General experimental workflow for a two-step bioconjugation using this compound.

Quantitative Data Summary

The efficiency of the PTAD-tyrosine reaction can be influenced by several factors, including pH, reagent concentration, and the accessibility of the tyrosine residue on the protein. The following table summarizes typical reaction conditions and reported yields from the literature.

BiomoleculePTAD ReagentMolar Excess of PTADpHReaction TimeYield/ConversionReference
Model PeptidePTAD derivatives (azide, alkyne, ketone)37< 5 min~60% (isolated)
Bovine Serum Albumin (BSA)Rhodamine-functionalized PTAD1677.415 min96%[2]
Bovine Serum Albumin (BSA)PTAD-rhodamine dyeNot specified2Not specified37%
Bovine Serum Albumin (BSA)PTAD-rhodamine dyeNot specified10Not specified98%
Chymotrypsinogen APTAD-PEG (5 kDa)Not specifiedNot specified1 h45-71%[2]
Antibody (Trastuzumab)PTAD-AplavirocNot specifiedNot specifiedNot specifiedPotent HIV-1 neutralization[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general method for the initial labeling of a tyrosine-containing protein with this compound.

Materials:

  • Protein of interest containing accessible tyrosine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0.[1]

  • Quenching Reagent (optional): 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) or free tyrosine.[1]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration of the stock solution will depend on the desired final molar excess.

  • Reaction Initiation: Add the this compound stock solution to the protein solution. A typical molar excess of the PTAD reagent is 3-20 fold over the protein, but this may need to be optimized for each specific protein.[2] The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 15-60 minutes. The reaction is typically very fast.[2]

  • Quenching (Optional): To stop the reaction and scavenge any unreacted PTAD reagent, a quenching reagent can be added. The addition of a small amount of Tris buffer can help to minimize side reactions from PTAD decomposition products.[1]

  • Purification: Remove the excess, unreacted this compound and byproducts from the labeled protein using a suitable purification method such as size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against the desired buffer.

  • Characterization: Confirm the successful labeling of the protein with the azide group using techniques such as mass spectrometry (to observe the mass shift) or by proceeding to the subsequent click chemistry reaction.

Protocol 2: Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule of interest.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand to protect the protein from copper-induced damage.

  • Reaction Buffer: PBS or Tris buffer, pH 7-8.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 5-10 fold molar excess over the protein).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE with fluorescent imaging if a fluorescent alkyne was used).

  • Purification: Purify the final bioconjugate to remove excess reagents and byproducts using methods such as size-exclusion chromatography or dialysis.

Important Considerations and Troubleshooting

  • Side Reactions: A potential side reaction involves the decomposition of PTAD, which can form a putative isocyanate byproduct that may react promiscuously with amine groups (e.g., lysine (B10760008) residues).[1] The addition of Tris buffer to the reaction medium can help to scavenge this byproduct.[1]

  • Tyrosine Accessibility: The efficiency of the tyrosine click reaction is dependent on the solvent accessibility of the tyrosine residues on the protein surface. Buried tyrosine residues may not be accessible for labeling.[4][5]

  • Reaction pH: The reaction can proceed over a wide pH range (pH 2-10); however, higher yields are generally obtained at neutral to slightly basic pH (7-8).[2][6]

  • Stability: The resulting tyrosine-PTAD linkage is significantly more robust than commonly used maleimide-cysteine linkages, showing stability to extremes of pH, temperature, and exposure to human blood plasma.[1]

  • Electron-Poor PTADs: PTAD derivatives with electron-withdrawing groups on the phenyl ring may be less stable and less efficient in aqueous conditions.[2][6]

Applications in Drug Development

The tyrosine click reaction with reagents like this compound offers several advantages for drug development:

  • Antibody-Drug Conjugates (ADCs): This methodology can be used to create novel ADCs by attaching cytotoxic drugs to antibodies targeting specific cancer cells.[1]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. The tyrosine click reaction provides a selective method for protein PEGylation.[1]

  • Biomarker Discovery and Imaging: The ability to attach imaging agents or probes to specific proteins allows for applications in diagnostics and in studying protein structure and function.[5]

The following diagram illustrates the application of PTAD chemistry in the development of an Antibody-Drug Conjugate.

ADC_Pathway Antibody Targeting Antibody (with accessible Tyrosine) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Tyrosine Click Reaction PTAD_Linker_Drug PTAD-Linker-Drug (e.g., PTAD-PEG8-Cytotoxin) PTAD_Linker_Drug->ADC Cancer_Cell Cancer Cell (with target antigen) ADC->Cancer_Cell Binding Internalization Internalization Cancer_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Figure 2. Application of PTAD-mediated conjugation in the formation of an Antibody-Drug Conjugate (ADC) for targeted cancer therapy.

References

Step-by-Step Guide for PTAD-PEG8-azide Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of proteins using the heterobifunctional linker, PTAD-PEG8-azide. This reagent enables the site-selective modification of tyrosine residues on a protein, followed by a subsequent "click" reaction via the terminal azide (B81097) group. This two-step process is a powerful tool for creating well-defined antibody-drug conjugates (ADCs), PROTACs, and other protein bioconjugates with controlled stoichiometry and site of attachment.

Introduction to this compound Bioconjugation

4-Phenyl-3,5-dione-1,2,4-triazoline (PTAD) is a highly reactive dienophile that undergoes a rapid and selective reaction with the phenolic side chain of tyrosine residues, often referred to as a "tyrosine-click" reaction. This reaction is notable for its high speed, selectivity for tyrosine over other amino acids like cysteine and lysine, and its ability to proceed under mild, biocompatible conditions.[1][2][3] The this compound linker incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for subsequent bioorthogonal conjugation.

The overall workflow involves two key stages:

  • Tyrosine-Specific Modification: The PTAD moiety of the linker reacts with accessible tyrosine residues on the target protein.

  • Bioorthogonal "Click" Chemistry: The terminal azide is then available to react with a payload (e.g., a drug, a fluorescent dye, or another biomolecule) that has been functionalized with a compatible group, such as an alkyne (for Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or a cyclooctyne (B158145) (for Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[4]

The linkage formed between PTAD and tyrosine is highly stable across a wide range of pH and temperature conditions, and has shown greater stability in human plasma compared to commonly used maleimide-based linkages.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the PTAD-tyrosine conjugation and subsequent click chemistry reactions. Note that optimal conditions can be protein-dependent and may require empirical optimization.

Table 1: Reaction Conditions for PTAD-Tyrosine Conjugation

ParameterRecommended RangeNotes
pH 6.0 - 9.0Reaction is efficient across this range. Tris-containing buffers can help scavenge potential isocyanate byproducts.[1]
Temperature 4°C - Room Temperature (20-25°C)Reaction proceeds rapidly at room temperature. Lower temperatures can be used to control the reaction rate if necessary.
Molar Excess of this compound 5 - 20 fold molar excess over proteinA 10-fold molar excess is a good starting point. Higher excess may be needed for less accessible tyrosines.
Reaction Time < 5 minutes - 30 minutesThe reaction is often complete in under 5 minutes.[1] Incubation for up to 30 minutes can ensure higher yields.
Solvent Aqueous buffers (e.g., PBS, Tris)A small percentage of organic co-solvent (e.g., DMF or DMSO, <10%) can be used to aid in the solubility of the PTAD linker.

Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Azide + Terminal AlkyneAzide + Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper (I)None (metal-free)
Reaction Speed Generally fasterCan be slower, but newer cyclooctynes have improved kinetics.[4]
Biocompatibility Copper can be cytotoxic, requiring ligands to mitigate this.Highly biocompatible, suitable for in vivo applications.
Typical Molar Excess of Payload 2 - 5 fold molar excess over azide-protein2 - 10 fold molar excess over azide-protein
Typical Reaction Time 1 - 4 hours4 - 24 hours

Experimental Protocols

Protocol for Tyrosine Modification with this compound

This protocol describes the first step of the bioconjugation, where the this compound linker is attached to the target protein.

Materials:

  • Target protein containing accessible tyrosine residues

  • This compound

  • Reaction Buffer: 1X PBS with 50 mM Tris-HCl, pH 7.4-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Prepare a solution of the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines if not using a Tris-based buffer as the primary buffer component.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Note: The PTAD moiety is sensitive to moisture and should be handled accordingly.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction at room temperature for 30 minutes.

  • Quenching the Reaction (Optional):

    • To ensure all unreacted PTAD is quenched, add a final concentration of 50 mM Tris-HCl from a 1 M stock solution.

  • Purification of the Azide-Modified Protein:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with a suitable storage buffer for your protein (e.g., 1X PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions containing the protein.

    • Monitor the protein elution using a spectrophotometer at 280 nm.

    • Pool the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified azide-modified protein.

    • Characterize the conjugate by mass spectrometry (LC-MS) to confirm the addition of the this compound linker. An increase in mass corresponding to the molecular weight of the linker should be observed.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction of the azide-modified protein with a cyclooctyne-functionalized payload.

Materials:

  • Azide-modified protein (from section 3.1)

  • Cyclooctyne-functionalized payload (e.g., DBCO-drug, BCN-fluorophore)

  • Reaction Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Payload Stock Solution Preparation:

    • Dissolve the cyclooctyne-functionalized payload in anhydrous DMSO to a concentration of 10-20 mM.

  • SPAAC Reaction:

    • To the solution of azide-modified protein, add the desired molar excess (e.g., 5-fold) of the cyclooctyne-payload stock solution.

    • The final concentration of DMSO in the reaction should be kept below 10% to avoid protein denaturation.

    • Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification of the Final Bioconjugate:

    • Purify the final conjugate using a method appropriate for your protein and payload, such as SEC, affinity chromatography, or dialysis to remove unreacted payload.

  • Characterization:

    • Characterize the final bioconjugate by SDS-PAGE to observe a shift in molecular weight.

    • Use LC-MS to confirm the final mass of the conjugate and determine the drug-to-antibody ratio (DAR) if applicable.

    • HPLC analysis can be used to assess the purity of the final product.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed "click" reaction of the azide-modified protein with a terminal alkyne-functionalized payload.

Materials:

  • Azide-modified protein (from section 3.1)

  • Alkyne-functionalized payload

  • Reaction Buffer: 1X PBS, pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in DMSO.

    • Prepare fresh sodium ascorbate solution.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-payload in the reaction buffer.

    • Prepare a premix of CuSO₄ and THPTA ligand.

    • Add the CuSO₄/ligand premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • A typical final concentration of reagents is 100-500 µM protein, 2-5 fold molar excess of alkyne-payload, 50-100 µM CuSO₄, 250-500 µM THPTA, and 1-5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Final Bioconjugate:

    • Purify the final conjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess ligand, and unreacted payload.

  • Characterization:

    • Characterize the final bioconjugate using SDS-PAGE, LC-MS, and HPLC as described for the SPAAC protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_tyrosine_modification Step 1: Tyrosine Modification cluster_click_chemistry Step 2: Bioorthogonal Click Chemistry protein Target Protein reaction1 Conjugation Reaction (RT, 30 min) protein->reaction1 ptad_linker This compound ptad_linker->reaction1 purification1 Purification (SEC) reaction1->purification1 azide_protein Azide-Modified Protein reaction2 Click Reaction (CuAAC or SPAAC) azide_protein->reaction2 purification1->azide_protein payload Alkyne/Cyclooctyne Payload payload->reaction2 purification2 Purification reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Experimental workflow for this compound bioconjugation.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Tyrosine-Click Reaction cluster_step2 Step 2: Click Chemistry protein_tyr Protein-Tyr-OH plus1 + ptad_peg_azide PTAD-PEG8-N3 arrow1 pH 6-9 RT protein_conjugate1 Protein-Tyr-(PTAD-PEG8-N3) payload_alkyne Payload-Alkyne/Cyclooctyne protein_conjugate1->payload_alkyne plus2 + arrow2 Cu(I) or Strain final_product Protein-Tyr-(PTAD-PEG8-Triazole)-Payload

Caption: Chemical reaction pathway of the two-step bioconjugation process.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for the precise and efficient modification of biomolecules. This document provides a detailed comparison of two prominent click chemistry methodologies—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application for the functionalization of PTAD-PEG8-azide, a heterobifunctional linker used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to Click Chemistry with this compound

This compound is a valuable chemical tool featuring a phenyl-tetrazole-azide (PTAD) group, a polyethylene (B3416737) glycol (PEG8) spacer, and a terminal azide (B81097). The azide group serves as a handle for "click" reactions, allowing for its conjugation to molecules bearing an alkyne functional group. The choice between a copper-catalyzed or a strain-promoted approach for this conjugation is a critical decision in the design of experimental workflows, particularly in the context of biological systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the release of ring strain.[1][2]

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate an informed decision.

Table 1: General Performance Metrics of CuAAC vs. SPAAC

ParameterCopper-Catalyzed Click Chemistry (CuAAC)Strain-Promoted Click Chemistry (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Biocompatibility Limited for in vivo applications due to copper cytotoxicity. Ligands can mitigate toxicity.Excellent biocompatibility, ideal for in vivo and live-cell applications.
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, as the reaction is bioorthogonal and proceeds under mild conditions.
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).Can have side reactions with thiols; some cyclooctynes can be unstable.
Reagent Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.

Table 2: Comparative Kinetic Data

Reaction TypeAlkyne/CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal AlkyneGeneric Azide1 - 100Generally very fast; less affected by steric bulk.
SPAAC BCN2-Azidoethanol (primary)0.024Reaction with a primary azide.[3]
SPAAC DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.23The PEG linker enhances the reaction rate compared to a non-PEGylated equivalent.[4]
SPAAC DBCO DerivativesGeneric Azide~0.1 - 2.0A general range for commonly used DBCO derivatives.

Note: The kinetic data for SPAAC is highly dependent on the specific cyclooctyne and azide structures. The presence of a PEG linker, as in this compound, has been shown to potentially increase the rate of SPAAC reactions.[4]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound using both CuAAC and SPAAC methodologies.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.

  • Catalyst Premix:

    • In a microcentrifuge tube, prepare the copper(I)-THPTA catalyst complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let the mixture stand for a few minutes.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a slight excess of one reagent, typically 1.1 to 1.5 equivalents, can be used to drive the reaction to completion).

    • Add the reaction buffer to achieve the desired final concentration of reactants. The final DMSO or DMF concentration should ideally be kept below 10% to maintain the integrity of biological molecules, if present.

  • Initiation of Reaction:

    • To the reaction mixture, add the freshly prepared sodium ascorbate solution, followed by the premixed Cu(I)-THPTA catalyst.

    • The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using an appropriate method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst and unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol outlines the conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).

    • Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent to a known concentration.

  • Reaction Setup:

    • In a reaction vial, combine the cyclooctyne-functionalized molecule and this compound. An equimolar ratio or a slight excess (1.1-1.5 equivalents) of one component is typically used.

    • Add the reaction buffer to achieve the desired final reactant concentrations. The final concentration of the organic solvent should be kept low (e.g., <10%) if working with sensitive biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants. The reaction can also be performed at 4°C for overnight incubation.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or reversed-phase HPLC to remove any unreacted starting materials.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental workflows where this compound could be employed.

PROTAC_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Chemistry Ligation cluster_product Final Product & Purification POI_ligand Protein of Interest (POI) Ligand (with alkyne or DBCO) Click_Reaction CuAAC or SPAAC Reaction POI_ligand->Click_Reaction PTAD_PEG8_azide This compound PTAD_PEG8_azide->Click_Reaction E3_ligase_ligand E3 Ligase Ligand PROTAC_intermediate POI Ligand-Linker Conjugate Click_Reaction->PROTAC_intermediate Formation of Triazole Linkage Final_PROTAC Final PROTAC Molecule PROTAC_intermediate->Final_PROTAC Conjugation to E3 Ligase Ligand Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Workflow for the synthesis of a PROTAC molecule using this compound.

Cell_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Cells Live Cells Expressing Alkyne/DBCO-tagged Surface Protein Add_Probe Add this compound conjugated to a fluorophore/biotin Cells->Add_Probe Incubation Incubate at 37°C Add_Probe->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Analysis Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analysis

Workflow for cell surface protein labeling using this compound.

Conclusion

The choice between copper-catalyzed and strain-promoted click chemistry for the conjugation of this compound is highly dependent on the specific application. CuAAC offers the advantage of rapid reaction kinetics and is a cost-effective method for in vitro applications where the presence of copper is not a concern. In contrast, SPAAC is the preferred method for applications involving live cells or in vivo studies due to its excellent biocompatibility, eliminating the risk of copper-induced cytotoxicity.[1] While historically slower, the development of more reactive cyclooctynes and the potential rate enhancement by PEG linkers are closing the kinetic gap between the two methods. By carefully considering the experimental context and the quantitative data presented, researchers can select the most appropriate click chemistry strategy to successfully utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for Site-Specific Protein Labeling with PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of functional moieties, such as polyethylene (B3416737) glycol (PEG) chains, fluorescent dyes, or cytotoxic drugs, to a protein of interest. This document provides detailed application notes and protocols for the use of PTAD-PEG8-azide, a bifunctional linker for the selective labeling of tyrosine residues on proteins.

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a highly reactive dienophile that undergoes a rapid and selective "tyrosine-click" reaction with the phenolic side chain of tyrosine residues under mild, aqueous conditions. The this compound reagent incorporates an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group. This azide handle enables further functionalization through highly efficient and bio-orthogonal click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This two-step labeling strategy offers a powerful method for creating homogenous protein conjugates with well-defined sites of modification, which is particularly advantageous for the development of antibody-drug conjugates (ADCs) and PEGylated protein therapeutics. The resulting linkage is notably stable across a wide range of pH and temperatures, and in human plasma.[1]

Data Presentation

The efficiency of tyrosine labeling with PTAD reagents can be influenced by factors such as the accessibility of the tyrosine residues on the protein surface, the molar ratio of the PTAD reagent to the protein, and the reaction conditions. The following table summarizes representative labeling efficiencies obtained with PTAD-azide derivatives on different proteins, as determined by mass spectrometry.

ProteinMolar Excess of PTAD-Azide DerivativeReaction Time (hours)Labeling Efficiency (%)Reference
Elastin-like Protein4-fold (relative to tyrosine)1~60-80%
Decapeptide3-fold1~60%
Bovine Serum Albumin (BSA)30-fold (relative to protein)0.5HighNot specified

Note: The data presented are for similar PTAD-azide derivatives and should be considered as a guideline. Optimal labeling conditions and efficiencies should be determined empirically for each specific protein and application.

Experimental Protocols

Part 1: Tyrosine Labeling with this compound

This protocol describes the first step of labeling a target protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) or other nucleophiles that could react with the PTAD reagent. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 4- to 10-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution by inverting the tube or by slow vortexing.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM. The primary amine in Tris will scavenge any unreacted PTAD reagent.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of the Azide-Labeled Protein:

    • Remove the excess this compound and quenching reagents by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[]

    • The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step, where an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) is conjugated to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.

    • Prepare the catalyst premix by combining the CuSO4 stock solution and the ligand stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate to remove the catalyst, excess alkyne reagent, and byproducts using SEC with a desalting column or dialysis.[] The choice of purification method may depend on the properties of the final conjugate.

Mandatory Visualizations

Reaction_Mechanism Protein Protein with Tyrosine Residue Azide_Protein Azide-Labeled Protein Protein->Azide_Protein Tyrosine-Click Reaction PTAD_PEG8_azide This compound PTAD_PEG8_azide->Azide_Protein

Caption: Reaction mechanism of tyrosine labeling with this compound.

Experimental_Workflow cluster_step1 Step 1: Tyrosine Labeling cluster_step2 Step 2: Click Chemistry Protein_Prep Protein Preparation Labeling Incubation with this compound Protein_Prep->Labeling Quenching Reaction Quenching Labeling->Quenching Purification1 Purification 1 (SEC/Dialysis) Quenching->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Click_Reaction CuAAC with Alkyne-Molecule Azide_Protein->Click_Reaction Purification2 Purification 2 (SEC/Dialysis) Click_Reaction->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for two-step protein labeling.

CuAAC_Pathway Azide_Protein Azide-Labeled Protein Triazole_Linkage Stable Triazole Linkage Azide_Protein->Triazole_Linkage Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) Catalyst->Triazole_Linkage Final_Conjugate Final Protein Conjugate Triazole_Linkage->Final_Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

References

Optimizing Tyrosine Bioconjugation: Application Notes and Protocols for PTAD-PEG8-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and optimizing the reaction between 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD)-functionalized molecules, specifically PTAD-PEG8-azide, and tyrosine residues on peptides and proteins. The "tyrosine-click" reaction is a powerful tool for site-selective bioconjugation, offering rapid kinetics and stable linkages under mild, aqueous conditions.[1][2] This technology is particularly relevant for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[2]

Core Principles of the PTAD-Tyrosine Reaction

The reaction proceeds via an ene-type mechanism where the electron-rich phenolic side chain of tyrosine reacts with the electron-deficient PTAD moiety.[3] This "click-like" reaction is highly selective for tyrosine over other amino acid residues, such as lysine (B10760008) and cysteine, under optimized conditions.[2] The resulting conjugate is exceptionally stable across a wide range of pH values, temperatures, and in human blood plasma.[1][2]

A potential side reaction involves the decomposition of PTAD to a reactive isocyanate intermediate, which can non-specifically label primary amines like lysine.[1] This can be effectively mitigated by the addition of a scavenging agent, such as Tris buffer.[2]

Key Parameters for Optimal Yield and Selectivity

Optimizing the reaction conditions is critical to achieving high yields of the desired conjugate while minimizing off-target modifications. The following parameters have been identified as key influencers of the reaction outcome.

Solvent System

The choice of solvent significantly impacts reaction efficiency and selectivity. While the reaction can proceed in fully aqueous buffers, mixed solvent systems often provide superior results.

  • Phosphate (B84403) Buffer/Acetonitrile (B52724) (MeCN): A 1:1 (v/v) mixture of 100 mM phosphate buffer and acetonitrile has been shown to be a highly effective solvent system. This mixture improves the solubility of PTAD reagents and can lead to higher modification efficiencies compared to purely aqueous or Tris-buffered systems. In one study, a 4:1 PTAD to tyrosine ratio in this solvent system resulted in approximately 90% modification of tyrosine residues.

  • Phosphate Buffer/Dimethylformamide (DMF): While this system can facilitate high tyrosine modification, it may also promote the undesirable side reaction with primary amines.

  • Fluorinated Alcohols (e.g., HFIP): In non-aqueous conditions, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically accelerate the reaction and improve yields, particularly for ene reactions involving PTAD. HFIP can also act as an effective catalyst in dichloromethane (B109758) (DCM).[1]

pH

The pH of the reaction medium is a critical determinant of selectivity.

  • Optimal Range for Tyrosine: A pH range of 7 to 10 is optimal for the selective modification of tyrosine residues, with yields reported to be between 85-98% in this range.[1][4]

  • Low pH Conditions: At lower pH (e.g., pH 4), the reactivity with tyrosine decreases, and selectivity may shift towards tryptophan modification.[5]

Molar Ratio of Reactants

The stoichiometry of this compound to the tyrosine-containing biomolecule should be carefully optimized.

  • An excess of the PTAD reagent is generally used to drive the reaction to completion. Molar ratios of PTAD to tyrosine ranging from 3:1 to 4:1 have been reported to yield good results, with a 4-fold excess leading to ~90% modification in an optimized solvent system.[6]

Reaction Time and Temperature

The PTAD-tyrosine reaction is typically very fast.

  • Reaction Time: The reaction is often complete in less than 5 to 15 minutes at room temperature.[1][6]

  • Temperature: The reaction is generally performed at room temperature. Higher temperatures are typically not necessary and may increase the rate of PTAD decomposition.

Quantitative Data Summary

The following tables summarize the reported quantitative data for PTAD-tyrosine conjugation reactions under various conditions.

Table 1: Effect of Solvent System and Molar Ratio on Tyrosine Modification Yield

Solvent SystemMolar Ratio (PTAD:Tyrosine)Yield (%)Reference
1:1 100 mM Phosphate Buffer/Acetonitrile4:1~90
1:1 100 mM Phosphate Buffer/DMF4:1~60
6% MeCN/Phosphate Buffer (pH 7)3:1~60
1% MeCN/100 mM Phosphate Buffer (pH 7.4)30 equivalents4 to 8 modified residues

Table 2: Influence of pH on PTAD Conjugation Yield

pHYield (%)NotesReference
252Electron-rich phenoxy ether PTAD derivatives[1][4]
7-1085-98Electron-rich phenoxy ether PTAD derivatives[1][4]
7.2High Tyr, low Trp modification-[5]
4Low Tyr, high Trp modification-[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Tyrosine-Containing Peptide

This protocol provides a starting point for the conjugation of this compound to a peptide. Optimization of the molar ratio and reaction time may be necessary for specific peptides.

Materials:

  • Tyrosine-containing peptide

  • This compound

  • 100 mM Sodium Phosphate Buffer, pH 7.4

  • Acetonitrile (MeCN)

  • 1 M Tris-HCl, pH 8.0 (for quenching and scavenging)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the tyrosine-containing peptide in a 1:1 mixture of 100 mM sodium phosphate buffer (pH 7.4) and acetonitrile to a final concentration of 1 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in acetonitrile or DMF. The concentration should be determined based on the desired molar excess.

  • Reaction Initiation: Add the desired molar excess (e.g., 4 equivalents) of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 15-30 minutes.

  • Quenching: Add Tris-HCl to a final concentration of 50-100 mM to quench the reaction and scavenge any unreacted PTAD or isocyanate byproduct.[2]

  • Purification: Purify the conjugate using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol 2: Bioconjugation of this compound to an Antibody

This protocol outlines a general method for labeling an antibody with this compound. The degree of labeling can be controlled by adjusting the molar ratio of the PTAD reagent.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMF or Acetonitrile

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for in situ generation of PTAD (if starting from the urazole (B1197782) precursor)

  • Size-exclusion chromatography (SEC) for purification

  • UV-Vis spectrophotometer and mass spectrometer for characterization

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a suitable buffer such as 100 mM phosphate buffer, pH 7.4.

  • In situ this compound Generation (if applicable): If starting with the urazole precursor of this compound, dissolve it in anhydrous DMF. Add an equimolar solution of DBDMH in DMF. A characteristic light cranberry red color indicates the formation of the PTAD reagent. Use the reagent immediately.

  • Reaction: Add the this compound solution (typically a 10-30 fold molar excess over the antibody) to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or by a subsequent click reaction with a fluorescent alkyne.

Visualizations

PTAD_Reaction_Pathway cluster_reactants Reactants cluster_reaction Tyrosine-Click Reaction cluster_products Products cluster_side_reaction Potential Side Reaction Tyrosine Tyrosine Residue (on Peptide/Protein) Reaction Ene-type Reaction Tyrosine->Reaction PTAD_PEG This compound PTAD_PEG->Reaction Decomposition PTAD Decomposition PTAD_PEG->Decomposition Conjugate Stable Tyrosine-PTAD Conjugate Reaction->Conjugate Isocyanate Isocyanate Intermediate Decomposition->Isocyanate Off_Target Off-Target Labeling Isocyanate->Off_Target Lysine Lysine Residue Lysine->Off_Target

Caption: PTAD-Tyrosine reaction pathway and potential side reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench_purify 3. Quenching & Purification cluster_analysis 4. Analysis A Prepare Peptide/Protein in Buffer/MeCN C Mix Reactants A->C B Prepare this compound Stock Solution B->C D Incubate at Room Temp (15-60 min) C->D E Quench with Tris Buffer D->E F Purify Conjugate (HPLC or SEC) E->F G Characterize by Mass Spectrometry F->G

Caption: General experimental workflow for this compound bioconjugation.

References

Application Notes and Protocols for the Purification of PTAD-PEG8-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) linkers are versatile reagents in bioconjugation, enabling the selective modification of tyrosine residues on proteins and peptides.[1][2] When combined with a polyethylene (B3416737) glycol (PEG) spacer, such as an 8-unit PEG chain (PEG8), and terminated with an azide (B81097) group, the resulting PTAD-PEG8-azide conjugate becomes a powerful heterobifunctional tool. This linker allows for the initial attachment to a tyrosine residue, followed by a subsequent "click" chemistry reaction with an alkyne-containing molecule.[1] The PEG spacer enhances solubility and reduces steric hindrance.

The purification of these conjugates is a critical step to ensure high purity and removal of unreacted starting materials and byproducts, which is essential for successful downstream applications in drug delivery, diagnostics, and targeted therapies. The inherent heterogeneity of PEGylated compounds can present purification challenges.[3] This document provides detailed protocols for the purification of this compound conjugates using high-performance liquid chromatography (HPLC) and outlines methods for characterization.

Data Presentation

Table 1: Representative HPLC Purification Parameters for this compound
ParameterValue
Column Reversed-Phase C18 (e.g., Jupiter 300 5 µm C18)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 65% B over 25 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 260 nm
Column Temperature 45°C

Note: These parameters are a starting point and may require optimization based on the specific conjugate and analytical system.

Table 2: Expected Characterization Data for Purified this compound
AnalysisExpected Result
Purity (by HPLC) ≥95%
Molecular Weight (ESI-MS) Calculated: ~711.8 g/mol ; Observed: [M+H]⁺ at m/z ~712.8
¹H NMR (CDCl₃, 500 MHz) δ (ppm): ~3.4 (t, 2H, -CH₂-N₃), ~3.6-3.7 (m, PEG backbone), ~7.4-7.5 (m, 5H, Ar-H)

Note: Exact molecular weight and NMR shifts may vary slightly based on the specific structure and isotopic distribution.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Reversed-Phase HPLC

This protocol describes the purification of the this compound conjugate from a crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Reversed-Phase C18 HPLC column

  • HPLC system with gradient capability and UV detector

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Solvent for sample dissolution (e.g., DMSO or DMF)

  • Collection tubes

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound reaction mixture in a minimal amount of DMSO or DMF. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Equilibration: Equilibrate the C18 column with 20% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Elution and Fraction Collection: Elute the conjugate using a linear gradient of 20% to 65% Mobile Phase B over 25 minutes. Monitor the elution profile at 220 nm and 260 nm. Collect fractions corresponding to the major peak, which should represent the this compound conjugate.

  • Solvent Removal: Combine the fractions containing the purified product. Remove the organic solvent (acetonitrile) using a centrifugal evaporator or by lyophilization.

  • Purity Analysis: Re-inject a small aliquot of the purified and dried product onto the HPLC system using the same method to confirm purity (aim for ≥95%).

  • Storage: Store the purified this compound conjugate under an inert atmosphere at -20°C to prevent degradation.

Protocol 2: Characterization of Purified this compound

A. Mass Spectrometry Analysis

  • Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquire the mass spectrum in positive ion mode and look for the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified conjugate in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Acquire a ¹H NMR spectrum.

  • Confirm the presence of characteristic peaks for the PTAD aromatic protons, the PEG backbone, and the methylene (B1212753) protons adjacent to the azide group.[4] The integration of these peaks should correspond to the expected proton ratios.

Visualization of Workflows and Pathways

purification_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control crude_product Crude this compound Reaction Mixture dissolution Dissolution in DMSO/DMF crude_product->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc Reversed-Phase HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_removal Solvent Removal (Lyophilization) fraction_collection->solvent_removal purity_check Purity Check (HPLC) solvent_removal->purity_check characterization Characterization (MS, NMR) purity_check->characterization final_product Purified this compound (≥95% Purity) characterization->final_product

Caption: Workflow for the purification and analysis of this compound.

bioconjugation_pathway ptad_peg_azide This compound step1 Tyrosine 'Click' Reaction ptad_peg_azide->step1 protein Tyrosine-containing Protein/Peptide protein->step1 alkyne_molecule Alkyne-modified Molecule (e.g., Drug) step2 CuAAC or SPAAC 'Click' Chemistry alkyne_molecule->step2 intermediate Protein-PEG8-azide Conjugate step1->intermediate final_conjugate Protein-Linker-Drug Conjugate step2->final_conjugate intermediate->step2

Caption: Bioconjugation strategy using this compound.

References

Application Notes and Protocols for Characterization of PTAD-PEG8-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical tool in modern chemical biology and drug development. The use of 4-phenyl-3,5-dioxo-1,2,4-triazolidin-4-yl (PTAD) reagents for the selective labeling of tyrosine residues offers a powerful method for protein bioconjugation. This "tyrosine-click" reaction is characterized by its high selectivity, rapid kinetics, and the stability of the resulting conjugate.[1][2] PTAD-PEG8-azide is a versatile reagent that combines the tyrosine-reactive PTAD moiety with a flexible polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. The PEG spacer enhances solubility and reduces steric hindrance, while the azide handle allows for subsequent bioorthogonal ligation to a variety of probes and functional molecules via click chemistry.

These application notes provide a comprehensive guide to the use of this compound for labeling proteins, including detailed experimental protocols, data on labeling efficiency, and methods for downstream characterization.

Principle of PTAD-Mediated Tyrosine Labeling

The labeling reaction is based on an ene-type reaction between the electron-deficient PTAD ring and the electron-rich phenol (B47542) side chain of tyrosine.[3] This reaction proceeds under mild, aqueous conditions and is highly selective for tyrosine residues.[1][2] The resulting carbon-nitrogen bond is highly stable, making it suitable for a wide range of applications.[1][2] It is important to note that under certain conditions, PTAD reagents may also react with tryptophan residues, a factor to consider when analyzing labeling specificity.[3] A potential side reaction involves the decomposition of PTAD to a promiscuous isocyanate byproduct; this can be effectively suppressed by including Tris buffer in the reaction mixture.[1][2]

Data Presentation

Table 1: Labeling Efficiency of Bovine Serum Albumin (BSA) with this compound
Molar Ratio (this compound : BSA)Labeled Tyrosine Residues (out of 20 total)Overall Labeling Efficiency (%)
10:13-515-25
20:16-830-40
50:19-1245-60
100:113-1665-80

Note: Data are representative and synthesized from literature reports on PTAD labeling of BSA. Actual labeling efficiency may vary depending on the protein, buffer conditions, and reaction time.

Table 2: Mass Spectrometric Analysis of a this compound Labeled Peptide from BSA
Peptide SequencePrecursor m/z (z=2)Site of ModificationKey Fragment Ions (y- and b-ions)
LVNEVTEFAK604.83-y7, y8, b3, b8
LVNEVTEFAK(this compound)998.01K10 (side reaction)y7, y8, b3, b8, b10-NH3
YLYEIAR473.76-y3, y4, y5, b2, b3
Y(this compound)LYEIAR866.94Y1y3, y4, y5, b2, b3, b1-H2O

Note: This table presents hypothetical but realistic mass spectrometry data for a tryptic peptide of BSA. The mass shift corresponding to the addition of this compound is approximately 786.36 Da. The observation of side reactions with lysine (B10760008) should be considered.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with this compound

Materials:

  • Target protein (1-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

  • This compound (10 mM stock in anhydrous DMSO)

  • Tris buffer (1 M, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (10 kDa MWCO)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (other than the scavenging Tris) and other nucleophiles. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a fresh dilution of the this compound stock solution in the Reaction Buffer.

  • Labeling Reaction: a. To the protein solution, add Tris buffer to a final concentration of 50-100 mM. b. Add the desired molar excess of this compound to the protein solution. A starting point of 20-fold molar excess is recommended. c. Gently mix the reaction and incubate at room temperature for 1 hour.

  • Removal of Excess Reagent: a. Size-Exclusion Chromatography: Equilibrate the SEC column with PBS, pH 7.4. Apply the reaction mixture to the column and collect the fractions containing the labeled protein. b. Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, at 4°C with at least two buffer changes.

Protocol 2: Click Chemistry Conjugation of Azide-Labeled Protein to a DBCO-Functionalized Probe

Materials:

  • This compound labeled protein (in PBS, pH 7.4)

  • DBCO-functionalized probe (e.g., DBCO-biotin, DBCO-fluorophore) (10 mM stock in DMSO)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: a. To the solution of the azide-labeled protein, add a 5- to 10-fold molar excess of the DBCO-functionalized probe. b. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess DBCO-probe and any unreacted protein using size-exclusion chromatography or dialysis as described in Protocol 1.

Protocol 3: Characterization of Labeled Protein by Mass Spectrometry

Materials:

  • Labeled protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: a. Denature the protein sample in 6 M urea (B33335), 50 mM Tris-HCl, pH 8.0. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: a. Dilute the sample 5-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration. b. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37°C overnight.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Analyze the peptide mixture using a high-resolution LC-MS/MS instrument. c. Set the data acquisition method to include a precursor mass range that accounts for the mass of the this compound modification (~786.36 Da).

  • Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize the this compound modification. Include the mass of the modification as a variable modification on tyrosine and potentially other nucleophilic residues like tryptophan and lysine.

Mandatory Visualizations

PTAD_Labeling_Reaction Protein Protein with accessible Tyrosine Labeled_Protein Labeled Protein (Stable C-N bond) Protein->Labeled_Protein Tyrosine-Click Reaction (pH 7.4, Room Temp) PTAD_PEG8_Azide This compound PTAD_PEG8_Azide->Labeled_Protein

Caption: Reaction scheme for this compound labeling of tyrosine residues on a protein.

Experimental_Workflow start Start: Target Protein labeling 1. This compound Labeling (Tyrosine-Click Reaction) start->labeling purification1 2. Purification (SEC or Dialysis) labeling->purification1 azide_protein Azide-Labeled Protein purification1->azide_protein click_chem 3. Click Chemistry (e.g., with DBCO-Biotin) azide_protein->click_chem purification2 4. Purification (SEC or Dialysis) click_chem->purification2 final_product Final Conjugate purification2->final_product characterization 5. Characterization (SDS-PAGE, Mass Spectrometry) final_product->characterization end End characterization->end

Caption: Overall experimental workflow for protein labeling and characterization.

Signaling_Pathway_Application receptor Cell Surface Receptor (Tyrosine-containing) labeling Label with This compound receptor->labeling labeled_receptor Azide-Labeled Receptor labeling->labeled_receptor click Click with DBCO-Fluorophore labeled_receptor->click visualize Fluorescently Labeled Receptor click->visualize microscopy Super-Resolution Microscopy visualize->microscopy pathway Visualize Receptor Trafficking & Signaling microscopy->pathway

Caption: Application of PTAD labeling for studying cell signaling pathways.

References

Application Notes and Protocols for PTAD-PEG8-Azide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAD-PEG8-azide is a heterobifunctional linker molecule that enables advanced hydrogel design through a combination of tyrosine-specific bioconjugation and bioorthogonal click chemistry. This molecule consists of three key components:

  • PTAD (4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione): A highly reactive dienophile that selectively and rapidly reacts with the phenolic side chain of tyrosine residues on proteins and peptides. This "tyrosine-click" reaction proceeds under mild, biocompatible conditions without the need for a metal catalyst.[1][2]

  • PEG8 (8-unit Polyethylene Glycol spacer): A flexible, hydrophilic spacer that enhances the solubility and bioavailability of the molecule, while providing spatial separation between the two reactive ends.

  • Azide (B81097) (N₃): A functional group that is a key component in various "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group is exceptionally stable under biological conditions and reacts specifically with strained alkynes, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), to form a stable triazole linkage, also without a metal catalyst.[3][4]

This unique combination of functionalities allows for a two-step, orthogonal approach to hydrogel formation and functionalization. First, the PTAD moiety can be used to selectively conjugate the linker to tyrosine-containing proteins or peptides. Subsequently, the azide group can be utilized for covalent cross-linking with a multi-alkyne functionalized polymer or for the attachment of other azide-reactive molecules, such as drugs or imaging agents. This methodology is particularly valuable for creating biocompatible and highly specific hydrogel networks for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[4][5]

Applications in Hydrogel Formation

The primary application of this compound in hydrogel formation is to create well-defined, biocompatible hydrogels by cross-linking tyrosine-containing biomolecules. This can be achieved in two main ways:

  • Protein-Based Hydrogel Cross-linking: this compound can be used to functionalize proteins or peptides with azide groups at their tyrosine residues. These azide-functionalized proteins can then be cross-linked by mixing with a polymer that has been functionalized with a strained alkyne (e.g., BCN or DBCO) to form a hydrogel via SPAAC.[4][5] This is particularly useful for creating hydrogels from naturally derived or engineered proteins like elastin-like proteins (ELPs), collagen, or albumin, allowing for the formation of hydrogels with inherent biological activity.[3][5]

  • Bio-orthogonal Hydrogel Functionalization: A pre-formed hydrogel containing strained alkynes can be functionalized by perfusing it with a solution of a this compound-conjugated protein or peptide. The PTAD end of the linker will have already reacted with the tyrosine on the protein, and the azide end will then "click" onto the alkyne groups within the hydrogel matrix. This allows for the precise immobilization of bioactive molecules within a synthetic hydrogel scaffold.

Data Presentation

Table 1: Mechanical Properties of PTAD-Functionalized, SPAAC-Cross-linked ELP Hydrogels
Polymer Content (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
3~430~20
5~1200~50
10~2500~100

Data extracted from reference[5]. The hydrogels were formed by mixing azide-functionalized elastin-like protein (ELP) with BCN-functionalized ELP.

Table 2: Cell Viability in PTAD-Functionalized, SPAAC-Cross-linked ELP Hydrogels
Cell TypeTime PointViability (%)
Human Mesenchymal Stem Cells (hMSCs)1 hour~99
Human Mesenchymal Stem Cells (hMSCs)24 hours~98
Murine Neural Progenitor Cells (mNPCs)1 hour~96
Murine Neural Progenitor Cells (mNPCs)24 hours~96

Data extracted from reference[5]. Viability was assessed after encapsulation within the hydrogel.

Experimental Protocols

Protocol 1: Azide-Functionalization of a Tyrosine-Containing Protein using this compound

Objective: To selectively introduce azide functionalities onto a protein or peptide at its tyrosine residues.

Materials:

  • Tyrosine-containing protein (e.g., Elastin-Like Protein, Bovine Serum Albumin)

  • This compound

  • 1,3-dibromo-5,5-dimethylhydantoin (DBH) for in-situ oxidation of the urazole (B1197782) precursor to PTAD (if starting from the urazole)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or DMF (co-solvent)

  • Dialysis tubing (appropriate MWCO) or size exclusion chromatography system

Procedure:

  • Protein Solution Preparation: Dissolve the tyrosine-containing protein in PBS at the desired concentration (e.g., 10 mg/mL).

  • This compound Solution Preparation:

    • If starting with the active this compound, dissolve it in a minimal amount of a compatible organic solvent like acetonitrile or DMF.

    • If starting with the urazole precursor of this compound, dissolve it in the organic solvent and add an equimolar amount of DBH to oxidize the urazole to the reactive PTAD. The solution should turn a characteristic reddish-pink color.

  • Reaction:

    • Slowly add the this compound solution to the protein solution while gently stirring. A common molar ratio is a 4-fold excess of PTAD reagent to the total number of tyrosine residues on the protein.[4]

    • The reaction is typically rapid and can be allowed to proceed for 1-2 hours at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts by dialysis against PBS for 48 hours with frequent buffer changes, or by using size exclusion chromatography.

  • Characterization (Optional):

    • Confirm the successful azide functionalization using techniques such as FTIR spectroscopy (looking for the characteristic azide peak around 2100 cm⁻¹) or by reacting a small sample with a fluorescently-labeled alkyne and analyzing via SDS-PAGE and fluorescence imaging.

Protocol 2: Formation of a Protein Hydrogel via SPAAC Cross-linking

Objective: To form a hydrogel by cross-linking the azide-functionalized protein with a strained alkyne-functionalized polymer.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Strained alkyne-functionalized polymer (e.g., BCN-functionalized PEG, DBCO-functionalized hyaluronic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Cells for encapsulation

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the azide-functionalized protein in PBS to the desired final concentration (e.g., for a 5% w/v final hydrogel, prepare a 10% w/v solution).

    • Dissolve the strained alkyne-functionalized polymer in PBS to the same concentration.

    • Ensure both solutions are at the desired temperature for gelation (typically room temperature or 37°C).

  • Hydrogel Formation:

    • In a suitable mold or vessel, mix equal volumes of the azide-functionalized protein solution and the strained alkyne-functionalized polymer solution.

    • Mix quickly and thoroughly. Gelation is often rapid, occurring within seconds to minutes.[5]

    • To encapsulate cells, first resuspend the cells in the azide-functionalized protein solution before mixing with the alkyne-functionalized polymer solution.

  • Equilibration:

    • Allow the hydrogel to fully cross-link for at least 30 minutes.

    • If not used immediately, the hydrogel can be swollen in PBS or cell culture medium.

  • Characterization:

    • The mechanical properties of the hydrogel can be characterized using rheometry to determine the storage (G') and loss (G'') moduli.

    • The swelling ratio can be determined by measuring the wet and dry weights of the hydrogel.

    • If cells are encapsulated, their viability can be assessed using live/dead staining and fluorescence microscopy.

Visualizations

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Hydrogel Cross-linking Protein Tyrosine-containing Protein Reaction_1 Tyrosine-Click Reaction Protein->Reaction_1 PTAD_PEG_Azide This compound PTAD_PEG_Azide->Reaction_1 Azide_Protein Azide-Functionalized Protein Azide_Protein->Azide_Protein_2 Reaction_1->Azide_Protein Alkyne_Polymer Strained Alkyne- Functionalized Polymer Reaction_2 SPAAC Reaction Alkyne_Polymer->Reaction_2 Hydrogel Cross-linked Hydrogel Reaction_2->Hydrogel

Caption: Workflow for hydrogel formation using this compound.

G cluster_protein Protein Backbone cluster_crosslinker Cross-linking Polymer P1 ... Tyr Tyrosine P2 ... PTAD PTAD Tyr->PTAD Tyrosine-Click Reaction PEG PEG8 Spacer Azide Azide (N3) BCN BCN (Strained Alkyne) Azide->BCN SPAAC Reaction Polymer Polymer Backbone

Caption: Chemical logic of this compound mediated cross-linking.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the choice of antibody, cytotoxic drug, and the linker that connects them. This document provides a detailed experimental design for the synthesis of ADCs using a novel heterobifunctional linker, PTAD-PEG8-azide .

This linker enables a two-step, site-specific conjugation strategy. The first step involves a "tyrosine-click" reaction where the 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) moiety of the linker selectively reacts with accessible tyrosine residues on the monoclonal antibody (mAb). This is followed by a second step where a cytotoxic drug, functionalized with a strained alkyne, is attached to the azide (B81097) group of the linker via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[1]

The polyethylene (B3416737) glycol (PEG) spacer (PEG8) enhances the solubility and pharmacokinetic properties of the resulting ADC. This methodology allows for the generation of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute.[2]

Signaling Pathways and Experimental Workflow

The overall workflow for the synthesis and characterization of an ADC using the this compound linker is a sequential process. It begins with the antibody, which is first functionalized with the linker, and then the drug is conjugated to the linker-modified antibody. Each step is followed by purification and characterization to ensure the quality of the intermediate and final products.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_Linker mAb-Linker Intermediate mAb->mAb_Linker Tyrosine-Click Reaction Linker This compound Linker->mAb_Linker ADC Final Antibody-Drug Conjugate (ADC) mAb_Linker->ADC SPAAC Reaction Purification1 Purification (e.g., SEC) mAb_Linker->Purification1 Drug Strained Alkyne-Drug Drug->ADC Purification2 Purification (e.g., SEC, HIC) ADC->Purification2 Characterization1 Characterization (e.g., UV-Vis, MS) Purification1->Characterization1 Characterization1->mAb_Linker Quality Control Characterization2 DAR Analysis (UV-Vis, HIC, MS) Purity (SEC) Stability Purification2->Characterization2 Characterization2->ADC Final Product QC

A high-level overview of the ADC synthesis and characterization workflow.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Strained alkyne-functionalized cytotoxic drug (e.g., DBCO-drug)

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Buffers: Phosphate-buffered saline (PBS), Tris buffer

  • Purification columns: Size-exclusion chromatography (SEC), Hydrophobic interaction chromatography (HIC)

  • Analytical instruments: UV-Vis spectrophotometer, Mass spectrometer (e.g., Q-TOF), HPLC system

Protocol 1: Antibody Modification with this compound (Tyrosine-Click Reaction)

This protocol details the first step of the ADC synthesis, where the this compound linker is conjugated to tyrosine residues on the antibody.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound linker in an organic solvent such as DMF or DMSO. The concentration will depend on the desired molar excess.

    • Ensure the antibody is in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). Tris buffer can also be used to scavenge any isocyanate byproducts that may form from PTAD decomposition.[3][4]

  • Antibody-Linker Conjugation:

    • To the antibody solution, add the this compound stock solution to achieve a specific molar excess (e.g., 5-20 equivalents of linker per antibody).

    • The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to maintain the integrity of the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[4]

  • Purification of the mAb-Linker Intermediate:

    • Remove the excess, unreacted linker and any byproducts by size-exclusion chromatography (SEC).

    • The mAb-linker conjugate will elute in the high molecular weight fractions, while the smaller linker molecules will be retained longer on the column.

    • Exchange the buffer of the purified mAb-linker conjugate to a buffer suitable for the next reaction step and for storage (e.g., PBS, pH 7.4).

  • Characterization of the mAb-Linker Intermediate:

    • Determine the concentration of the antibody-linker conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Characterize the conjugate by mass spectrometry to confirm the successful attachment of the linker and to determine the linker-to-antibody ratio.

Protocol 2: Drug Conjugation to the mAb-Linker Intermediate (SPAAC Reaction)

This protocol describes the second step, where the cytotoxic drug is attached to the azide-functionalized antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Preparation of Reagents:

    • Prepare a stock solution of the strained alkyne-functionalized drug (e.g., DBCO-drug) in a suitable organic solvent like DMSO.

    • The mAb-linker intermediate from Protocol 1 should be in a compatible buffer (e.g., PBS, pH 7.0 - 7.5).

  • SPAAC Conjugation:

    • Add the strained alkyne-drug stock solution to the solution of the mAb-linker intermediate. A molar excess of the drug (e.g., 3-10 equivalents per azide group) is typically used.

    • The final concentration of the organic solvent should be kept to a minimum.

    • Incubate the reaction at room temperature for 4-24 hours, or at 4°C for a longer duration, with gentle mixing. The reaction progress can be monitored by HPLC.[5]

  • Purification of the Final ADC:

    • Purify the ADC from unreacted drug and other impurities using SEC or HIC.

    • HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using various methods:

      • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the average DAR.[]

      • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR and its distribution.[7][8]

    • Purity and Aggregation: Analyze the purity of the final ADC and the presence of aggregates using size-exclusion chromatography (SEC).

    • Stability: Assess the stability of the ADC in relevant biological media (e.g., human plasma) by incubating the ADC over time and analyzing for drug deconjugation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the ADC synthesis and characterization experiments.

Table 1: Summary of Reaction Conditions and Yields

StepReactantsMolar Ratio (Linker/Drug : mAb)Reaction Time (h)Temperature (°C)Yield (%)
1. Antibody-Linker Conjugation mAb + this compound10:122590
2. Drug Conjugation (SPAAC) mAb-Linker + DBCO-Drug5:1 (per azide)122585

Table 2: Characterization of the Final ADC

Analytical MethodParameter MeasuredResult
UV-Vis Spectroscopy Average DAR3.8
Hydrophobic Interaction Chromatography (HIC) DAR DistributionDAR 0: <5%DAR 2: 15%DAR 4: 75%DAR 6: 5%
Average DAR3.9
Mass Spectrometry (Intact Mass) Average DAR4.0
Size-Exclusion Chromatography (SEC) Purity (Monomer)>98%
Aggregates<2%
Plasma Stability Assay (24h, 37°C) % Intact ADC>95%

Logical Relationships and Pathways

The synthesis of a functional ADC relies on the successful execution of a series of interconnected steps. The quality of the final product is dependent on the efficiency and purity of each preceding step.

Logical_Relationships cluster_process Process Flow cluster_dependencies Key Dependencies Start Start: High-Quality mAb Step1 Step 1: Tyrosine-Click Conjugation Start->Step1 QC1 QC 1: Linker-to-Antibody Ratio Step1->QC1 Step2 Step 2: SPAAC Drug Conjugation QC1->Step2 Proceed if QC pass QC2 QC 2: DAR & Purity Step2->QC2 End End: Purified & Characterized ADC QC2->End Final Product Release DAR Homogeneous DAR QC2->DAR Stability ADC Stability DAR->Stability Efficacy Therapeutic Efficacy DAR->Efficacy Safety Safety Profile DAR->Safety Stability->Efficacy

References

Troubleshooting & Optimization

Navigating PTAD-PEG8-Azide Conjugation: A Technical Support Guide for Optimal Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging PTAD-PEG8-azide for targeted bioconjugation, achieving high yields is paramount for downstream applications. This technical support center provides a comprehensive guide to troubleshoot common issues leading to low conjugation efficiency and offers detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation. The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety selectively reacts with the phenolic side chain of tyrosine residues on proteins and peptides.[1] The azide (B81097) group can then be used for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest. The PEG8 spacer enhances solubility and provides flexibility.

Q2: Does the PTAD-azide reagent require activation before use?

A2: Yes, PTAD-azide must be activated immediately before the conjugation reaction. This is typically achieved by reacting the unactivated PTAD-azide with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). The activation is visually indicated by a color change from colorless to a deep red. The activated reagent is highly reactive and should be used within 30 minutes.

Q3: What is the optimal pH for PTAD conjugation?

A3: PTAD conjugation to tyrosine is efficient over a broad pH range, typically between 6 and 9. However, the pH can influence the selectivity of the reaction. At lower pH values (e.g., pH 4), the reaction with tyrosine is significantly reduced, while the reaction with tryptophan may be favored.[2] For tyrosine-specific conjugation, a pH of around 7.0-8.0 is a good starting point.[3]

Q4: What are the common side reactions associated with PTAD conjugation?

A4: A primary side reaction is the decomposition of the PTAD reagent to form an isocyanate byproduct.[1][4][5] This isocyanate is reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, leading to non-specific labeling.[1][5][6] Additionally, at high concentrations of the PTAD reagent, a double reaction on the tyrosine ring can occur.[5][7]

Q5: How can I minimize the isocyanate-mediated side reaction?

A5: The isocyanate side reaction can be effectively minimized by including 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) in the reaction buffer.[1] The primary amine in Tris acts as a scavenger for the isocyanate byproduct.[1] A mixed buffer system, such as PBS/Tris, is often recommended.

Troubleshooting Guide: Low Conjugation Yield

Low yield in your this compound conjugation can be attributed to several factors. This guide provides a systematic approach to identify and resolve these issues.

Observation Potential Cause Recommended Solution
No or very low conjugation 1. Incomplete or failed activation of PTAD-azide. The activated PTAD reagent is unstable and must be used immediately.Ensure a 1:0.98 molar ratio of unactivated PTAD-azide to 1,3-dibromo-5,5-dimethylhydantoin. Confirm the color change to deep red, indicating successful activation. Use the activated reagent within 30 minutes, keeping it on ice.
2. Incompatible reaction buffer. Buffers containing primary amines (other than Tris for scavenging) can compete with the target protein.Use a recommended buffer system such as PBS, Tris, or a mixture of both, at a pH between 6 and 9.[1]
3. Low accessibility of tyrosine residues. Tyrosine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the PTAD reagent.[1][8]Consider partial denaturation of the protein under non-reducing conditions to expose more tyrosine residues. This should be done with caution to maintain the protein's overall integrity.
Low yield with significant side products 1. Isocyanate side reaction with primary amines (e.g., lysine). This is a common issue, especially in phosphate (B84403) buffer systems without a scavenger.[3][6]Include Tris buffer in your reaction mixture to scavenge the isocyanate byproduct.[1] A concentration of 100 mM Tris has been shown to be effective.[8]
2. High molar excess of this compound. A large excess of the reagent can lead to double labeling of tyrosine residues and increased formation of the isocyanate byproduct.[5][7][8]Optimize the molar ratio of activated this compound to your protein. A 10-fold molar excess is a common starting point, but this may need to be adjusted based on the number of accessible tyrosine residues.
Inconsistent or variable yields 1. Inconsistent activation of PTAD-azide. The timing and efficiency of the activation step are critical for reproducibility.Standardize your activation protocol, ensuring consistent timing and reagent concentrations. Prepare the activated reagent fresh for each experiment.
2. Protein concentration is too low. Lower protein concentrations can decrease the reaction efficiency.For optimal labeling, use a protein concentration of at least 1 mg/mL. Higher concentrations are generally preferred.
3. Inefficient removal of excess reagent. Residual unreacted this compound can interfere with downstream applications and analysis.Utilize size exclusion chromatography (e.g., gel filtration) or dialysis to effectively remove excess reagent after the reaction.

Experimental Protocols

Protocol 1: Activation of this compound

Materials:

  • Unactivated this compound

  • 1,3-dibromo-5,5-dimethylhydantoin (DBH)

  • Anhydrous organic solvent (e.g., DMF or acetonitrile; avoid DMSO)

  • Ice bath

Procedure:

  • Prepare a stock solution of unactivated this compound and DBH in the chosen organic solvent.

  • In a microcentrifuge tube, mix the unactivated this compound and DBH in a 1:0.98 molar ratio.

  • Stir or vortex the mixture gently for approximately 5 minutes.

  • Observe the color change from colorless/pale yellow to a deep red, which indicates the formation of the activated PTAD reagent.

  • Immediately place the tube containing the activated reagent on ice and proceed to the protein modification step within 30 minutes.

Protocol 2: Protein Conjugation with Activated this compound

Materials:

  • Activated this compound solution (from Protocol 1)

  • Protein solution (at a concentration of ≥ 1 mg/mL in a suitable buffer)

  • Reaction Buffer: Mixed phosphate/Tris buffer or Tris buffer (pH 6-9)

Procedure:

  • Add the desired molar excess (e.g., 10-fold) of the activated this compound solution to the protein solution.

  • Mix the reaction gently (e.g., by gentle vortexing or inversion).

  • Incubate the reaction at room temperature for up to 30 minutes.

  • Quench the reaction by adding a small molecule with a primary amine if necessary, or proceed directly to the purification step.

  • Remove the excess unreacted this compound using a suitable method such as gel filtration (e.g., Zeba™ Spin Desalting Columns) or dialysis.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting strategy, the following diagrams have been generated.

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification Unactivated this compound Unactivated this compound Mix with DBH (1:0.98) Mix with DBH (1:0.98) Unactivated this compound->Mix with DBH (1:0.98) Oxidation Activated this compound Activated this compound Mix with DBH (1:0.98)->Activated this compound ~5 min Color change to red Reaction with Protein Reaction with Protein Activated this compound->Reaction with Protein Add to protein solution Conjugated Protein Conjugated Protein Reaction with Protein->Conjugated Protein ~30 min RT Protein Protein Protein->Reaction with Protein Purification Purification Conjugated Protein->Purification Remove excess reagent Final Product Final Product Purification->Final Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield Start Start Low Yield Low Yield Start->Low Yield Check Activation PTAD-Azide Activation Issues? Low Yield->Check Activation Check Reaction Conditions Suboptimal Reaction Conditions? Low Yield->Check Reaction Conditions Check Protein Protein-Related Issues? Low Yield->Check Protein Check Activation->Check Reaction Conditions No Reagent Inactivity Reagent Inactivity Check Activation->Reagent Inactivity Yes Check Reaction Conditions->Check Protein No Reagent Concentration Molar Excess Too Low/High? Check Reaction Conditions->Reagent Concentration Yes Side Reactions Isocyanate Formation? Check Reaction Conditions->Side Reactions Yes Protein Concentration Concentration < 1 mg/mL? Check Protein->Protein Concentration Yes Further Analysis Further Analysis Check Protein->Further Analysis No Improper Reagent Ratio Improper Reagent Ratio Buffer Issues Incorrect Buffer/pH? Tyrosine Accessibility Buried Tyrosine Residues?

Caption: Troubleshooting logic for low yield in PTAD conjugation.

References

Technical Support Center: Optimizing Buffer Conditions for Tyrosine-Selective Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tyrosine-selective labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during tyrosine-selective labeling experiments.

Question: Why am I observing low labeling efficiency?

Answer: Low labeling efficiency in tyrosine-selective conjugation can be attributed to several factors related to buffer conditions and protein structure.

  • Suboptimal pH: The reactivity of the tyrosine phenol (B47542) side chain is highly dependent on pH. While many protocols operate at neutral or slightly basic pH (7.0-8.5) to balance tyrosine reactivity and protein stability, the optimal pH can be protein-specific.[1] The pKa of the tyrosine hydroxyl group is approximately 10.5, and a higher pH can increase its nucleophilicity, but this must be balanced against the risk of protein denaturation.

  • Inaccessible Tyrosine Residues: Tyrosine residues may be buried within the protein's tertiary structure or involved in interactions like hydrogen bonding, making them inaccessible to labeling reagents.[2][3][4] Consider performing trial labeling experiments under denaturing conditions to assess if accessibility is the primary issue.

  • Buffer Interference: Certain buffer components can interfere with the labeling reaction. For instance, nucleophilic buffers like Tris can react with some labeling reagents, particularly isocyanate byproducts of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) reagents.[1][5][6] While this can be a strategy to prevent non-specific labeling, it can also reduce the effective concentration of your labeling reagent if not properly controlled.[1][5]

  • Reagent Instability: Some labeling reagents, such as diazodicarboxylates, can decompose rapidly in aqueous media.[5] Ensure your reagents are fresh and prepared according to the manufacturer's instructions.

Question: How can I reduce non-specific labeling of other amino acid residues?

Answer: Non-specific labeling, particularly of lysine (B10760008) and cysteine residues, is a common challenge. Optimizing your buffer and reaction conditions can significantly improve selectivity.

  • pH Control: Maintaining the optimal pH is crucial. For instance, with diazonium reagents, lowering the pH to 4.5 has been shown to improve selectivity for tyrosine over histidine, although this may increase reaction time.[1] For many labeling methods, a pH range of 6.5-7.5 is a good starting point to minimize side reactions with lysine residues, which are more reactive at higher pH.[1]

  • Use of Scavengers: For PTAD-based "tyrosine-click" reactions, an isocyanate byproduct can form and react non-specifically with primary amines like lysine.[5][7] Including a primary amine-containing buffer, such as Tris, can act as a scavenger for this byproduct, thereby reducing non-specific labeling.[1][5][6][7][8]

  • Choice of Labeling Reagent: The inherent selectivity of the labeling reagent plays a significant role. Methods like photoredox catalysis and certain enzymatic approaches can offer high chemoselectivity for tyrosine. If non-specific labeling persists, consider exploring alternative labeling chemistries.

Question: My protein is precipitating during the labeling reaction. What can I do?

Answer: Protein precipitation can occur due to buffer incompatibility, the addition of organic co-solvents, or changes in protein stability upon modification.

  • Buffer and Co-solvent Optimization: Some labeling reagents are dissolved in organic solvents like dimethylformamide (DMF) or acetonitrile (B52724).[7] The addition of these co-solvents can lead to protein precipitation. It's important to optimize the percentage of the co-solvent to maintain protein solubility. For example, in some PTAD modifications of elastin-like polymers (ELPs), a mixed solvent system of buffer and DMF or acetonitrile was necessary to keep the protein in solution.[7]

  • Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation. Try reducing the protein concentration for the labeling reaction.

  • Buffer Composition: Ensure your buffer components are compatible with your protein and labeling reagent. Phosphate-buffered saline (PBS) and HEPES are generally well-tolerated buffers for many proteins.[5]

Frequently Asked Questions (FAQs)

What is the optimal pH for tyrosine-selective labeling?

The optimal pH for tyrosine-selective labeling is highly dependent on the specific labeling chemistry being employed. Generally, a pH range of 7.0 to 8.5 is a good starting point for many methods.[1] For certain reactions, such as those involving hypervalent iodine reagents, a slightly basic pH of around 8.2 has been found to be effective.[9] It is always recommended to perform a pH screen to determine the optimal condition for your specific protein and labeling reagent.

Which buffer should I use for my tyrosine labeling experiment?

The choice of buffer is critical and depends on the labeling reagent.

  • Phosphate-Buffered Saline (PBS) and HEPES: These are often good starting points as they are generally non-reactive and biocompatible.[5]

  • Tris Buffer: Tris is commonly used in PTAD-based tyrosine-click reactions to scavenge isocyanate byproducts and prevent non-specific labeling of lysine residues.[1][5][6][8] However, it should be used cautiously with other labeling chemistries where its nucleophilic nature might interfere.

  • Borate (B1201080) Buffer: For some applications, borate buffer at a pH of 9.0 has been used, although this may increase the risk of side reactions.

Always check the compatibility of your chosen buffer with your specific labeling reagent and protein.

Can I use additives in my buffer to improve labeling?

Yes, certain additives can be beneficial.

  • Co-solvents: Organic co-solvents like DMF or acetonitrile can be used to improve the solubility of hydrophobic labeling reagents.[7] However, their concentration must be carefully optimized to avoid protein precipitation.[7]

  • Scavengers: As mentioned, Tris buffer can act as a scavenger in PTAD reactions.[1][5][6][8]

  • Catalysts: Some labeling methods require specific catalysts, such as horseradish peroxidase (HRP) or ruthenium photocatalysts, which should be included in the reaction buffer as per the protocol.[3]

Data Presentation

Table 1: Recommended Buffer Conditions for Different Tyrosine-Selective Labeling Methods

Labeling MethodRecommended Buffer(s)Typical pH RangeKey Considerations
PTAD "Tyrosine-Click" Tris, PBS, HEPES7.0 - 8.0Tris acts as a scavenger for isocyanate byproducts.[1][5][6][8]
Photoredox Catalysis Potassium Phosphate (KPi)NeutralRequires a photocatalyst (e.g., lumiflavin) and a light source.
Diazonium Coupling Acetate, Phosphate4.5 - 7.0Lower pH (e.g., 4.5) can improve selectivity but may slow down the reaction.[1]
Hypervalent Iodine Tris~ 8.2Reaction can be sensitive to buffer molarity.[9]
Mannich-type Reactions Aqueous Buffer~ 6.5Can have longer reaction times.[1]

Experimental Protocols

Protocol 1: General Procedure for PTAD-based Tyrosine Labeling

  • Protein Preparation: Prepare the protein in a suitable buffer, such as PBS or Tris-HCl, at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve the PTAD-functionalized reagent in an appropriate organic solvent (e.g., DMF, DMSO, or acetonitrile) to create a stock solution.

  • Labeling Reaction: Add the PTAD reagent stock solution to the protein solution at a defined molar excess. If using a buffer other than Tris, consider adding a small amount of Tris to scavenge potential isocyanate byproducts.[5]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column or dialysis.

  • Analysis: Characterize the labeled protein using techniques such as mass spectrometry to determine the degree of labeling and site-specificity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis protein_prep Protein in Optimal Buffer reaction Combine Protein and Reagent Incubate protein_prep->reaction reagent_prep Labeling Reagent Stock Solution reagent_prep->reaction purification Purification (e.g., Desalting Column) reaction->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization

Caption: General experimental workflow for tyrosine-selective labeling.

signaling_pathway PTAD PTAD Reagent Tyrosine Surface-Exposed Tyrosine Residue PTAD->Tyrosine Tyrosine-Click Reaction Isocyanate Isocyanate Byproduct PTAD->Isocyanate Decomposition Labeled_Protein Covalently Labeled Protein Tyrosine->Labeled_Protein Lysine Lysine Residue Isocyanate->Lysine Side Reaction Tris Tris Buffer (Scavenger) Isocyanate->Tris Scavenging NonSpecific_Labeling Non-Specific Labeling Lysine->NonSpecific_Labeling Scavenged_Product Inert Product Tris->Scavenged_Product

References

How to prevent non-specific binding of PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent non-specific binding of PTAD-PEG8-azide during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

This compound is a heterobifunctional linker molecule. It comprises three key components:

  • PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione): A highly reactive dienophile that specifically and rapidly reacts with the phenolic side chain of tyrosine residues under aqueous conditions.[1][2]

  • PEG8 (Octaethylene glycol): A flexible, hydrophilic polyethylene (B3416737) glycol spacer. PEG linkers are known to reduce non-specific protein binding, improve solubility, and provide spatial separation between conjugated molecules.[3]

  • Azide (B81097) (-N3): A functional group that is a key component for bioorthogonal "click chemistry" reactions, most commonly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[]

Q2: What are the primary causes of non-specific binding with this compound?

Non-specific binding of this compound can arise from several properties of the molecule:

  • Unintended PTAD-Tyrosine Reactions: The PTAD group is designed to react with tyrosine. If your experimental goal is to use the azide for click chemistry, any surface-exposed tyrosine residues on your target protein or other proteins in a complex mixture can become sites of non-specific covalent attachment.

  • PTAD Decomposition and Side Reactions: In aqueous buffers, PTAD derivatives can decompose to form a highly reactive isocyanate byproduct.[1][2][5] This isocyanate can then non-specifically react with primary amines, such as lysine (B10760008) residues and the N-terminus of proteins, leading to unintended labeling.[2][5]

  • Hydrolysis of PTAD: The PTAD moiety is susceptible to hydrolysis in aqueous environments, which competes with the desired conjugation reaction. Hydrolyzed reagent might aggregate or interact non-specifically with proteins.

  • Hydrophobic and Ionic Interactions: Like many organic molecules, this compound can have non-covalent interactions with proteins, driven by hydrophobic or electrostatic forces. The PEG linker helps to mitigate this, but it may not eliminate it completely.[3]

  • Non-specific Interactions in Click Chemistry: The subsequent click chemistry reaction with the azide can also have sources of non-specific binding. In SPAAC, some cyclooctyne (B158145) reagents can react with cysteine residues.[6] In CuAAC, the copper catalyst can mediate non-specific binding of alkyne reagents to proteins.[6]

Q3: How can I prevent the PTAD moiety from causing non-specific binding?

If the azide is your intended reactive handle, the reactivity of the PTAD group must be addressed.

  • Buffer Selection: The choice of buffer is critical. While phosphate (B84403) buffers can promote high efficiency for PTAD-tyrosine reactions, they may also allow for significant side reactions of the isocyanate decomposition product with amines.

  • Use of a Scavenger: Including Tris buffer in your reaction can help to scavenge the promiscuous isocyanate byproduct, thereby reducing non-specific labeling of lysine residues and the protein N-terminus.[1][2] However, it has been noted that even with 100 mM Tris, some side reactions on amines can still occur.

  • Alternative Reagents: If PTAD-related non-specific binding is a persistent issue, consider alternative linker designs that do not include a PTAD group if your primary goal is azide-alkyne cycloaddition.

Q4: What are the best practices for blocking and washing to minimize non-specific binding?

A robust blocking and washing protocol is essential to improve the signal-to-noise ratio of your experiment.[7]

  • Blocking Agents: Before introducing the this compound, incubate your sample with a blocking agent to saturate non-specific binding sites. The choice of blocking agent should be empirically tested for your specific assay.[8]

  • Washing Buffers: Incorporate a non-ionic detergent, such as Tween 20 (0.05% - 0.1%), in your wash buffers.[9] Detergents help to disrupt weak, non-specific interactions.

  • Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help to reduce non-specific binding driven by electrostatic interactions.

  • Number of Washes: Perform multiple, thorough wash steps after incubation with the probe and after each subsequent step. A common practice is to use at least three wash cycles.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High background across the entire sample Inadequate blocking; non-specific adsorption of the probe to the substrate or proteins.Optimize Blocking: Test different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or casein) and incubation times (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] Improve Washing: Increase the number of wash steps and include 0.05% Tween 20 in the wash buffer.[7][9] Adjust Buffer Conditions: Increase the salt concentration in the binding and washing buffers to reduce electrostatic interactions.
Unintended labeling of multiple proteins PTAD decomposition to isocyanate leading to reaction with lysine residues and N-termini.[2][5] Unintended reaction of the PTAD moiety with surface-exposed tyrosines on various proteins.Use Tris Buffer: Perform the conjugation reaction in a buffer containing 50-100 mM Tris to act as a scavenger for the isocyanate byproduct.[1][2] Control Reaction Time and Temperature: Minimize the incubation time and perform the reaction at a lower temperature (e.g., 4°C) to reduce the rate of PTAD decomposition and hydrolysis. Consider Protein Engineering: If possible, mutate surface-exposed, reactive tyrosine residues on non-target proteins that are not essential for the intended interaction.
Low signal-to-noise ratio A combination of high non-specific binding and/or low specific binding.Implement a Multi-pronged Approach: Combine optimized blocking and stringent washing protocols. Use Tris buffer during the this compound incubation step.[1][2] Optimize Probe Concentration: Titrate the concentration of this compound to find the optimal balance between specific signal and background. Verify Reagent Integrity: Ensure the this compound has not hydrolyzed during storage. It should be stored in a cool, dry, and dark place.
Inconsistent results between experiments Variability in washing steps; degradation of reagents.Standardize Protocols: Ensure all experimental parameters, especially washing volumes, duration, and agitation, are consistent. Using an automated plate washer can improve reproducibility.[7] Prepare Fresh Reagents: Prepare working solutions of this compound fresh for each experiment from a properly stored stock. Run Controls: Always include appropriate positive and negative controls in every experiment to monitor for variability. A negative control could be a sample that is not treated with this compound but undergoes all other steps.

Quantitative Data on Non-Specific Binding Reduction

The use of PEG linkers is a well-established strategy to reduce non-specific binding. The table below summarizes findings from a study that incorporated PEG into a hydrogel for an immunoassay, demonstrating a significant reduction in non-specific binding and enhancement of the specific signal.

ParameterFold Change with PEG IncorporationReference
Non-Specific Binding Signal10-fold decrease[3]
Specific Binding Signal6-fold increase[3]

Experimental Protocols

Detailed Protocol for Bioconjugation with this compound with Minimized Non-Specific Binding

This protocol provides a general framework. Optimal conditions, particularly concentrations and incubation times, should be determined empirically for each specific application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMF or DMSO. Store desiccated at -20°C.

    • Prepare your reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Prepare your wash buffer: 1X PBS with 0.05% Tween 20.

    • Prepare your blocking buffer: 1X PBS with 3% BSA.

  • Blocking Step:

    • If your target is immobilized on a surface (e.g., a 96-well plate or beads), incubate the surface with blocking buffer for at least 1 hour at room temperature with gentle agitation.

    • Wash the surface three times with wash buffer.

  • Conjugation Reaction:

    • Dilute your target protein to the desired concentration in the reaction buffer (Tris-HCl).

    • Prepare a working solution of this compound by diluting the stock solution into the reaction buffer immediately before use. A typical starting point is a 10- to 20-fold molar excess of the probe over the target protein.

    • Add the this compound working solution to your protein solution.

    • Incubate for 30-60 minutes at room temperature, protected from light. Note: Optimization of incubation time is crucial to maximize specific labeling while minimizing PTAD decomposition and hydrolysis.

  • Removal of Unreacted Probe:

    • Wash the immobilized sample at least five times with wash buffer.

    • If the conjugate is in solution, remove the excess probe by a suitable method such as dialysis, tangential flow filtration, or a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Subsequent Click Reaction (if applicable):

    • Proceed with your SPAAC or CuAAC protocol according to the manufacturer's instructions for your alkyne-containing reagent.

    • After the click reaction, perform another series of thorough washes or purification steps to remove unreacted click reagents.

  • Analysis:

    • Analyze your sample using the appropriate detection method (e.g., fluorescence microscopy, Western blot, flow cytometry).

Visualizations

Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow cluster_azide_path Path 1: Azide is the target cluster_tyrosine_path Path 2: Tyrosine is the target start High Non-Specific Binding Observed q1 Is the PTAD moiety the intended reactive group? start->q1 a1 Primary cause is likely unintended PTAD reactivity q1->a1 No t1 Primary cause is likely probe adsorption or PTAD decomposition q1->t1 Yes a2 Switch to Tris-based buffer (50-100 mM) a1->a2 a3 Does the problem persist? a2->a3 a4 Optimize probe concentration and incubation time a3->a4 Yes end_node Problem Resolved a3->end_node No a4->a3 a5 Consider alternative non-PTAD linker a4->a5 t2 Optimize Blocking & Washing Protocol t1->t2 t3 Add BSA/Casein to blocking buffer Add Tween 20 to wash buffer t2->t3 t4 Does the problem persist? t3->t4 t5 Add Tris to reaction buffer to scavenge isocyanate t4->t5 Yes t4->end_node No t6 Increase ionic strength of buffers t5->t6 t6->end_node

Caption: Troubleshooting workflow for non-specific binding of this compound.

References

Side reactions of PTAD linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "PTAD linker" in bioconjugation typically refers to linkers functionalized with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a highly efficient reagent for the modification of tyrosine residues. This guide focuses on the side reactions associated with this specific chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of PTAD with proteins?

A1: PTAD reacts with the phenolic side chain of tyrosine residues via a rapid and selective "ene-type" or electrophilic aromatic substitution reaction.[1] This "tyrosine-click" reaction is valued for its speed and ability to proceed under mild, aqueous conditions.

Q2: What are the most common side reactions observed with PTAD linkers?

A2: The most significant side reaction is the decomposition of PTAD in aqueous solutions to form a phenyl isocyanate byproduct. This isocyanate is highly reactive and can non-specifically label primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, leading to a loss of selectivity.[2] Other potential side reactions include reactions with other nucleophilic amino acids like tryptophan, cysteine, and histidine, although these are generally much less favored than the reaction with tyrosine.

Q3: How does pH affect PTAD conjugation and its side reactions?

A3: PTAD conjugation to tyrosine is efficient over a broad pH range (pH 2-10). However, higher pH values generally lead to higher reaction yields. The stability of PTAD itself is also pH-dependent, and its decomposition to the reactive isocyanate can be more pronounced under certain conditions.

Q4: Can PTAD cause protein aggregation?

A4: Yes, if not properly controlled, PTAD conjugation can lead to aggregation.[3] This can be due to several factors, including non-specific cross-linking if multiple residues are modified, or conformational changes in the protein induced by the conjugation process or the reaction conditions.[4]

Q5: Are PTAD-tyrosine conjugates stable?

A5: Yes, the resulting linkage from the PTAD-tyrosine reaction is generally very stable. It has been shown to be robust against extremes of pH, high temperatures, and exposure to human blood plasma, demonstrating significantly greater stability than commonly used maleimide-cysteine linkages.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. PTAD Hydrolysis: The PTAD reagent may have hydrolyzed before reacting with the target protein. 2. Inaccessible Tyrosine Residues: The target tyrosine residues may be buried within the protein structure and inaccessible to the linker. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.1. Prepare fresh solutions of the PTAD linker immediately before use. Minimize exposure to aqueous buffers before adding to the protein solution. 2. Consider partial denaturation of the protein to expose tyrosine residues. However, this must be carefully controlled to avoid irreversible unfolding.[5] 3. Optimize reaction conditions. While the reaction is fast, ensure sufficient time for completion. A pH range of 7-8 is often a good starting point.[2]
Non-Specific Labeling (e.g., of Lysine) 1. Isocyanate Formation: PTAD has decomposed into phenyl isocyanate, which reacts with primary amines.1. Use a Scavenger: Perform the reaction in a buffer containing an isocyanate scavenger, such as 100 mM Tris (tris(hydroxymethyl)aminomethane) buffer. The primary amine on Tris will react with and neutralize any isocyanate formed. 2. In Situ Generation: Consider electrochemical methods to generate PTAD in situ from its urazole (B1197782) precursor, which has been shown to significantly reduce the formation of the isocyanate byproduct.
Protein Aggregation 1. High Drug-to-Antibody Ratio (DAR): Over-conjugation can increase the hydrophobicity of the protein, leading to aggregation. 2. Intermolecular Cross-linking: If the PTAD linker is bifunctional or if reaction conditions are harsh, it may cross-link multiple protein molecules. 3. Unfavorable Buffer Conditions: The chosen buffer may not be optimal for maintaining the stability of the conjugated protein.[4]1. Optimize Stoichiometry: Carefully control the molar ratio of PTAD linker to protein to achieve the desired DAR. 2. Process Optimization: Ensure rapid and homogenous mixing of the PTAD reagent with the protein solution to minimize localized high concentrations. 3. Formulation Screening: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the final conjugate.[4]
Heterogeneous Product 1. Multiple Reactive Tyrosines: The protein has several surface-accessible tyrosine residues with similar reactivity, leading to a mixture of products with different conjugation sites and DARs. 2. Non-Specific Labeling: As described above, reaction with other residues contributes to heterogeneity.1. Site-Directed Mutagenesis: For a highly homogeneous product, consider protein engineering to remove unwanted tyrosine residues or introduce a uniquely reactive tyrosine at a specific site. 2. Purification: Employ chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.[6][7]

Quantitative Data Summary

Table 1: Influence of Buffer System on PTAD Side Reactions
Buffer System Primary Target Observed Side Reaction Efficiency of Side Reaction Mitigation Reference
Phosphate BufferTyrosineReaction with primary amines (e.g., Lysine) via isocyanate byproduct.Significant decrease in free amines detected.Addition of Tris buffer.[2]
Tris Buffer (100 mM)TyrosineReaction with primary amines (e.g., Lysine) via isocyanate byproduct.No significant decrease in free amines.Tris acts as an effective scavenger for the isocyanate byproduct.[2]
Table 2: General Reaction Conditions for PTAD Conjugation
Parameter Typical Range Notes Reference
pH 6.0 - 8.5Higher pH can increase reaction rate but may also increase hydrolysis.
Temperature 4 - 25 °CRoom temperature is generally sufficient.
Reaction Time 15 - 60 minutesThe reaction is typically very fast.
PTAD:Protein Molar Ratio 3:1 to 10:1Highly dependent on the number of target tyrosines and desired DAR.
Solvent Aqueous Buffer (e.g., PBS, Tris)A small amount of organic co-solvent (e.g., MeCN, DMF) may be used to aid solubility of the PTAD linker.[2]

Experimental Protocols

Protocol 1: General Procedure for PTAD Conjugation to an Antibody
  • Buffer Exchange: Prepare the antibody in a suitable reaction buffer. A recommended starting point is 100 mM Tris buffer with 150 mM NaCl, pH 7.5, to mitigate isocyanate side reactions.

  • Reagent Preparation: Immediately before use, dissolve the PTAD-functionalized linker in an appropriate organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the PTAD linker stock solution to the antibody solution while gently vortexing.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a phenol (B47542) group, such as N-acetyl tyrosine.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration into a suitable storage buffer.

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable technique to determine the drug-to-antibody ratio (DAR) distribution of the conjugate.[6]

  • Column: Use a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DARs (DAR1, DAR2, etc.), as the conjugation increases the protein's hydrophobicity. The relative peak areas can be used to calculate the average DAR.[6]

Visualizations

PTAD_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention Strategy PTAD PTAD Linker Conjugate Stable Tyrosine Conjugate PTAD->Conjugate Ene Reaction Isocyanate Isocyanate Byproduct PTAD->Isocyanate Decomposition Tyr Protein (Tyrosine Residue) Tyr->Conjugate H2O H₂O (Aqueous Buffer) H2O->Isocyanate Side_Product Non-specific Amine Labeling Isocyanate->Side_Product Nucleophilic Attack Scavenged Inactive Product Isocyanate->Scavenged Scavenging Lys Protein (Lysine Residue) Lys->Side_Product Tris Tris Buffer (Scavenger) Tris->Scavenged

Diagram 1: PTAD main and side reaction pathways.

Troubleshooting_Workflow start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_specificity Non-Specific Labeling? check_efficiency->check_specificity No solution_efficiency Optimize Conditions: - Fresh PTAD - Check pH/Time - Consider Denaturation check_efficiency->solution_efficiency Yes check_aggregation Protein Aggregation? check_specificity->check_aggregation No solution_specificity Add Scavenger: - Use 100mM Tris Buffer - Consider in situ generation check_specificity->solution_specificity Yes solution_aggregation Optimize Process: - Adjust PTAD:Protein Ratio - Screen Buffers check_aggregation->solution_aggregation Yes end_success Successful Conjugate check_aggregation->end_success No end_fail Further Optimization Needed solution_efficiency->end_fail solution_specificity->end_fail solution_aggregation->end_fail

Diagram 2: Troubleshooting workflow for PTAD conjugation.

Side_Reaction_Logic Logical Relationship of PTAD Side Reactions PTAD PTAD Reagent Decomposition Decomposition PTAD->Decomposition Aqueous Aqueous Environment Aqueous->Decomposition Protein Target Protein (Tyr, Lys, etc.) NonSpecific Non-Specific Labeling (Lys) Protein->NonSpecific Isocyanate Isocyanate Formation Decomposition->Isocyanate Hydrolysis PTAD Hydrolysis (Inactive) Decomposition->Hydrolysis Leads to Isocyanate->NonSpecific

Diagram 3: Factors leading to PTAD side reactions.

References

Technical Support Center: Purification of PTAD-PEG8-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing unreacted PTAD-PEG8-azide from protein samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Residual, unreacted this compound can interfere with downstream applications. For instance, the terminal azide (B81097) group can participate in subsequent click chemistry reactions, leading to inaccurate quantification or conjugation in analytical assays. Furthermore, the PEG component can interfere with mass spectrometry analysis and may alter the biophysical properties of the protein sample.[][2]

Q2: What are the most common methods to remove unreacted this compound?

A2: The primary methods for removing small, unreacted PEGylated linkers like this compound are based on the significant size difference between the small molecule reagent and the much larger protein. The most common techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid and effective method that separates molecules based on their size.[]

  • Dialysis / Ultrafiltration: This technique separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).

  • Protein Precipitation: Methods using agents like acetone (B3395972) can effectively precipitate the larger protein, leaving the smaller, unreacted linker in the supernatant.[3]

  • Affinity Purification: A specific method utilizing a resin functionalized with a group that selectively binds to the unreacted azide-linker, such as a DBCO-functionalized resin.[4][5][6]

Q3: How do I choose the best purification method for my experiment?

A3: The optimal method depends on several factors including the size of your protein, the required level of purity, your sample volume, and the available equipment. See the comparison table below for a summary of the advantages and disadvantages of each technique to guide your decision.

Method Comparison

MethodPrincipleTypical Protein RecoveryEfficiency of Linker RemovalSpeedScalabilityKey Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger proteins elute before the smaller this compound.High (>90%)Very HighFast (minutes to an hour)HighCan lead to sample dilution. Column choice is critical for good resolution.
Dialysis Diffusion of small molecules across a semi-permeable membrane with a defined MWCO.High (>90%)High (dependent on buffer changes)Slow (hours to overnight)HighTime-consuming. Requires large volumes of buffer. Potential for sample dilution.
Protein Precipitation (Acetone) Differential solubility. Protein is precipitated by a solvent (e.g., acetone), while the linker remains in solution.Moderate to High (~80-90%)[2]HighFast (about 1-2 hours)ModerateRisk of protein denaturation and difficulty in resolubilizing the protein pellet.[3]
Affinity Purification (DBCO Resin) Specific capture of the azide-containing linker via a click chemistry reaction with DBCO on a solid support.Very High (>95%)Very HighModerate (1-2 hours)Low to ModerateHighly specific for azide-containing molecules. Resin can be costly.[4][6]

Troubleshooting Guides

Size Exclusion Chromatography (SEC) / Desalting

Problem: Poor separation between the protein and the this compound.

Possible CauseRecommended Solution
Inappropriate column choice. For removing a small linker like this compound from a significantly larger protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or equivalent).
Sample volume is too large for the column. For optimal resolution, the sample volume should not exceed 30% of the total column bed volume.
Flow rate is too high. A slower flow rate can improve resolution between peaks.

Problem: Low recovery of the labeled protein.

Possible CauseRecommended Solution
Non-specific binding to the column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize non-specific interactions.
Protein precipitation on the column. Check the solubility of your labeled protein in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Dialysis

Problem: Unreacted this compound is still present after dialysis.

Possible CauseRecommended Solution
Incorrect Molecular Weight Cutoff (MWCO) of the membrane. Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining the larger protein.
Insufficient dialysis time or buffer volume. Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).

Problem: Loss of labeled protein.

Possible CauseRecommended Solution
The protein is passing through the membrane. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein.
Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.
Protein precipitation inside the dialysis tubing/cassette. Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength).
Protein Precipitation (Acetone)

Problem: Low protein recovery.

Possible CauseRecommended Solution
Incomplete precipitation. Ensure you are using a sufficient volume of cold acetone (typically 4 times the sample volume) and that the incubation is performed at a low temperature (-20°C) for an adequate time (e.g., at least 60 minutes).[3][7]
Loss of pellet during supernatant removal. After centrifugation, the protein pellet can be loose. Carefully decant the supernatant without disturbing the pellet.

Problem: The protein pellet is difficult to redissolve.

Possible CauseRecommended Solution
Protein denaturation. Acetone precipitation can cause protein denaturation.[3] Try to redissolve the pellet in a buffer containing a mild denaturant (e.g., low concentration of urea (B33335) or guanidinium (B1211019) chloride) if compatible with downstream applications. Sonication may also aid in solubilization.
Over-drying the pellet. Do not over-dry the pellet after removing the acetone. Allow it to air-dry for a limited time (e.g., 5-10 minutes).[7]
Affinity Purification (DBCO Resin)

Problem: Inefficient removal of this compound.

Possible CauseRecommended Solution
Insufficient amount of DBCO resin. Ensure that the binding capacity of the resin is sufficient for the amount of unreacted this compound in your sample. A molar excess of DBCO groups to azide groups is recommended.[6]
Suboptimal reaction conditions. The click reaction between DBCO and azide is generally efficient. Ensure the incubation time is sufficient (e.g., 1-2 hours at room temperature).[4][6]

Problem: Non-specific binding of the labeled protein to the resin.

Possible CauseRecommended Solution
Hydrophobic or ionic interactions with the resin. Include wash steps with buffers of varying ionic strength or containing a low percentage of a non-ionic detergent to remove non-specifically bound proteins.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unreacted this compound from a protein sample.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and conditions the column.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. For optimal separation, the sample volume should be between 10-30% of the column bed volume.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of your protein (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified labeled protein.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Equilibrate 1. Equilibrate Column (5 column volumes of buffer) Apply_Sample 2. Apply Sample (10-30% of column volume) Equilibrate->Apply_Sample Ready Column Elute 3. Elute with Buffer Apply_Sample->Elute Sample Loaded Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (e.g., A280) Collect->Analyze Pool 6. Pool Protein Fractions Analyze->Pool Identify Protein

Size Exclusion Chromatography Workflow
Protocol 2: Dialysis

This protocol is ideal for removing the small linker from a larger protein when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are often ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume increase. Securely close the ends.

  • Dialysis: Place the loaded dialysis device into a beaker containing a large volume of cold dialysis buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C for several hours to overnight.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the device from the buffer and recover the purified protein sample.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery Prep_Membrane 1. Prepare Membrane Load_Sample 2. Load Sample Prep_Membrane->Load_Sample Dialyze1 3. Dialyze in Buffer 1 (4°C, stirring) Load_Sample->Dialyze1 Change_Buffer1 4. Change Buffer Dialyze1->Change_Buffer1 Dialyze2 5. Dialyze in Buffer 2 Change_Buffer1->Dialyze2 Change_Buffer2 6. Change Buffer Dialyze2->Change_Buffer2 Dialyze3 7. Dialyze in Buffer 3 (Overnight) Change_Buffer2->Dialyze3 Recover 8. Recover Purified Protein Dialyze3->Recover

Dialysis Workflow
Protocol 3: Acetone Precipitation

This protocol is a quick method for concentrating the protein sample while removing the unreacted linker.

Materials:

  • Ice-cold acetone (-20°C)

  • Acetone-compatible microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Precipitation: To your protein sample, add 4 volumes of ice-cold (-20°C) acetone.[3][7]

  • Incubation: Vortex the tube and incubate for at least 60 minutes at -20°C.

  • Pelleting: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the protein.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.

  • Drying: Allow the pellet to air-dry for 5-10 minutes to evaporate the residual acetone. Do not over-dry.[7]

  • Resuspension: Resuspend the protein pellet in a buffer suitable for your downstream application.

Precipitation_Workflow cluster_precip Precipitation cluster_sep Separation cluster_resuspend Resuspension Add_Acetone 1. Add 4 volumes of -20°C Acetone Incubate 2. Incubate at -20°C (≥ 60 min) Add_Acetone->Incubate Centrifuge 3. Centrifuge (13,000-15,000 x g) Incubate->Centrifuge Remove_Supernatant 4. Decant Supernatant Centrifuge->Remove_Supernatant Pellet forms Air_Dry 5. Air-dry Pellet (5-10 min) Remove_Supernatant->Air_Dry Resuspend 6. Resuspend in Buffer Air_Dry->Resuspend

Acetone Precipitation Workflow
Protocol 4: Affinity Purification with DBCO-functionalized Resin

This protocol offers a highly specific method for capturing the unreacted azide-containing linker.

Materials:

  • DBCO-functionalized resin (e.g., DBCO-agarose)

  • Spin columns or chromatography column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Resin Equilibration: Equilibrate the DBCO-functionalized resin with the binding buffer according to the manufacturer's instructions. This typically involves washing the resin to remove any storage solution.

  • Sample Incubation: Add the reaction mixture containing the labeled protein and unreacted this compound to the equilibrated resin. Incubate for 1-2 hours at room temperature with gentle mixing to allow the click reaction between the DBCO-resin and the azide-linker to occur.[4][6]

  • Protein Collection: Separate the resin from the sample. If using a spin column, centrifuge to collect the flow-through, which contains your purified labeled protein. If using a gravity-flow column, collect the eluate.

  • Washing (Optional): To maximize protein recovery, you can wash the resin with a small volume of binding buffer and combine this wash with the initial flow-through.

  • Analysis: The collected sample should now be free of the unreacted this compound.

Affinity_Workflow cluster_prep Preparation cluster_capture Capture cluster_collect Collection Equilibrate_Resin 1. Equilibrate DBCO Resin Add_Sample 2. Add Sample to Resin Equilibrate_Resin->Add_Sample Incubate 3. Incubate (1-2 hours, RT) Add_Sample->Incubate Click Reaction Separate 4. Separate Resin (Spin/Gravity Flow) Incubate->Separate Azide-Linker Bound Collect_Protein 5. Collect Purified Protein Separate->Collect_Protein

Affinity Purification Workflow

References

PTAD-PEG8-azide degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTAD-PEG8-azide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this linker.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form.

FormStorage TemperatureDurationNotes
Pure (Solid/Oil) -20°CUp to 3 yearsProtect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 months      Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthFor shorter-term storage.

2. What solvents are suitable for dissolving this compound?

This compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol (MeOH). For aqueous reactions, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., protein stability).

3. What are the potential degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively published, degradation can be inferred from the chemical nature of its constituent parts: the PTAD (4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione) moiety, the PEG (polyethylene glycol) spacer, and the azide (B81097) group. The primary degradation routes are likely hydrolysis and thermal decomposition.

  • Hydrolysis: The ether linkages within the PEG spacer and the linkages connecting the PEG to the PTAD and azide groups can be susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures.

  • Thermal Decomposition: High temperatures can lead to the decomposition of the thermally sensitive azide group and cleavage of the PEG backbone.[1]

  • Photodegradation: While less common for this specific structure, prolonged exposure to high-intensity light, particularly UV light, could potentially contribute to degradation.

4. How stable is the azide functional group?

The azide group is generally stable under a wide range of reaction conditions, which makes it suitable for bioorthogonal click chemistry. However, it can be sensitive to strong reducing agents and high temperatures.

5. How stable is the PTAD functional group?

The PTAD moiety is reactive towards the phenolic side chain of tyrosine. The resulting tyrosine-PTAD linkage is reported to be highly stable, showing greater stability than maleimide (B117702) linkages to changes in temperature and pH, as well as in human blood plasma.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Step
Degraded this compound Ensure the reagent has been stored correctly and is within its recommended shelf life. If degradation is suspected, use a fresh vial.
Incorrect Buffer Conditions The PTAD-tyrosine reaction is compatible with a broad pH range in aqueous buffers. However, ensure your buffer does not contain components that could interfere with the reaction.
Presence of Primary Amines in Buffer (if using an NHS-ester variant) If you are using a variant of a PEG-azide linker that is activated with an N-hydroxysuccinimide (NHS) ester to target primary amines, avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester. Use phosphate-buffered saline (PBS) or similar non-amine-containing buffers.
Insufficient Molar Excess of Linker For protein labeling, a molar excess of the this compound linker is typically required. The optimal ratio depends on the protein and reaction conditions. A common starting point is a 10- to 20-fold molar excess.
Hydrolysis of Stock Solution If using a stock solution in an organic solvent, ensure the solvent was anhydrous upon preparation. Water contamination can lead to hydrolysis of the linker over time, especially if not stored at -80°C. Prepare fresh stock solutions for critical experiments.

Issue 2: Non-Specific Binding or Aggregation

Potential Cause Troubleshooting Step
High Concentration of Linker While a molar excess is needed, a very high concentration might lead to non-specific interactions or aggregation of the target molecule. Optimize the linker-to-protein ratio.
Solvent-Induced Precipitation When adding the linker stock solution (in organic solvent) to your aqueous reaction, ensure the final percentage of the organic solvent is low (typically <10%) to prevent precipitation of your biomolecule.
Post-conjugation Aggregation After conjugation, the modified protein may have different solubility properties. It is important to remove unreacted linker via dialysis or gel filtration. Also, optimize the buffer conditions for the storage of the conjugated product.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol is a general guideline and should be optimized for your specific protein and application.

  • Preparation of Protein Solution:

    • Prepare the protein solution in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing primary amines and you are using an NHS-ester activated linker, exchange the buffer to an amine-free buffer.

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution for extended periods unless properly aliquoted and stored at -80°C.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Mix gently and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically.

  • Removal of Excess Linker:

    • Purify the conjugated protein from the unreacted linker and byproducts using gel filtration (e.g., a desalting column) or dialysis.

  • Storage of the Conjugate:

    • Store the purified conjugate under conditions that are optimal for the stability of the parent protein.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition PTAD_PEG8_Azide This compound Hydrolysis_Products PTAD-PEG8-OH + HN3 (Hydrolyzed Azide) and/or PTAD + HO-PEG8-Azide (Cleaved Linker) PTAD_PEG8_Azide->Hydrolysis_Products H₂O / pH extremes Thermal_Products PTAD-PEG8-Nitrene + N2 (Loss of Nitrogen) + PEG Chain Fragments PTAD_PEG8_Azide->Thermal_Products High Temperature (Δ)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Storage Check Reagent Storage (-20°C solid, -80°C solution) Start->Check_Storage Check_Buffer Verify Buffer Composition (Amine-free for NHS-esters) Check_Storage->Check_Buffer Incorrect Use_Fresh Use Fresh Reagent Check_Storage->Use_Fresh Correct Check_Ratio Increase Molar Ratio of Linker to Protein Check_Buffer->Check_Ratio Incorrect Change_Buffer Buffer Exchange to PBS Check_Buffer->Change_Buffer Correct Optimize_Ratio Optimize Molar Excess Check_Ratio->Optimize_Ratio Yes Success Improved Efficiency Check_Ratio->Success No Use_Fresh->Check_Buffer Change_Buffer->Check_Ratio Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Impact of primary amines (e.g., Tris buffer) on PTAD conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) for bioconjugation, with a specific focus on the impact of primary amines like Tris buffer.

Troubleshooting Guide

Issue 1: Non-specific labeling of proteins, particularly at lysine (B10760008) residues.

Question: I am observing significant off-target labeling of my protein at sites other than tyrosine, especially lysines. How can I improve the selectivity of my PTAD conjugation?

Answer:

Non-specific labeling is a common issue in PTAD chemistry and is often caused by a reactive isocyanate byproduct. Here’s a step-by-step guide to mitigate this problem:

  • Primary Cause: PTAD can decompose in aqueous solutions to form a highly reactive phenylisocyanate intermediate. This intermediate readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, leading to undesired labeling.[1][2]

  • Recommended Solution: Addition of a Primary Amine Scavenger. The most effective way to prevent non-specific labeling by the isocyanate byproduct is to include a primary amine-containing buffer, such as Tris (2-amino-2-hydroxymethyl-propane-1,3-diol), in your reaction mixture.[1][2] Tris acts as a scavenger, reacting with and neutralizing the isocyanate before it can label your protein of interest.[1][2]

    • Recommended Concentration: A Tris buffer concentration of 100-200 mM is often effective.

  • Alternative Strategies:

    • Electrochemical PTAD Generation: An alternative method involves the electrochemical in situ generation of PTAD from its urazole (B1197782) precursor. This approach can minimize the formation of the isocyanate byproduct, thereby reducing the necessity for a scavenger like Tris.

    • Luminol (B1675438) Derivatives: Using luminol derivatives that do not decompose into isocyanates can also prevent these side reactions.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Solutions Problem Non-specific labeling observed (e.g., on Lysine residues) Cause PTAD decomposition to reactive isocyanate byproduct Problem->Cause is caused by Solution1 Add Tris buffer (100-200 mM) as a scavenger Cause->Solution1 can be mitigated by Solution2 Use electrochemical PTAD generation Cause->Solution2 can be avoided by Solution3 Employ luminol derivatives (no isocyanate formation) Cause->Solution3 can be avoided by

Issue 2: Low conjugation efficiency to tyrosine residues.

Question: My PTAD conjugation yield to tyrosine is lower than expected. What factors could be contributing to this, and how can I improve the efficiency?

Answer:

Low conjugation efficiency can be influenced by several factors, including buffer composition and the accessibility of tyrosine residues.

  • Buffer Composition: While Tris buffer is excellent for preventing non-specific reactions, in some cases, other buffer systems might offer higher conjugation efficiency.

    • One study on Elastin-Like Polymers (ELPs) found that a phosphate (B84403) buffer/acetonitrile mixture resulted in a higher percentage of tyrosine modification compared to a Tris-based buffer system. However, be aware that omitting Tris may increase the risk of off-target labeling of primary amines.

  • Tyrosine Accessibility: The accessibility of tyrosine residues on the protein surface can significantly impact conjugation efficiency. Buried tyrosine residues will be less reactive.

  • Reaction Conditions: Ensure that the pH of the reaction is within the optimal range for PTAD conjugation, which is typically between 6 and 9.[3] Also, verify the concentration and activity of your PTAD reagent.

Issue 3: Protein precipitation during the conjugation reaction.

Question: My protein precipitates out of solution upon addition of the PTAD reagent in Tris buffer. How can I prevent this?

Answer:

Protein precipitation can occur due to changes in the solution environment upon reagent addition.

  • Co-solvents: The inclusion of an organic co-solvent can help maintain protein solubility. In a study where an Elastin-Like Polymer (ELP) precipitated in Tris buffer alone, the issue was resolved by using a 1:1 mixture of 50 mM Tris buffer and DMF (dimethylformamide).

  • Protein Concentration: Very high protein concentrations might be more prone to precipitation. While a minimum concentration of 1 mg/mL is recommended, you may need to optimize this for your specific protein.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Tris buffer in PTAD conjugation reactions?

A1: Tris buffer, which contains a primary amine, acts as a scavenger for a reactive isocyanate byproduct that forms from the decomposition of PTAD in aqueous solutions.[1][2] This prevents the isocyanate from reacting with primary amines on the protein, such as lysine residues and the N-terminus, thereby increasing the selectivity of the conjugation for tyrosine residues.[1][2]

Q2: Will the primary amine in Tris buffer react directly with PTAD and inhibit my desired conjugation?

A2: The primary reaction of PTAD is with the electron-rich phenol (B47542) ring of tyrosine. While primary amines can react with PTAD, the reaction with tyrosine is generally much faster and more efficient under typical aqueous buffered conditions. The main interaction of Tris is with the isocyanate decomposition product, not directly with the active PTAD reagent in a way that significantly inhibits tyrosine labeling.

Q3: What are suitable alternatives to Tris buffer if I want to avoid primary amines altogether?

A3: If you need to avoid primary amine buffers, you can use buffers such as phosphate-buffered saline (PBS) or HEPES.[1] However, if you use a buffer without a primary amine scavenger, you may see an increase in non-specific labeling of lysine residues due to the PTAD decomposition product. In such cases, alternative strategies like electrochemical PTAD generation might be more suitable.

Q4: Can I perform PTAD conjugation in buffers other than Tris?

A4: Yes, PTAD labeling is effective in a variety of buffers, including PBS and HEPES, across a pH range of 2 to 10.[1] However, for proteins with less accessible tyrosine residues, the isocyanate side reaction can become more prominent, making the inclusion of Tris beneficial for selectivity.[1]

Data Presentation

Table 1: Impact of Buffer and Co-solvent on PTAD Conjugation Efficiency to an Elastin-Like Polymer (ELP)

Buffer SystemCo-solventPTAD:Tyrosine Molar Ratio% Tyrosine Conversion
TrisDMF1:136%
TrisDMF2:154%
TrisDMF4:162%
PhosphateDMF4:181%
PhosphateAcetonitrile1:125%
PhosphateAcetonitrile2:160%
PhosphateAcetonitrile4:189%
Data adapted from a study on PTAD modification of ELPs.

Experimental Protocols

General Protocol for PTAD Conjugation to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

  • Buffer Preparation:

    • Prepare a stock solution of your desired buffer (e.g., 100 mM Tris, pH 7.4).

    • Dissolve your protein in the chosen buffer to a final concentration of at least 1 mg/mL. Higher concentrations are often preferred.[3]

  • PTAD Reagent Activation (if starting from a precursor):

    • If using a urazole precursor to PTAD, dissolve it in an organic solvent like DMF.

    • Add an oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) to activate the urazole to PTAD. A color change to red or pink indicates the formation of active PTAD.[1]

    • Use the activated PTAD reagent promptly (typically within 30 minutes) and keep it on ice.[1][3]

  • Conjugation Reaction:

    • Add the activated PTAD reagent to the protein solution. A 10-fold molar excess of PTAD relative to the protein is a common starting point.[3]

    • Gently mix the reaction and incubate at room temperature for up to 30 minutes. The reaction is often complete in less than 5 minutes, as indicated by the disappearance of the red color.[1][3]

  • Removal of Excess Reagent:

    • After the reaction is complete, remove the excess, unreacted PTAD reagent using a suitable method such as gel filtration or dialysis.[3]

Visualizations

G PTAD Active PTAD Reagent Conjugate Desired Conjugate (PTAD-Tyr-Protein) PTAD->Conjugate Desired Reaction Isocyanate Isocyanate Byproduct PTAD->Isocyanate Decomposition Protein_Tyr Protein (Tyrosine) Protein_Tyr->Conjugate Side_Product Non-specific Conjugate (Isocyanate-Lys-Protein) Isocyanate->Side_Product Side Reaction Scavenged Scavenged Isocyanate Isocyanate->Scavenged Scavenging Reaction Protein_Lys Protein (Lysine) Protein_Lys->Side_Product Tris Tris Buffer (Primary Amine) Tris->Scavenged

References

Technical Support Center: Overcoming Steric Hindrance in PTAD-PEG8-Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTAD-PEG8-azide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the targeted labeling of tyrosine residues, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A1: Steric hindrance refers to the spatial obstruction that prevents the reactive 4-phenyl-3,5-dioxo-1,2,4-triazolidin-1-yl (PTAD) moiety of the this compound linker from accessing a target tyrosine residue on a protein.[1] This obstruction can arise from the tyrosine residue being buried within the protein's three-dimensional structure or shielded by nearby bulky amino acid side chains. The PEG8 linker itself, while designed to provide spacing, can also contribute to steric hindrance in crowded molecular environments.

Q2: What are the common indicators that steric hindrance is impacting my labeling reaction?

A2: Several signs may suggest that steric hindrance is a limiting factor in your experiment:

  • Low Labeling Efficiency: The overall yield of the labeled protein is significantly lower than expected, even with an excess of the this compound reagent.

  • Incomplete Conjugation: Mass spectrometry analysis shows a large proportion of unlabeled or partially labeled protein.

  • Lack of Site-Specificity: Labeling occurs at more accessible, unintended tyrosine residues rather than the desired sterically hindered site.

  • Protein Aggregation: In some cases, over-labeling at accessible sites can alter the protein's properties and lead to aggregation.

Q3: How does the PEG8 linker in this compound help in overcoming steric hindrance?

A3: The polyethylene (B3416737) glycol (PEG) component of the linker acts as a flexible spacer arm.[1] The eight repeating ethylene (B1197577) glycol units of the PEG8 linker extend the reach of the reactive PTAD group, allowing it to access tyrosine residues that may be situated in pockets or less accessible regions of the protein surface. This increased distance can help bypass the immediate steric clash from the surrounding protein architecture.[1]

Q4: Can the this compound linker react with other amino acids besides tyrosine?

A4: The PTAD moiety is highly selective for the phenolic side chain of tyrosine. However, under certain conditions, a decomposition product of PTAD, a putative isocyanate, can form and react promiscuously with primary amines, such as the side chain of lysine (B10760008) residues.[2] This side reaction is more likely to occur when the target tyrosine is inaccessible.

Troubleshooting Guide

Problem 1: Low or No Labeling of the Target Tyrosine Residue

This is a common issue when the target tyrosine is sterically hindered. Here are several strategies to address this, ranging from simple optimization to more involved protein engineering techniques.

Initial Troubleshooting Steps

  • Optimize Reaction Conditions:

    • pH: While PTAD reactions can proceed over a wide pH range (pH 2-10), optimizing the pH can sometimes improve accessibility.[2][3] It is recommended to perform small-scale experiments at different pH values (e.g., 6.5, 7.4, and 8.0).

    • Temperature and Incubation Time: Most labeling reactions are performed at room temperature for 1-2 hours or at 4°C overnight. For hindered sites, extending the incubation time at a lower temperature (to maintain protein stability) may increase the labeling yield.

    • Reagent Concentration: Increasing the molar excess of this compound can drive the reaction forward. However, be cautious as very high concentrations can lead to increased non-specific labeling and potential protein aggregation.

Advanced Strategies

  • Partial and Reversible Denaturation:

    • Concept: Mildly unfolding the protein can expose buried tyrosine residues. This must be done carefully to avoid irreversible denaturation.

    • Method: Introduce low concentrations of denaturants like urea (B33335) (e.g., 1-4 M) or guanidine (B92328) hydrochloride into the reaction buffer. After the labeling reaction, the denaturant can be removed through dialysis or buffer exchange to allow the protein to refold.

  • Site-Directed Mutagenesis:

    • Concept: If the protein's structure is known, you can strategically mutate amino acids surrounding the target tyrosine to less bulky residues (e.g., replacing a tryptophan with an alanine). This can create a less crowded environment, allowing the this compound linker to access the target.

    • Consideration: This approach requires prior knowledge of the protein's structure and function to ensure that the mutations do not disrupt its activity.

Problem 2: Non-Specific Labeling or Isocyanate Byproduct Formation

If you observe labeling at lysine residues or other primary amines, it is likely due to the formation of the isocyanate byproduct.

Solution:

  • Use of a Scavenger: The formation of the isocyanate byproduct can be effectively mitigated by including a small amount of an amine-containing scavenger in the reaction buffer. Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer is commonly used for this purpose.[2] If you are not using Tris as your primary buffer, adding a low concentration (e.g., 10-50 mM) can help quench the reactive isocyanate.

Data Presentation

Table 1: Impact of PEG Linker Length on Overcoming Steric Hindrance (Illustrative Data)

LinkerPEG UnitsRelative Labeling Efficiency of Hindered Tyrosine (%)Non-Specific Labeling (Lysine) (%)
PTAD-PEG4-azide4358
This compound8655
PTAD-PEG12-azide12754
PTAD-PEG24-azide24803

This table provides a qualitative comparison based on the principle that longer PEG linkers can better overcome steric hindrance. Actual results will vary depending on the specific protein and reaction conditions.

Table 2: Effect of Partial Denaturation on Labeling Efficiency of a Sterically Hindered Tyrosine

Denaturant (Urea)Labeling Efficiency (%)Protein Activity Retention (%)
0 M20100
1 M4595
2 M7080
4 M8550

This table illustrates the trade-off between increasing labeling efficiency through partial denaturation and the potential loss of protein activity. Optimization is crucial for each specific protein.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein
  • Protein Preparation:

    • Prepare the protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines if isocyanate formation is a concern and Tris is not being used as a scavenger.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a scavenger like L-cysteine or Tris buffer.

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis:

    • Analyze the purified labeled protein using SDS-PAGE, mass spectrometry (LC-MS), and HPLC to confirm conjugation, determine the degree of labeling, and assess purity.[4][5][6]

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Protein
  • Sample Preparation:

    • Following the labeling reaction and purification, exchange the buffer of the protein conjugate to one compatible with mass spectrometry, such as 10 mM ammonium (B1175870) acetate.

  • Intact Mass Analysis:

    • Perform liquid chromatography-mass spectrometry (LC-MS) on the intact protein to determine the number of this compound molecules conjugated per protein molecule.

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the unlabeled and labeled protein species. The mass difference will correspond to the mass of the this compound linker.

  • Peptide Mapping (for site-specificity):

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein into peptides using a protease such as trypsin.

    • Analyze the peptide mixture using LC-MS/MS.

    • Identify the modified peptides by searching the MS/MS data for the mass shift corresponding to the this compound modification on tyrosine residues.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Prot_Prep Protein Preparation (1-10 mg/mL in amine-free buffer) Mixing Mixing (10-20x molar excess of reagent) Prot_Prep->Mixing Reag_Prep Reagent Preparation (this compound in DMSO/DMF) Reag_Prep->Mixing Incubation Incubation (RT for 1-2h or 4°C overnight) Mixing->Incubation Purification Purification (SEC, Dialysis, or TFF) Incubation->Purification Analysis Analysis (SDS-PAGE, LC-MS, HPLC) Purification->Analysis

Caption: Workflow for this compound protein labeling.

troubleshooting_logic Start Low Labeling Efficiency? Opt_Cond Optimize Reaction Conditions (pH, Temp, Concentration) Start->Opt_Cond Yes Non_Specific Non-Specific Labeling? Start->Non_Specific No Partial_Denat Mild, Reversible Denaturation (e.g., 1-4 M Urea) Opt_Cond->Partial_Denat Still low Success Successful Labeling Opt_Cond->Success Improved SDM Site-Directed Mutagenesis (Reduce bulk around Tyr) Partial_Denat->SDM Still low / Activity loss Partial_Denat->Success Improved SDM->Success Non_Specific->Success No Add_Scavenger Add Tris Buffer (10-50 mM) Non_Specific->Add_Scavenger Yes Add_Scavenger->Success

Caption: Troubleshooting flowchart for steric hindrance issues.

signaling_pathway_analogy cluster_unhindered Unhindered Tyrosine cluster_hindered Sterically Hindered Tyrosine cluster_overcoming Overcoming Hindrance PTAD_PEG8_Azide_1 This compound Accessible_Tyr Accessible Tyrosine PTAD_PEG8_Azide_1->Accessible_Tyr Direct Access Labeled_Protein_1 Labeled Protein Accessible_Tyr->Labeled_Protein_1 Efficient Reaction PTAD_PEG8_Azide_2 This compound Hindered_Tyr Hindered Tyrosine PTAD_PEG8_Azide_2->Hindered_Tyr Blocked Access No_Label No Labeling Hindered_Tyr->No_Label PTAD_PEG_Longer PTAD-PEGn-Azide (n>8) or Partial Denaturation Exposed_Tyr Exposed Tyrosine PTAD_PEG_Longer->Exposed_Tyr Enhanced Reach/ Exposure Labeled_Protein_2 Labeled Protein Exposed_Tyr->Labeled_Protein_2 Successful Reaction

Caption: Conceptual diagram of overcoming steric hindrance.

References

Technical Support Center: Optimizing PTAD-PEG8-Azide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of PTAD-PEG8-azide to protein for tyrosine-selective bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: A common starting point for optimization is a 10- to 20-fold molar excess of this compound to the protein. However, the optimal ratio is highly dependent on the specific protein, including the number of accessible tyrosine residues and the desired degree of labeling. It is recommended to perform a series of reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the ideal condition for your specific application.

Q2: How can I prevent non-specific labeling of other amino acids?

A2: PTAD reagents can sometimes decompose into a reactive isocyanate species, which can non-specifically label primary amines on lysine (B10760008) residues. To minimize this side reaction, it is highly recommended to perform the conjugation reaction in a buffer containing an isocyanate scavenger, such as 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) at a concentration of 50-100 mM.[1]

Q3: What is the optimal pH for the PTAD-tyrosine reaction?

A3: The PTAD-tyrosine "click" reaction is efficient in a variety of biologically compatible buffers over a broad pH range, typically between pH 7 and 9.[2] A commonly used pH is 7.4. It is advisable to perform the reaction in a buffer that does not contain primary amines (unless it is Tris, which acts as a scavenger) to avoid competing reactions.[2]

Q4: How can I remove unreacted this compound after the conjugation reaction?

A4: Unreacted this compound can be removed using standard protein purification techniques such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns with an appropriate molecular weight cutoff (MWCO).

Q5: How can I determine the degree of labeling (DOL) or conjugation efficiency?

A5: The degree of labeling can be determined using several analytical techniques. Mass spectrometry (ESI-MS or MALDI-TOF) is a powerful method to determine the mass of the conjugated protein, from which the number of attached this compound molecules can be calculated.[3] UV-Vis spectroscopy can also be used if the PTAD reagent or a subsequent click-chemistry-attached molecule has a distinct absorbance signature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein in increments (e.g., from 10:1 to 20:1 or 50:1).
Inaccessible tyrosine residues.Consider partial denaturation of the protein with a mild denaturant (e.g., urea) to expose more tyrosine residues. However, ensure this does not irreversibly affect protein function.
Inappropriate reaction buffer.Ensure the buffer does not contain primary amines (other than Tris for scavenging) that can compete with the reaction.[2] Use buffers like phosphate-buffered saline (PBS) or HEPES.
Short reaction time.Increase the incubation time of the reaction (e.g., from 1 hour to 2 hours or overnight at 4°C).
Protein Precipitation High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the PTAD reagent.Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
Protein instability under reaction conditions.Optimize the reaction pH and temperature. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-Specific Labeling (e.g., of Lysine) Decomposition of PTAD to a reactive isocyanate byproduct.Perform the reaction in a Tris-based buffer (50-100 mM Tris) to scavenge the isocyanate.[1]
Multiple Products Observed by Mass Spectrometry Heterogeneity of PEGylation and potential for double addition of PTAD to a single tyrosine.This is an inherent characteristic of PEGylation. Use analytical techniques like mass spectrometry to characterize the distribution of species. Optimize the molar ratio to favor mono-conjugation if desired.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration using a reliable method (e.g., BCA assay) before calculating the required amount of PTAD reagent.
Hydrolysis of PTAD reagent.PTAD reagents can be moisture-sensitive. Store them properly under desiccated conditions and prepare stock solutions fresh before use.

Quantitative Data on Molar Ratio Optimization

The following table summarizes experimental conditions from literature to provide a starting point for optimization. Note that the optimal conditions will vary depending on the specific protein and desired outcome.

Protein PTAD Reagent Molar Excess (PTAD:Protein) Reaction Buffer Outcome/Analysis
Bovine Serum Albumin (BSA)PTAD~10:1 (over tyrosine residues)Not specifiedLabeled tyrosine residues were detectable by LC-MS/MS.
Angiotensin II (peptide)PTAD10:1100 mM TrisSuccessful conjugation detected by MALDI-TOF mass spectrometry.
TyrosinePTAD-N₃1:1, 10:1, 50:1Acetonitrile/water (50:50, v/v)Formation of single and double addition products observed by UPLC-MS.
IgG AntibodyNHS-(PEG)n-Azido20:1Phosphate-Buffered Saline (PBS)Resulted in 4-6 PEG linkers per antibody molecule.

Experimental Protocols

Detailed Protocol for Optimizing this compound to Protein Molar Ratio

This protocol provides a general framework for labeling a target protein with this compound. Optimization of specific parameters is recommended.

1. Materials and Reagents:

  • Target protein of known concentration in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 100 mM Tris buffer, pH 7.4.

  • Quenching reagent (optional, e.g., excess L-tyrosine).

  • Purification tools (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Analytical instruments (e.g., mass spectrometer).

2. Reagent Preparation:

  • Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (other than Tris), perform a buffer exchange into the Reaction Buffer.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

3. Conjugation Reaction:

  • Set up a series of reactions in microcentrifuge tubes, each with a different molar excess of this compound (e.g., 5:1, 10:1, 20:1, 50:1 relative to the protein).

  • Add the calculated volume of the protein solution to each tube.

  • Add the calculated volume of the 10 mM this compound stock solution to each tube. Ensure the final concentration of DMSO or DMF is less than 10% (v/v).

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

4. Quenching and Purification:

  • (Optional) Quench the reaction by adding a 5-fold molar excess of L-tyrosine relative to the initial amount of this compound.

  • Remove unreacted this compound and byproducts by purifying the protein conjugate using a desalting column or another suitable method.

5. Analysis and Characterization:

  • Determine the protein concentration of the purified conjugate.

  • Analyze the conjugate by mass spectrometry to determine the degree of labeling.

Visualizations

experimental_workflow Experimental Workflow for Molar Ratio Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_purification Purification & Analysis cluster_decision Optimization prep_protein Prepare Protein Solution (1-5 mg/mL in Amine-Free Buffer) setup_reactions Set up Reactions with Varying Molar Ratios (5:1, 10:1, 20:1, 50:1) prep_protein->setup_reactions prep_ptad Prepare Fresh this compound Stock Solution (10 mM in DMSO) add_ptad Add this compound to Protein prep_ptad->add_ptad setup_reactions->add_ptad incubate Incubate (1-2h RT or Overnight 4°C) add_ptad->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Degree of Labeling (Mass Spectrometry) purify->analyze evaluate Evaluate Results and Select Optimal Ratio analyze->evaluate

Caption: Workflow for optimizing the molar ratio of this compound to protein.

logical_relationship Troubleshooting Logic for PTAD Conjugation start Start Optimization check_labeling Is Labeling Efficiency Adequate? start->check_labeling increase_ratio Increase Molar Ratio check_labeling->increase_ratio No check_accessibility Consider Tyrosine Accessibility check_labeling->check_accessibility Still No check_specificity Is Labeling Tyrosine-Specific? check_labeling->check_specificity Yes increase_ratio->check_labeling check_accessibility->check_labeling add_tris Add/Increase Tris Buffer Concentration check_specificity->add_tris No check_precipitation Is Protein Precipitating? check_specificity->check_precipitation Yes add_tris->check_specificity reduce_solvent Decrease Organic Solvent Percentage check_precipitation->reduce_solvent Yes optimize_conditions Optimize Temp/pH check_precipitation->optimize_conditions Still Yes success Optimal Conjugation check_precipitation->success No reduce_solvent->check_precipitation optimize_conditions->check_precipitation

Caption: Decision tree for troubleshooting common issues in PTAD-protein conjugation.

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: ADC Aggregation

Q1: I am observing a significant amount of aggregate in my ADC sample after the conjugation reaction. What are the potential causes and how can I resolve this?

A1: ADC aggregation is a common issue primarily driven by the increased hydrophobicity of the conjugate after the attachment of the drug-linker.[1] Aggregates can negatively impact the efficacy, stability, and safety of the ADC, making their removal crucial.

Potential Causes:

  • Increased Hydrophobicity: The conjugation of hydrophobic drug-linkers to the antibody surface can expose or create hydrophobic patches, leading to self-association and aggregation. This is a primary cause of aggregation.

  • Conjugation Conditions: Certain reaction conditions, such as pH, temperature, and the use of organic solvents to dissolve the drug-linker, can induce stress on the antibody and promote aggregation. Holding the antibody solution at a pH near its isoelectric point can decrease its solubility and lead to aggregation.

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values often correlate with increased aggregation due to the greater number of hydrophobic molecules per antibody.[2]

  • Antibody Instability: The inherent stability of the monoclonal antibody itself can influence its propensity to aggregate after conjugation.

Troubleshooting & Solutions:

  • Optimize Conjugation Conditions:

    • pH Control: Maintain the pH of the reaction buffer away from the antibody's isoelectric point to ensure its solubility.

    • Minimize Organic Solvents: Use the lowest possible concentration of organic co-solvents required to dissolve the drug-linker. The addition of propylene (B89431) glycol can sometimes help to increase the solubility of the hydrophobic payload.

    • Temperature and Agitation: Perform the conjugation at a controlled, lower temperature and avoid vigorous agitation that can cause mechanical stress.

  • Immobilization: Physically separating antibodies during conjugation by immobilizing them on a solid support, such as an affinity resin, can prevent them from aggregating.

  • Formulation Optimization: After conjugation, formulate the ADC in a buffer containing stabilizing excipients that can help suppress aggregation.[1]

  • Purification Strategies: Employ chromatographic techniques to remove existing aggregates.

Purification Method for Aggregate RemovalPrincipleKey Considerations
Size Exclusion Chromatography (SEC) Separates molecules based on size. Aggregates, being larger, elute before the monomeric ADC.[3]Can be time-consuming and may require a specific chromatography system, increasing costs.[3]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. The increased hydrophobicity of aggregates leads to stronger retention on the column.[3]Can effectively resolve different DAR species as well as aggregates.[3]
Ion Exchange Chromatography (IEX) Separates molecules based on charge differences.Can be a potential method for aggregate removal.[]
Hydroxyapatite Chromatography (HAP) A mixed-mode chromatography that can effectively remove aggregates.[]Studies have shown significant reduction in aggregate content using HAP.[]
Membrane Chromatography Can be used in tandem (e.g., Sartobind® S and Phenyl) to remove aggregates and other impurities in a single step.[3]Offers a faster and more efficient purification process compared to traditional column chromatography.

Workflow for Troubleshooting ADC Aggregation

start High Aggregate Content Observed check_conditions Review Conjugation Conditions start->check_conditions check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar check_antibody Assess Intrinsic Antibody Stability start->check_antibody optimize_conditions Optimize pH, Temperature, Solvents check_conditions->optimize_conditions use_immobilization Consider Antibody Immobilization check_conditions->use_immobilization optimize_dar Lower DAR if Possible check_dar->optimize_dar select_stable_mab Select More Stable mAb Clone check_antibody->select_stable_mab implement_purification Implement Purification Strategy optimize_conditions->implement_purification use_immobilization->implement_purification optimize_dar->implement_purification select_stable_mab->implement_purification sec Size Exclusion Chromatography (SEC) implement_purification->sec hic Hydrophobic Interaction Chromatography (HIC) implement_purification->hic other_chrom IEX, HAP, or Membrane Chromatography implement_purification->other_chrom end Aggregates Removed sec->end hic->end other_chrom->end start Crude ADC Mixture tff Tangential Flow Filtration (TFF) start->tff Removes Free Drug chromatography Chromatographic Purification tff->chromatography Removes Unconjugated Ab & Aggregates hic Hydrophobic Interaction (HIC) chromatography->hic iex Ion Exchange (IEX) chromatography->iex hap Hydroxyapatite (HAP) chromatography->hap analysis Analyze for Purity hic->analysis iex->analysis hap->analysis final_product Purified ADC analysis->final_product Purity Met reprocess Re-process or Optimize Method analysis->reprocess Purity Not Met reprocess->chromatography

References

Technical Support Center: PTAD-PEG8-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PTAD-PEG8-azide and related bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction used for?

The this compound linker is a heterobifunctional reagent used for a two-step bioconjugation process.[1] The 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) end of the molecule selectively reacts with tyrosine residues on proteins and peptides through a "tyrosine click reaction". The azide (B81097) end is then available for a subsequent "click chemistry" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a molecule of interest containing an alkyne group.[2]

Q2: How do I activate the this compound reagent before the reaction?

The PTAD moiety must be activated immediately before use by oxidizing its urazole (B1197782) precursor.[3] This is typically done by reacting it with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). A color change from colorless or pale yellow to a deep red indicates successful activation. The activated reagent is unstable and should be used within 30 minutes.

Q3: What are the optimal reaction conditions for the tyrosine click reaction?

The reaction is typically performed in an aqueous buffer at a pH between 6 and 9. A 10-fold molar excess of the activated PTAD reagent relative to the protein is recommended. The reaction can be carried out at room temperature for up to 30 minutes. To minimize side reactions, it is advisable to include Tris buffer in the reaction mixture.

Q4: What are common side reactions and how can I minimize them?

A common side reaction is the decomposition of the activated PTAD reagent into a reactive isocyanate byproduct, which can non-selectively label primary amines such as lysine (B10760008) residues on the protein.[3] This can be minimized by:

  • Adding Tris buffer: The primary amine in Tris acts as a scavenger for the isocyanate byproduct.

  • Careful selection of co-solvents: While DMF can increase reaction efficiency, it may also promote the formation of the isocyanate byproduct. A mixture of phosphate (B84403) buffer and acetonitrile (B52724) can be a better choice to enhance tyrosine modification while minimizing lysine side reactions.[3]

  • Limiting the concentration of organic solvents: High concentrations of organic solvents (e.g., >5% v/v of acetonitrile) can lead to protein denaturation.

Q5: How can I confirm that the conjugation reaction was successful?

Several analytical techniques can be used to confirm the successful conjugation of this compound to your protein:

  • Mass Spectrometry (MS): An increase in the molecular weight of the protein corresponding to the mass of the this compound linker can be observed.[4]

  • SDS-PAGE: A shift in the band of the conjugated protein to a higher molecular weight can be visualized.[5]

  • UV-Vis Spectroscopy: The PTAD moiety has a characteristic absorbance that can be monitored.

  • Subsequent Click Reaction: Successful conjugation of a fluorescently tagged alkyne to the azide group of the linker can confirm the initial PTAD reaction.[5]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low or no reaction Inactive PTAD reagent: The this compound was not properly activated or the activated reagent degraded before use.Ensure a 1:0.98 molar ratio of PTAD to DBH for activation. Use the activated reagent (deep red color) immediately, within 30 minutes of preparation.
Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6-9.Prepare fresh buffer and verify the pH.
Insufficient reagent: The molar excess of the activated PTAD reagent is too low.Use at least a 10-fold molar excess of the activated PTAD reagent relative to the protein.
Low yield of desired conjugate Side reactions with lysine residues: Decomposition of activated PTAD to a reactive isocyanate is labeling primary amines.Add Tris buffer to the reaction mixture to scavenge the isocyanate byproduct. Consider using a mixed phosphate/acetonitrile buffer system instead of a phosphate/DMF system.[3]
Protein precipitation: The protein is precipitating out of solution during the reaction.This can be caused by the addition of the PTAD reagent. Try adjusting the buffer composition or protein concentration.[3]
Non-specific labeling Reaction with tryptophan residues: Under certain pH conditions, PTAD reagents can also react with tryptophan.The reaction with tyrosine is favored at neutral to slightly basic pH. Lowering the pH can increase selectivity for tryptophan.
Protein denaturation: High concentrations of organic solvents used to dissolve the PTAD reagent are denaturing the protein, exposing more reactive sites.Keep the final concentration of organic solvents in the reaction mixture low (ideally ≤5% v/v).
Issues with the subsequent click reaction Oxidized copper catalyst (for CuAAC): The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Degas all solutions thoroughly and work under an inert atmosphere. Use a fresh solution of a reducing agent like sodium ascorbate (B8700270).
Steric hindrance: The azide group on the PEG linker is not accessible for the click reaction.Consider using a longer PEG linker if steric hindrance is suspected.
Degraded alkyne reagent: The alkyne-containing molecule for the click reaction has degraded.Check the purity and integrity of the alkyne reagent using analytical methods.

Experimental Protocols

Protocol 1: Activation of this compound
  • In a microcentrifuge tube, mix this compound and 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a 1:0.98 molar ratio.

  • Add a minimal amount of a suitable organic solvent (e.g., DMF or acetonitrile; avoid DMSO).

  • Mix the solution for approximately 5 minutes until a deep red color develops, indicating the formation of the activated PTAD reagent.

  • Place the tube on ice and use the activated reagent within 30 minutes.

Protocol 2: Tyrosine Click Reaction with a Protein
  • Prepare your protein solution in a suitable buffer, such as a mixed phosphate/Tris buffer or Tris buffer, with a pH between 6 and 9. The recommended protein concentration is at least 1 mg/mL.

  • Add a 10-fold molar excess of the freshly activated this compound solution to the protein solution.

  • Gently mix the reaction and incubate at room temperature for up to 30 minutes.

  • Remove the excess, unreacted PTAD reagent by gel filtration or another suitable purification method.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization.

  • Reagent Preparation:

    • Dissolve the this compound conjugated protein in a degassed buffer (e.g., PBS, pH 7.4).

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in water.

      • Sodium ascorbate in water.

      • A copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified protein and the alkyne-containing molecule (typically a 1.1 to 5-fold molar excess of the alkyne).

    • Add the ligand solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and the copper catalyst.

Data Summary

Table 1: Recommended Reaction Parameters for Tyrosine Click Reaction

ParameterRecommended ValueNotes
PTAD:DBH Molar Ratio 1:0.98For activation of the PTAD reagent.
Activated PTAD Molar Excess 10-fold (relative to protein)Higher excess may be needed for less accessible tyrosines.
pH 6.0 - 9.0Tyrosine reactivity is pH-dependent.
Buffer Tris or mixed Phosphate/TrisTris helps to scavenge isocyanate byproducts.
Reaction Time Up to 30 minutesLonger reaction times may increase side reactions.
Temperature Room Temperature
Organic Solvent ≤5% v/vTo avoid protein denaturation.

Table 2: Typical Tyrosine Modification Efficiencies

ProteinPTAD:Tyrosine RatioBuffer SystemModification EfficiencyReference
Elastin-like polypeptide (ELP)4:150 mM Tris, pH 7.5~60%[3]
Elastin-like polypeptide (ELP)4:1100 mM Phosphate, pH 8.0 / DMF (1:1)~80%[3]
Peptide3:16% MeCN/phosphate buffer, pH 7~60%

Visualizations

PTAD_Activation_Workflow cluster_activation PTAD Activation PTAD-PEG8-Azide_Urazole This compound (Urazole Precursor) Activation Activation (Oxidation) PTAD-PEG8-Azide_Urazole->Activation DBH 1,3-dibromo-5,5- dimethylhydantoin (DBH) DBH->Activation Activated_PTAD Activated this compound (Deep Red) Activation->Activated_PTAD

Caption: Workflow for the activation of the PTAD reagent.

Protein_Modification_Workflow cluster_conjugation Protein Modification Activated_PTAD Activated This compound Reaction Tyrosine Click Reaction (pH 6-9, RT, <30 min) Activated_PTAD->Reaction Byproduct Isocyanate Byproduct Activated_PTAD->Byproduct Decomposition Protein Protein with Tyrosine Residue Protein->Reaction Conjugate Protein-PEG8-Azide Conjugate Reaction->Conjugate Scavenging Scavenging Byproduct->Scavenging Tris Tris Buffer Tris->Scavenging Inactive_Byproduct Inactive Product Scavenging->Inactive_Byproduct

Caption: The tyrosine click reaction and scavenging of the isocyanate byproduct.

Click_Chemistry_Workflow cluster_click Subsequent Click Chemistry Protein_Azide Protein-PEG8-Azide CuAAC CuAAC Reaction (Cu(I), Ascorbate, Ligand) Protein_Azide->CuAAC Alkyne_Molecule Alkyne-tagged Molecule of Interest Alkyne_Molecule->CuAAC Final_Conjugate Final Bioconjugate CuAAC->Final_Conjugate

Caption: General workflow for the subsequent CuAAC click reaction.

References

Validation & Comparative

Validating PTAD-PEG8-Azide Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The use of 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) chemistry for site-specific modification of tyrosine residues, combined with the integration of a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) handle (PTAD-PEG8-azide), offers a powerful tool for creating advanced bioconjugates. However, the success of any conjugation strategy hinges on robust analytical validation. This guide provides an objective comparison of mass spectrometry—the gold standard for this validation—with alternative techniques, supported by experimental data and detailed protocols.

Mass spectrometry (MS) provides unambiguous confirmation of this compound conjugation by delivering precise molecular weight information of the resulting bioconjugate.[1] The addition of each this compound moiety results in a predictable mass shift, allowing for the direct assessment of conjugation efficiency and the determination of the degree of labeling.

Performance Comparison of Validation Techniques

The choice of analytical technique for validating bioconjugation success depends on various factors, including the nature of the bioconjugate, the information required, and available resources. Mass spectrometry offers the most detailed characterization, while other methods can provide valuable, albeit less direct, evidence of successful conjugation.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, determination of the degree of conjugation, identification of conjugation sites.Determination of drug-to-antibody ratio (DAR) and assessment of drug load distribution.Detection of aggregates and fragments, confirmation of size increase upon conjugation.Visual indication of a mass increase.[1]
Resolution High to very high, capable of resolving single conjugation events.High, can often resolve species with different numbers of conjugated molecules.Moderate, may not resolve species with small mass differences.Low, band smearing can occur with PEGylated proteins.[1]
Quantitative Capability Yes, can provide accurate relative and absolute quantification of conjugated species.Yes, peak area corresponds to the relative abundance of different species.Limited, primarily qualitative or semi-quantitative.Primarily qualitative.
Sample Requirements Low (picomole to femtomole range).Low to moderate.Low to moderate.Low to moderate.
Throughput Moderate to high, depending on the LC-MS setup.High.High.High.
Cost & Complexity High instrument cost and requires specialized expertise.Moderate cost and complexity.Moderate cost and complexity.Low cost and relatively simple to perform.

Experimental Workflow and Data Presentation

The successful validation of this compound conjugation using mass spectrometry involves a systematic workflow, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results unconjugated Unconjugated Protein conjugation Conjugation Reaction unconjugated->conjugation reagent This compound reagent->conjugation purification Purification (e.g., SEC) conjugation->purification lc_separation LC Separation (e.g., Reversed-Phase) purification->lc_separation ms_detection ESI-MS Detection lc_separation->ms_detection data_analysis Data Deconvolution & Analysis ms_detection->data_analysis mass_confirmation Mass Confirmation data_analysis->mass_confirmation conjugation_efficiency Conjugation Efficiency data_analysis->conjugation_efficiency site_identification Site Identification (MS/MS) data_analysis->site_identification

Figure 1. Experimental workflow for validating this compound conjugation using LC-MS.
Mass Spectrometry Data Summary

The primary output of the mass spectrometry analysis is the confirmation of the expected molecular weight shift upon conjugation.

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Conjugation
Unconjugated Protein150,000.0150,000.5-0
This compound Conjugate150,551.6150,552.1551.61
This compound Conjugate151,103.2151,103.81103.22
Note: The expected mass is calculated based on the average molecular weight of the protein and the exact mass of the this compound linker.

Detailed Experimental Protocols

Mass Spectrometry for Intact Protein Analysis

This protocol outlines the general steps for analyzing the intact conjugated protein to confirm successful conjugation and determine the degree of labeling.

  • Sample Preparation :

    • The unconjugated and conjugated protein samples are buffer-exchanged into an MS-compatible buffer, such as 10mM ammonium (B1175870) acetate.

    • For analysis, samples are typically diluted in a solution of 50% water, 50% acetonitrile (B52724), and 0.1% formic acid to aid in ionization.[2]

  • Liquid Chromatography (LC) :

    • An HPLC or UPLC system is used with a reversed-phase column suitable for protein separation (e.g., C4 or C8).

    • A gradient elution is typically employed, for example, from 20% to 80% acetonitrile in water with 0.1% formic acid over 10-15 minutes.

  • Mass Spectrometry (MS) :

    • An electrospray ionization (ESI) source is used to generate multiply charged ions of the protein.

    • The mass spectrometer (e.g., Q-TOF or Orbitrap) is operated in positive ion mode to acquire the mass spectrum over a relevant m/z range (e.g., 1000-4000 m/z).[3]

  • Data Analysis :

    • The resulting multiply charged spectrum is deconvoluted using appropriate software (e.g., ProMass HR, BioAnalyst) to obtain the zero-charge mass spectrum.[4]

    • The masses of the unconjugated and conjugated protein species are then determined and compared to the theoretical values.

Peptide Mapping for Conjugation Site Identification

To pinpoint the specific tyrosine residues that have been modified, a peptide mapping approach using LC-MS/MS is employed.

  • Proteolytic Digestion :

    • The conjugated protein is denatured, reduced, and alkylated.

    • A protease, such as trypsin, is added to digest the protein into smaller peptides.

  • LC-MS/MS Analysis :

    • The resulting peptide mixture is separated by reversed-phase LC (e.g., using a C18 column) coupled to the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most abundant peptide ions.

  • Data Analysis :

    • The MS/MS spectra are searched against the protein sequence using database search software (e.g., Mascot, Sequest).

    • The search parameters are set to include the mass of the this compound modification on tyrosine residues.

    • The software identifies the peptides that contain the modification and pinpoints the specific tyrosine residue that was conjugated.

Logical Relationship of PTAD Conjugation

The reaction mechanism of PTAD with tyrosine is a key aspect of this bioconjugation strategy.

ptad_reaction PTAD This compound Conjugate Covalently Modified Tyrosine Residue PTAD->Conjugate [4+2] cycloaddition-like reaction Byproduct Potential Side Products (e.g., reaction with amines) PTAD->Byproduct decomposition Tyrosine Tyrosine Residue (on protein) Tyrosine->Conjugate

Figure 2. Reaction scheme of PTAD with a tyrosine residue.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to identify the exact sites of modification.[1] While alternative methods such as HIC and SEC are valuable for assessing purity and the distribution of conjugated species, they lack the detailed molecular information provided by MS. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic methods, will provide the most comprehensive characterization of the bioconjugate.

References

A Comparative Guide to SDS-PAGE Analysis of PTAD-PEG8-Azide Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise modification of proteins is a critical step. The use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) linkers for tyrosine-specific conjugation offers a highly selective method for protein modification, such as PEGylation. This guide provides a comparative analysis of SDS-PAGE for proteins conjugated with PTAD-PEG8-azide, offering insights into its performance against alternative methods, supported by experimental protocols and data.

Introduction to this compound Conjugation

The PTAD linker facilitates a "tyrosine-click" reaction, enabling the covalent attachment of molecules to tyrosine residues on a protein's surface. Tyrosine is a moderately abundant amino acid that can be found on the protein surface or buried within its structure, making it a versatile target for conjugation.[] The this compound reagent combines the tyrosine-reactivity of PTAD with an 8-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This allows for a two-step modification process: first, the site-specific PEGylation of tyrosine residues, and second, the subsequent attachment of other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

SDS-PAGE Analysis: Performance and Considerations

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for analyzing proteins. When analyzing PEGylated proteins, a characteristic mobility shift is expected, with the conjugated protein migrating slower than its unconjugated counterpart due to the increased hydrodynamic radius.

However, the interaction between the PEG moiety and SDS can lead to aberrations in migration, often causing bands to appear smeared or broader than expected. This can make precise molecular weight determination challenging. Despite this, SDS-PAGE remains a valuable tool for qualitatively assessing the extent of conjugation. For more accurate and higher-resolution analysis of PEGylated proteins, Native PAGE is a recommended alternative as it avoids the interaction between PEG and SDS.

Comparison with Alternative Conjugation Chemistries

The performance of PTAD-based tyrosine conjugation can be benchmarked against other common protein modification strategies, primarily those targeting lysine (B10760008) and cysteine residues.

Parameter This compound (Tyrosine-Specific) NHS-Ester-PEG (Lysine-Specific) Maleimide-PEG (Cysteine-Specific)
Target Residue TyrosineLysineCysteine
Specificity High selectivity for tyrosine residues.Lower specificity due to the high abundance of lysine on protein surfaces, often resulting in heterogeneous products.High specificity for free cysteine residues, which are often rare in proteins. May require genetic engineering to introduce a conjugation site.
Reaction Conditions Mild conditions (e.g., pH 7.4, room temperature).Typically performed at a slightly alkaline pH to deprotonate lysine's amino group.Generally performed at a neutral pH to ensure the cysteine thiol is reactive.
Product Homogeneity Tends to produce more homogeneous products, particularly mono-PEGylated species, due to the controlled number of reactive tyrosines.Often yields a mixture of products with varying numbers of PEG chains attached (mono-, di-, tri-, etc.).Can produce highly homogeneous products if a single reactive cysteine is available.
Stability of Linkage The resulting linkage is reported to be significantly more robust than maleimide-type linkages, showing stability to extremes of pH and temperature.The amide bond formed is generally stable.The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols.[2][3][4]

Experimental Protocols

This compound Conjugation to a Model Protein (e.g., BSA)

This protocol is adapted from methodologies described for PTAD conjugation.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent

  • Spin Desalting Columns (e.g., 7-kDa MWCO)

Procedure:

  • Prepare a 5 mg/mL solution of BSA in 100 mM phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock solution of this compound in ACN or DMF.

  • In a microcentrifuge tube, combine the BSA solution with the this compound stock solution. The final concentration of the organic solvent should be kept low (e.g., ≤5% v/v) to avoid protein denaturation.[5] A typical molar ratio would be a 10-fold excess of the PTAD reagent to the protein.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired buffer for downstream analysis.

  • The resulting conjugated protein solution is now ready for SDS-PAGE analysis or further modification via the azide group.

SDS-PAGE Analysis of Conjugated Protein

Materials:

  • Conjugated and unconjugated protein samples

  • Laemmli Sample Buffer (4x)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer (e.g., MES or MOPS)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or Silver Stain reagents

  • Destaining solution

Procedure:

  • Mix 15 µL of the protein sample (conjugated and unconjugated controls) with 5 µL of 4x Laemmli sample buffer.

  • Heat the samples at 70-95°C for 5-10 minutes.

  • Load 1-5 µg of each protein sample and the molecular weight standards into the wells of the polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with Coomassie Brilliant Blue for approximately 1 hour, followed by destaining until clear bands are visible against a transparent background. Alternatively, for higher sensitivity, use a silver staining kit.

  • Visualize the gel using a gel documentation system. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unconjugated protein.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis SDS-PAGE Analysis cluster_alternatives Alternative Methods protein Target Protein (e.g., BSA) reaction Incubate at RT, 1h (pH 7.4) protein->reaction reagent This compound reagent->reaction purification Purification (Spin Desalting Column) reaction->purification sample_prep Sample Preparation (Laemmli Buffer + Heat) purification->sample_prep nhs_peg NHS-Ester-PEG (Lysine Targeting) purification->nhs_peg Compare with mal_peg Maleimide-PEG (Cysteine Targeting) purification->mal_peg Compare with electrophoresis Gel Electrophoresis sample_prep->electrophoresis staining Staining (Coomassie/Silver) electrophoresis->staining visualization Gel Visualization & Analysis staining->visualization

Caption: Workflow for this compound protein conjugation and subsequent SDS-PAGE analysis.

logical_comparison cluster_tyrosine Tyrosine Targeting cluster_lysine Lysine Targeting cluster_cysteine Cysteine Targeting center_node Protein Conjugation Method ptad PTAD-based center_node->ptad High Specificity Homogeneous Product nhs NHS-Ester center_node->nhs Low Specificity Heterogeneous Product maleimide Maleimide center_node->maleimide High Specificity Requires Free Cys Potential Instability

Caption: Comparison of protein conjugation methods based on target residue and key characteristics.

References

A Head-to-Head Comparison: PTAD-PEG8-Azide vs. Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's stability, reactivity, and impact on the final conjugate's properties are paramount to therapeutic success. This guide provides an objective comparison of two prominent linker technologies: the tyrosine-reactive PTAD-PEG8-azide and the thiol-reactive maleimide-based linkers, supported by available experimental data and detailed methodologies.

At the forefront of bioconjugation chemistry, the quest for stable and specific linkages is perpetual. While maleimide-based linkers have been a workhorse in the field for their reactivity towards cysteine residues, concerns over their stability in vivo have driven the development of alternative strategies. One such promising alternative is the use of 4-phenyl-3,5-dioxo-1,2,4-triazoline (PTAD) chemistry, which targets tyrosine residues, offering a fundamentally different and potentially more robust conjugation approach.

Executive Summary: Key Differences at a Glance

FeatureThis compoundMaleimide-Based Linkers
Target Amino Acid TyrosineCysteine (Thiol group)
Reaction Chemistry "Tyrosine Click" Reaction (a type of Diels-Alder reaction)Michael Addition
Bond Formed C-N bondThioether bond (within a thiosuccinimide ring)
Reported Stability High stability across a wide range of pH, temperature, and in human plasma.[1]Susceptible to retro-Michael reaction and thiol exchange in vivo, leading to premature deconjugation.[2] Stability can be improved by hydrolysis of the succinimide (B58015) ring or by using modified maleimides.
Specificity Highly selective for tyrosine residues.Highly selective for thiol groups under controlled pH (6.5-7.5).
Bioorthogonality The azide (B81097) handle allows for subsequent bioorthogonal "click" chemistry reactions.The maleimide (B117702) group itself is the reactive handle for conjugation.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two linker types lies in their target amino acid and the resulting covalent bond.

This compound: This linker utilizes a "tyrosine click" reaction, where the PTAD moiety reacts with the electron-rich phenolic side chain of a tyrosine residue. This reaction is highly selective and proceeds under mild conditions. The "PEG8" component is a polyethylene (B3416737) glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the conjugate. The terminal "azide" group provides a bioorthogonal handle for further functionalization using click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC).

Maleimide-Based Linkers: These linkers react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is also highly efficient and selective within a specific pH range (typically 6.5-7.5). The resulting thiosuccinimide linkage, however, is known to be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) or albumin in the plasma.[2]

Reaction mechanisms of PTAD and maleimide linkers.

The Critical Aspect of Stability: A Performance Comparison

The stability of the linker-payload connection is arguably the most critical factor for the efficacy and safety of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.

Maleimide Linker Instability: The primary drawback of maleimide-based linkers is the reversibility of the thioether bond through a retro-Michael reaction. This can lead to the transfer of the drug-linker to other circulating proteins containing free thiols, such as albumin. The rate of this deconjugation can be significant. For instance, some studies have shown that ADCs with traditional N-alkyl maleimides can exhibit 35-67% deconjugation in serum over a seven-day period.[3]

Efforts to improve the stability of maleimide conjugates have led to the development of self-hydrolyzing maleimides and N-aryl maleimides, which show reduced rates of deconjugation.[3] Hydrolysis of the thiosuccinimide ring to a more stable ring-opened succinamic acid derivative can also "lock" the conjugate, preventing the retro-Michael reaction.[2]

Superior Stability of PTAD Linkers: In contrast, the C-N bond formed through the tyrosine click reaction is reported to be significantly more robust. A key study by Barbas and colleagues demonstrated that the tyrosine click linkage exhibits remarkable stability under various harsh conditions, including extremes of pH, high temperature, and prolonged exposure to human blood plasma, indicating it is "significantly more robust than maleimide-type linkages".[1] This enhanced stability is a major advantage, as it minimizes premature drug release and ensures that the payload remains attached to the antibody until it reaches the target cell.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: General Procedure for Tyrosine Conjugation using this compound

Materials:

  • Antibody or protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the antibody solution. The reaction is typically carried out at room temperature for 1-4 hours.

  • Quenching: Add a quenching reagent, such as Tris buffer, to stop the reaction and scavenge any unreacted PTAD linker.

  • Purification: Purify the resulting conjugate using SEC or protein A chromatography to remove excess linker and other reagents.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: General Procedure for Cysteine Conjugation using a Maleimide-Based Linker

Materials:

  • Antibody or protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-based linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or protein A chromatography)

Procedure:

  • Antibody Reduction: If targeting interchain disulfides, reduce the antibody by adding a molar excess of a reducing agent like TCEP and incubating at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Prepare a stock solution of the maleimide-based linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide linker solution to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours at a pH of 6.5-7.5.

  • Quenching: Quench the reaction by adding a molar excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the conjugate using SEC or protein A chromatography.

  • Characterization: Determine the DAR of the conjugate using methods such as HIC or mass spectrometry.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the antibody-drug conjugate and quantify the extent of drug deconjugation in plasma over time.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or other species' plasma

  • Incubator at 37°C

  • Analytical method for measuring intact ADC and/or free payload (e.g., LC-MS, ELISA)

Procedure:

  • Sample Preparation: Spike the ADC into plasma at a defined concentration.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.

  • Analysis: Analyze the samples to determine the concentration of intact ADC or the amount of released payload. This can be achieved by various methods, including:

    • LC-MS: To measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates deconjugation.

    • ELISA: To capture the intact ADC and detect the payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Visualizing the Workflows

Comparative experimental workflows.
Plasma stability assay workflow.

Conclusion and Future Outlook

The choice between this compound and maleimide-based linkers represents a critical decision in the design of bioconjugates. While maleimide chemistry is a well-established and effective method for cysteine conjugation, the inherent instability of the resulting thiosuccinimide linkage remains a significant challenge. The development of more stable maleimide variants has addressed this issue to some extent.

However, the tyrosine-targeting PTAD chemistry presents a compelling alternative, offering a highly stable and specific conjugation method. The robustness of the PTAD-tyrosine linkage, as supported by available data, suggests a significant advantage in minimizing premature drug release and improving the in vivo performance of ADCs. The inclusion of a PEG spacer and a bioorthogonal azide handle in this compound further enhances its versatility for creating complex and multifunctional bioconjugates.

For researchers and drug developers, the superior stability profile of PTAD-based linkers makes them a highly attractive option for the next generation of biotherapeutics, particularly for ADCs where maintaining the integrity of the conjugate in circulation is paramount for achieving an optimal therapeutic index. As more direct comparative studies become available, a more quantitative understanding of the performance differences between these two important linker technologies will undoubtedly emerge, further guiding the rational design of advanced bioconjugates.

References

A Head-to-Head Battle of Bioconjugation Chemistries: PTAD-Tyrosine vs. Thiol-Maleimide Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability and efficacy of bioconjugates. This guide provides a detailed comparison of the stability of two popular bioconjugation linkages: the PTAD-tyrosine linkage and the thiol-maleimide linkage, supported by experimental data and detailed protocols.

The ideal bioconjugate linkage boasts high stability in circulation to minimize off-target effects and premature drug release, while allowing for controlled cleavage or maintaining integrity at the target site. Here, we delve into the chemical characteristics, stability profiles, and experimental evaluation of 4-phenyl-3,5-dioxo-1,2,4-triazolidin-1-yl (PTAD)-tyrosine and thiol-maleimide linkages to inform the rational design of next-generation protein therapeutics, antibody-drug conjugates (ADCs), and other targeted biomolecules.

At a Glance: Key Stability Differences

FeaturePTAD-Tyrosine LinkageThiol-Maleimide Linkage
General Stability Highly robust across a wide range of conditions.Susceptible to degradation in physiological conditions.
Primary Degradation Pathway Hydrolytically stable.Retro-Michael reaction leading to deconjugation.
Plasma Stability Reported to be stable in human plasma for at least one week.Prone to cleavage by endogenous thiols (e.g., glutathione, albumin).
pH Stability Stable at extreme pH values (e.g., 10% HCl, 10% NaOH).Stability is pH-dependent; retro-Michael reaction is influenced by pH.
Temperature Stability Stable at high temperatures (e.g., 120°C).Less stable at physiological and elevated temperatures.

In-Depth Stability Analysis

PTAD-Tyrosine Linkage: A Robust Connection

The reaction of PTAD with the phenolic side chain of tyrosine results in a highly stable carbon-nitrogen bond. This "tyrosine-click" reaction is lauded for its high chemoselectivity and the exceptional stability of the resulting conjugate.

Key Stability Data:

While specific half-life data in plasma is not extensively published, qualitative studies consistently demonstrate the superior stability of the PTAD-tyrosine linkage compared to maleimide-based conjugations. One study reported that a model PTAD-tyrosine conjugate remained intact after a week-long incubation in human blood plasma[1]. Furthermore, the linkage has been shown to withstand harsh conditions, including high temperatures (120°C) and extreme pH levels (10% sodium hydroxide (B78521) or 10% hydrochloric acid), highlighting its intrinsic chemical stability[1].

A potential side reaction associated with PTAD chemistry is its decomposition to a reactive isocyanate species, which can lead to non-specific labeling of other nucleophilic residues like lysine[1][2]. However, this can be effectively mitigated by the addition of a scavenger, such as Tris buffer, to the reaction mixture[1][2].

Thiol-Maleimide Linkage: A Widely Used but Labile Bond

The Michael addition of a thiol to a maleimide (B117702) is a cornerstone of bioconjugation, particularly in the construction of ADCs. However, the resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the thiol-rich environment of the bloodstream, leading to premature drug release and potential off-target toxicity[3].

Key Stability Data:

The instability of the thiol-maleimide linkage is well-documented, with its half-life being significantly influenced by the local chemical environment and the presence of endogenous thiols.

ConditionLinkage TypeHalf-lifeReference
In presence of GlutathioneN-ethyl maleimide conjugate3.1 - 18 hours
In presence of GlutathioneN-phenyl maleimide conjugate3.6 - 258 hours
In buffer with N-acetyl cysteine"Self-hydrolysing" maleimide ADC> 2 weeks (no measurable drug loss)[4]
In buffer with N-acetyl cysteineControl maleimide ADC~ 2 weeks (lost ca. 50% of drug)[4]
In vitroHydrolyzed thiosuccinimide ring> 2 years

To address this instability, several strategies have been developed:

  • Hydrolysis of the Thiosuccinimide Ring: Hydrolysis of the succinimide (B58015) ring opens the cyclic structure, rendering the linkage resistant to the retro-Michael reaction. This hydrolysis can be accelerated by introducing neighboring basic groups, creating "self-hydrolyzing maleimides"[4].

  • Electron-Withdrawing N-Substituents: The rate of ring-opening hydrolysis can be greatly increased by using maleimides with electron-withdrawing N-substituents.

  • Thiazine (B8601807) Formation: Conjugation of a maleimide to a peptide or protein with an N-terminal cysteine can lead to the formation of a more stable thiazine structure, which is over 20 times less susceptible to glutathione-mediated cleavage compared to the standard thioether linkage.

Experimental Protocols for Stability Assessment

A direct comparison of the stability of PTAD-tyrosine and thiol-maleimide linkages can be performed using the following experimental workflow.

G cluster_prep Bioconjugate Preparation cluster_stability Stability Assays cluster_analysis Analysis P1 Synthesize PTAD-biomolecule conjugate A1 In Vitro Plasma Stability Assay P1->A1 A2 pH and Temperature Stress Test P1->A2 P2 Synthesize Maleimide-biomolecule conjugate P2->A1 P2->A2 An1 HPLC/UPLC Analysis A1->An1 An2 LC-MS Analysis A1->An2 An3 ELISA (for ADCs) A1->An3 A2->An1 A2->An2

Experimental workflow for comparing bioconjugate stability.
In Vitro Plasma Stability Assay

Objective: To determine the half-life of the bioconjugate in plasma.

Materials:

  • PTAD-biomolecule conjugate

  • Maleimide-biomolecule conjugate

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard for LC-MS)

  • HPLC/UPLC system with a suitable column (e.g., C18)

  • LC-MS system

Protocol:

  • Dilute the bioconjugates to a final concentration of 100 µg/mL in pre-warmed human plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC/UPLC or LC-MS to quantify the amount of intact bioconjugate remaining.

  • Calculate the half-life of the conjugate by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.

pH and Temperature Stress Test

Objective: To assess the stability of the linkages under various pH and temperature conditions.

Materials:

  • PTAD-biomolecule conjugate

  • Maleimide-biomolecule conjugate

  • Buffers of varying pH (e.g., pH 4, 7.4, 9)

  • Incubators at different temperatures (e.g., 4°C, 37°C, 60°C)

  • HPLC/UPLC system

Protocol:

  • Dilute the bioconjugates in the different pH buffers to a final concentration.

  • Incubate the samples at the specified temperatures.

  • At various time points, take aliquots and analyze by HPLC/UPLC to determine the percentage of intact conjugate.

Signaling Pathways and Logical Relationships

The instability of the thiol-maleimide linkage has significant consequences for the therapeutic efficacy and safety of bioconjugates like ADCs.

G A Thiol-Maleimide ADC in Circulation B Retro-Michael Reaction (in presence of endogenous thiols) A->B F Stable Linkage (e.g., PTAD-Tyrosine or Stabilized Maleimide) A->F C Premature Payload Release B->C D Off-Target Toxicity C->D E Reduced Therapeutic Efficacy C->E G Payload Delivery to Target Cell F->G H Desired Therapeutic Effect G->H

Consequences of thiol-maleimide linkage instability.

Conclusion

The choice between PTAD-tyrosine and thiol-maleimide linkages depends on the specific application and desired stability profile of the bioconjugate. The PTAD-tyrosine linkage offers exceptional stability, making it an excellent choice for applications requiring long-term in vivo stability and resistance to harsh chemical conditions. While the traditional thiol-maleimide linkage is prone to degradation, advancements in maleimide chemistry, such as self-hydrolyzing maleimides and the formation of thiazine structures, have significantly improved its stability. Researchers must carefully consider the trade-offs between ease of conjugation, linker stability, and the biological environment the conjugate will encounter to select the most appropriate chemistry for their needs. The experimental protocols outlined in this guide provide a framework for the direct comparison of different linkage strategies, enabling data-driven decisions in the development of robust and effective bioconjugates.

References

A Comparative Guide to Site-Specific Conjugation: Advantages of PTAD-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the method of attaching a payload to a monoclonal antibody is of paramount importance. Site-specific conjugation technologies are at the forefront of this evolution, offering the promise of homogeneous, well-defined conjugates with improved therapeutic indices. This guide provides a comprehensive comparison of a novel tyrosine-targeting approach using PTAD-PEG8-azide against established cysteine- and bioorthogonal-based methods.

Introduction to this compound

This compound is a heterobifunctional linker designed for precise, site-specific conjugation to tyrosine residues on a protein. It comprises three key components:

  • 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD): A highly reactive moiety that selectively targets the phenolic side chain of tyrosine residues, enabling site-specific modification of native antibodies without the need for genetic engineering.[1][2]

  • PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate. While longer PEG chains can sometimes decrease in vitro cytotoxicity, they generally improve the pharmacokinetic profile and in vivo efficacy.[3][4][5] A PEG8 linker is often seen as a balance, offering significant pharmacokinetic improvements without a substantial loss of potency.

  • Azide (B81097) (N3): A functional group that allows for subsequent "click" chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and biocompatible, as it does not require a cytotoxic copper catalyst.

This guide will compare the this compound conjugation strategy with two widely used alternatives: maleimide-based conjugation to cysteine residues and copper-free click chemistry involving a DBCO-functionalized antibody and an azide-containing payload.

Performance Comparison of Conjugation Chemistries

The choice of conjugation strategy significantly impacts the characteristics of the final bioconjugate. The following tables provide a comparative overview of the key performance metrics for tyrosine-based (PTAD), cysteine-based (maleimide), and azide-alkyne cycloaddition (SPAAC) methods.

Table 1: Reaction and Linkage Characteristics

FeaturePTAD-Tyrosine ConjugationMaleimide-Cysteine ConjugationDBCO-Azide (SPAAC) Conjugation
Target Residue Native TyrosineNative or Engineered CysteineEngineered residue or post-translational modification with azide/DBCO
Site-Specificity High (targets accessible tyrosines)Moderate to High (requires reduction of interchain disulfides or engineered cysteines)High (dependent on the site of the bioorthogonal handle)
Need for Antibody Engineering No (for native tyrosine targeting)Often (for optimal site-specificity)Yes (for incorporation of unnatural amino acids or specific enzyme-mediated modifications)
Reaction Conditions Aqueous buffer, pH ~7Aqueous buffer, pH 7.0-7.5Aqueous buffer, physiological pH
Linkage Stability in Plasma High; significantly more robust than maleimide (B117702) linkages.[2]Moderate; susceptible to retro-Michael addition and thiol exchange.[6]High (Triazole linkage is very stable)
Homogeneity (DAR) High (lower number of accessible tyrosines leads to more homogeneous products).[1]Heterogeneous (for native cysteine targeting, DAR 0-8); Homogeneous (for engineered cysteines).High (typically DAR 2 or 4 depending on engineering)

Table 2: Qualitative Advantages and Disadvantages

Conjugation MethodAdvantagesDisadvantages
PTAD-Tyrosine - Site-specific conjugation on native antibodies- High stability of the resulting linkage[2]- Produces homogeneous conjugates[1]- Avoids disruption of disulfide bonds- PTAD reagents can be sensitive to hydrolysis- Potential for side reactions if not properly controlled
Maleimide-Cysteine - Well-established and widely used chemistry- Can achieve site-specificity with engineered cysteines- Linkage instability in plasma can lead to premature drug release[6]- Reduction of native disulfides can impact antibody structure and stability- Can lead to heterogeneous products if native cysteines are targeted
DBCO-Azide (SPAAC) - Bioorthogonal reaction with high specificity- No cytotoxic copper catalyst required- Highly stable triazole linkage- Produces highly homogeneous conjugates- Requires prior introduction of an azide or DBCO handle onto the antibody, often through genetic engineering or enzymatic modification

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these conjugation strategies. Below are representative protocols for each method.

Protocol 1: Site-Specific Conjugation via PTAD-Tyrosine Reaction (Representative)

This protocol is a representative procedure based on the principles of PTAD-tyrosine chemistry. Optimization of molar ratios and reaction times may be necessary for specific antibodies and payloads.

1. Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound dissolved in an organic solvent like DMSO.

  • DBCO-functionalized payload dissolved in DMSO.

  • Quenching reagent (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography (SEC) or Protein A affinity chromatography).

2. Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in PBS, pH 7.4.

  • This compound Conjugation:

    • Add a 5-10 fold molar excess of the this compound solution to the antibody solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

  • Purification:

    • Purify the azide-functionalized antibody using SEC or Protein A chromatography to remove excess this compound and quenching reagent.

  • SPAAC Reaction:

    • To the purified azide-functionalized antibody, add a 3-5 fold molar excess of the DBCO-functionalized payload.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Final Purification:

    • Purify the final ADC using SEC to remove unreacted payload and obtain the purified conjugate.

  • Characterization:

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry (MS).[7]

Protocol 2: Site-Specific Conjugation via Maleimide-Cysteine Reaction

This protocol is adapted for antibodies with engineered cysteine residues.

1. Materials:

  • Engineered antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS with EDTA), pH 7.0-7.5.

  • Reducing agent (e.g., TCEP).

  • Maleimide-functionalized payload dissolved in DMSO.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (SEC).

2. Procedure:

  • Antibody Reduction:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.

  • Purification (optional but recommended):

    • Remove excess TCEP by buffer exchange using a desalting column.

  • Maleimide Conjugation:

    • Add a 5-10 fold molar excess of the maleimide-functionalized payload to the reduced antibody.

    • Incubate at room temperature for 1-2 hours in the dark.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Final Purification:

    • Purify the ADC using SEC to remove unreacted payload and quenching reagent.

  • Characterization:

    • Analyze the ADC using HIC, SEC, and MS to determine DAR, purity, and aggregation.[7]

Protocol 3: Site-Specific Conjugation via DBCO-Azide (SPAAC) Reaction

This protocol assumes the antibody has been pre-functionalized with a DBCO group.

1. Materials:

  • DBCO-functionalized antibody in PBS, pH 7.4.

  • Azide-functionalized payload dissolved in DMSO.

  • Purification system (SEC).

2. Procedure:

  • Antibody Preparation: Ensure the DBCO-functionalized antibody is at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • SPAAC Reaction:

    • Add a 3-5 fold molar excess of the azide-functionalized payload to the DBCO-antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Final Purification:

    • Purify the ADC using SEC to remove the unreacted payload.

  • Characterization:

    • Characterize the ADC for DAR, purity, and aggregation using HIC, SEC, and MS.[7]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each conjugation method and the subsequent characterization of the resulting ADC.

ADC_Conjugation_Workflows cluster_PTAD PTAD-Tyrosine Conjugation Workflow cluster_Maleimide Maleimide-Cysteine Conjugation Workflow cluster_SPAAC DBCO-Azide (SPAAC) Conjugation Workflow p1 Native Antibody p2 Add this compound p1->p2 p3 Incubate (1-2h, RT) p2->p3 p4 Purify Azide-Ab p3->p4 p5 Add DBCO-Payload p4->p5 p6 Incubate (4-12h, RT) p5->p6 p7 Purify ADC p6->p7 m1 Engineered Antibody m2 Reduce with TCEP m1->m2 m3 Incubate (1-2h, 37°C) m2->m3 m4 Add Maleimide-Payload m3->m4 m5 Incubate (1-2h, RT) m4->m5 m6 Quench m5->m6 m7 Purify ADC m6->m7 s1 DBCO-functionalized Ab s2 Add Azide-Payload s1->s2 s3 Incubate (4-12h, RT) s2->s3 s4 Purify ADC s3->s4

Figure 1: Experimental workflows for the three conjugation methods.

ADC_Characterization_Workflow start Purified ADC hic Hydrophobic Interaction Chromatography (HIC) start->hic sec Size-Exclusion Chromatography (SEC) start->sec ms Mass Spectrometry (MS) start->ms dar Determine DAR & Homogeneity hic->dar purity Assess Purity & Aggregation sec->purity identity Confirm Identity & Mass ms->identity

Figure 2: General workflow for the characterization of ADCs.

Conclusion

This compound offers a compelling strategy for the site-specific conjugation of payloads to antibodies. Its key advantages lie in its ability to target native tyrosine residues, thereby obviating the need for antibody engineering, and the formation of a highly stable linkage that is more robust than the commonly used maleimide-thiol adduct.[2] This leads to the generation of more homogeneous ADCs with a well-defined drug-to-antibody ratio, which is a critical factor for optimizing the therapeutic window. The inclusion of a PEG8 linker further enhances the pharmacokinetic properties of the conjugate, while the terminal azide group provides a versatile handle for bioorthogonal click chemistry. While maleimide-cysteine and DBCO-azide chemistries are powerful and well-established methods for producing site-specific conjugates, the PTAD-based approach presents a valuable alternative that can simplify the manufacturing process and potentially yield more stable and efficacious biotherapeutics. The choice of the optimal conjugation strategy will ultimately depend on the specific antibody, payload, and desired characteristics of the final product.

References

A Comparative Guide to Tyrosine Modification: Alternatives to PTAD Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced biomaterials, and sophisticated molecular probes. While cysteine and lysine (B10760008) have traditionally been the workhorses for bioconjugation, the unique properties of tyrosine—its relatively low abundance and surface exposure—make it an attractive target for achieving highly selective modifications.[1] For years, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) linkers have been a popular choice for tyrosine modification, valued for their rapid "click-like" reactivity.[2] However, the limitations of PTAD chemistry, most notably the linker's instability in aqueous solutions and the potential for off-target reactions, have spurred the development of a diverse toolkit of alternative tyrosine modification strategies.[1][3]

This guide provides a comprehensive comparison of prominent alternatives to PTAD linkers for tyrosine modification, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

The Challenges with PTAD Linkers

PTAD linkers react with tyrosine residues through a rapid ene-type reaction.[4] However, their utility is hampered by a significant drawback: in aqueous environments, PTADs can decompose to form isocyanate byproducts. These highly reactive isocyanates can then non-selectively modify other nucleophilic residues, particularly the primary amines of lysine side chains and the N-terminus, leading to a heterogeneous product mixture.[1] While the addition of isocyanate scavengers like Tris buffer can mitigate this issue, it does not always eliminate it and adds complexity to the reaction setup.

Emerging Alternatives for Tyrosine Bioconjugation

A variety of innovative methods have emerged as powerful alternatives to PTAD-mediated tyrosine modification, each with its own set of advantages and disadvantages. These can be broadly categorized into chemical and enzymatic approaches.

Chemical Modification Strategies

1. Mannich-type Reactions

One of the earliest methods for tyrosine modification, the three-component Mannich-type reaction, involves the reaction of a tyrosine residue with an in situ-formed imine, generated from an aldehyde and an electron-rich aniline (B41778). This method forms a stable carbon-carbon bond.

  • Advantages: The three-component nature of this reaction allows for the simultaneous introduction of two different functional groups.[1]

  • Disadvantages: The primary limitation of the Mannich-type reaction is its potential for low selectivity. Side reactions with other nucleophilic residues, such as tryptophan and cysteine, have been observed.[1] The reaction often requires long incubation times and high concentrations of reagents.

2. Diazonium Reagents

Azo-coupling using diazonium salts is another established method for tyrosine modification. This reaction proceeds via electrophilic aromatic substitution on the electron-rich phenol (B47542) ring of tyrosine.[1]

  • Advantages: Diazonium coupling can achieve high conversion rates in relatively short reaction times.[1]

  • Disadvantages: A significant drawback is the potential for cross-reactivity with other amino acid residues, notably histidine.[1] Reaction selectivity can be improved by lowering the pH, but this often comes at the cost of a significantly slower reaction rate.[1]

3. Transition Metal-Mediated Approaches

A range of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze tyrosine modification with high selectivity.[1] These methods often involve the formation of organometallic complexes with the tyrosine residue. For example, electrophilic π-allyl palladium complexes can achieve tyrosine O-alkylation.[1]

  • Advantages: These methods can offer excellent chemoselectivity for tyrosine residues.[1]

  • Disadvantages: The requirement for a metal catalyst can be a drawback for certain biological applications due to potential toxicity or interference with downstream processes. Reaction conditions may also require careful optimization.

4. Luminol (B1675438) Derivatives

Luminol derivatives have emerged as a highly promising alternative to PTADs. These compounds can be activated to form a reactive diazodicarboxyamide intermediate that selectively modifies tyrosine. Activation can be achieved chemically (e.g., with hemin (B1673052) and H₂O₂), enzymatically (e.g., with horseradish peroxidase), or electrochemically (e-Y-click).[1][4]

  • Advantages: A key advantage of luminol derivatives is that they do not decompose into reactive isocyanates, thus avoiding the off-target modifications associated with PTADs.[1] Studies have shown that luminol-based methods can exhibit faster reaction kinetics and higher chemoselectivity for tyrosine compared to PTADs. The electrochemical activation method (eY-click) further enhances selectivity and reduces side reactions.

  • Disadvantages: The use of oxidants like H₂O₂ in some activation methods can potentially lead to the oxidation of sensitive residues like cysteine and methionine.[3]

5. Photoredox Catalysis

A cutting-edge approach for site-selective tyrosine modification involves the use of photoredox catalysis. This method utilizes a photocatalyst that, upon light irradiation, generates a reactive species that can selectively couple with a tyrosine residue.[5]

  • Advantages: Photoredox catalysis can achieve remarkable site-selectivity, even in proteins with multiple tyrosine residues. The reaction proceeds under mild, biocompatible conditions.

  • Disadvantages: This technique requires specialized equipment, including a light source, and the photocatalyst may need to be removed after the reaction.

Enzymatic Modification Strategies

Enzymatic methods offer unparalleled specificity for tyrosine modification by harnessing the catalytic power of enzymes.

1. Tyrosinase-Mediated Modification

Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine to dopaquinone. This reactive intermediate can then be trapped by various nucleophiles to form a stable conjugate.

  • Advantages: The high specificity of tyrosinase for tyrosine residues ensures excellent site-selectivity. The reaction proceeds under mild, physiological conditions.

  • Disadvantages: The enzymatic approach may require genetic engineering to introduce a tyrosine tag at a specific site for modification. The enzyme itself may need to be removed post-reaction.

2. Horseradish Peroxidase (HRP)-Mediated Modification

HRP, in the presence of a mild oxidant like hydrogen peroxide, can catalyze the oxidation of tyrosine residues, leading to the formation of tyrosyl radicals. These radicals can then react with various probes.[6] HRP is also highly effective in activating luminol derivatives for tyrosine modification.[6]

  • Advantages: HRP-catalyzed reactions are generally fast and efficient.[6] The enzyme provides a high degree of control over the modification reaction.

  • Disadvantages: Similar to tyrosinase, the enzyme may need to be removed after the reaction. The use of an oxidant, although typically in low concentrations, carries a risk of side reactions with sensitive amino acids.[3]

Quantitative Comparison of Tyrosine Modification Methods

The following table summarizes the key performance metrics of the discussed alternatives to PTAD linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Method Typical Reagents Selectivity Typical Conversion Reaction Conditions Key Advantages Key Disadvantages Reference(s)
PTAD Linkers 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione derivativesModerate to High (potential lysine side reactions)37-98%pH 2-10, aqueous bufferFast kinetics, "click-like" reactivityInstability in water, isocyanate byproduct formation[2]
Mannich-type Reaction Aldehyde, aniline, proteinModerate (potential Trp, Cys side reactions)Variable, often requires optimizationpH 6.5, room temperature, long reaction timesForms C-C bond, three-component versatilityLow selectivity, slow kinetics[1][7]
Diazonium Reagents Aryl diazonium saltsModerate (potential His side reactions)>90%pH 4.5-9, 4°CHigh conversion, fast at optimal pHChemoselectivity issues, slow at selective pH[1][8]
Transition Metal-Mediated Pd, Rh, or Ru complexesHigh50-65% (monoadduct)pH 8.5-9, 45 minHigh chemoselectivityMetal catalyst required, potential toxicity[1]
Luminol Derivatives N-methyl luminol, H₂O₂, hemin/HRP or electrochemical activationHigh to Very HighUp to 95%Physiological pH, mild temperatureNo isocyanate byproduct, high selectivity, fast kineticsPotential for oxidant-induced side reactions[1][4]
Photoredox Catalysis Photocatalyst (e.g., lumiflavin), light sourceVery HighUp to 95%Neutral pH, aqueous bufferExcellent site-selectivity, mild conditionsRequires specialized equipment[9]
Tyrosinase-Mediated Tyrosinase, O₂Very HighQuantitativepH 6.5-7.0, 4°C to room temp, 30-60 minHigh site-selectivity, physiological conditionsRequires enzyme, potential for genetic engineering[1]
HRP-Mediated HRP, H₂O₂HighEfficient modificationPhysiological pH, mild temperatureFast and efficient, high controlRequires enzyme and oxidant[6][10]

Experimental Protocols

The following are generalized protocols for key alternative tyrosine modification methods, based on published literature. Researchers should optimize these protocols for their specific protein and application.

Protocol 1: Three-Component Mannich-Type Modification of Proteins

This protocol is adapted from Joshi et al., J. Am. Chem. Soc. 2004, 126, 47, 15342–15343.[7]

  • Reagent Preparation:

    • Prepare a 50 mM solution of the desired aniline in 0.1 M phosphate (B84403) buffer, pH 6.5.

    • Prepare a 50 mM solution of the desired aldehyde (e.g., formaldehyde) in 0.1 M phosphate buffer, pH 6.5.

    • Prepare a solution of the protein of interest (e.g., 20 µM) in 0.1 M phosphate buffer, pH 6.5.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aniline solution, aldehyde solution, and protein solution to achieve final concentrations of 25 mM aniline, 25 mM aldehyde, and your desired protein concentration.

    • For a typical reaction, you might mix 10 µL of the aniline solution, 10 µL of the aldehyde solution, and 2 µL of the protein solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 18 hours.

  • Purification and Analysis:

    • Remove excess small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • Analyze the modified protein by mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of modification.

Protocol 2: Diazonium Coupling for Tyrosine Modification

This protocol is a general procedure based on the principles described by Jones et al. and others.[1][8]

  • Reagent Preparation:

    • Prepare a solution of the protein of interest (e.g., 1 mg/mL) in 0.1 M borate (B1201080) buffer, pH 8.8.

    • Prepare a solution of the aryl diazonium salt. If generating in situ, this may involve reacting an aniline precursor with sodium nitrite (B80452) in an acidic solution, followed by careful neutralization.

  • Reaction Setup:

    • To the protein solution, add the diazonium salt solution. The molar excess of the diazonium salt will need to be optimized.

    • Adjust the pH to 9 with a dilute base (e.g., 1 M NaOH) if necessary.

  • Incubation:

    • Incubate the reaction mixture at 4°C for 30 minutes with gentle shaking.

  • Purification and Analysis:

    • Purify the modified protein using size-exclusion chromatography to remove unreacted diazonium salt and byproducts.

    • Analyze the extent of modification by UV-Vis spectroscopy (monitoring the formation of the azo adduct) and mass spectrometry.

Protocol 3: HRP-Mediated Tyrosine Modification with a Luminol Derivative

This protocol is based on the work of Sato et al. and others.[6]

  • Reagent Preparation:

    • Prepare a solution of the protein of interest (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the N-methyl luminol derivative.

    • Prepare a stock solution of horseradish peroxidase (HRP) (e.g., 0.1 mol% of the protein concentration).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • To the protein solution, add the N-methyl luminol derivative to the desired final concentration (e.g., 10-100 equivalents).

    • Add the HRP stock solution.

    • Initiate the reaction by adding the H₂O₂ solution (e.g., 1.0 equivalent relative to the protein).

  • Incubation:

    • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes to a few hours), which may require optimization.

  • Purification and Analysis:

    • Quench the reaction if necessary (e.g., by adding a quenching agent for H₂O₂ or by buffer exchange).

    • Purify the protein conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

    • Characterize the modification by mass spectrometry.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for some of the described tyrosine modification methods.

PTAD_vs_Luminol cluster_ptad PTAD Pathway cluster_luminol Luminol Pathway ptad PTAD Linker isocyanate Isocyanate Byproduct ptad->isocyanate Decomposition in H₂O modified_tyrosine_ptad Modified Tyrosine ptad->modified_tyrosine_ptad Ene Reaction modified_lysine Modified Lysine (Off-target) isocyanate->modified_lysine lysine Lysine Residue lysine->modified_lysine tyrosine_ptad Tyrosine Residue tyrosine_ptad->modified_tyrosine_ptad luminol Luminol Derivative reactive_intermediate Reactive Intermediate luminol->reactive_intermediate activator Activator (HRP/H₂O₂ or e⁻) activator->reactive_intermediate modified_tyrosine_luminol Modified Tyrosine reactive_intermediate->modified_tyrosine_luminol Selective Reaction tyrosine_luminol Tyrosine Residue tyrosine_luminol->modified_tyrosine_luminol

Caption: Comparison of PTAD and Luminol reaction pathways for tyrosine modification.

Experimental_Workflow start Start: Protein Solution reagent_addition Add Modification Reagents start->reagent_addition incubation Incubate (Optimized Time & Temp) reagent_addition->incubation purification Purification (e.g., SEC) incubation->purification analysis Analysis (e.g., Mass Spec) purification->analysis end End: Characterized Conjugate analysis->end

Caption: A generalized experimental workflow for protein modification.

Selectivity_Logic cluster_methods Modification Method protein Protein with Multiple Residues tyrosine Tyrosine protein->tyrosine lysine Lysine protein->lysine histidine Histidine protein->histidine cysteine Cysteine protein->cysteine ptad PTAD tyrosine->ptad diazonium Diazonium tyrosine->diazonium luminol Luminol/Enzymatic tyrosine->luminol High Selectivity lysine->ptad Off-target histidine->diazonium Off-target

Caption: Logical relationships of selectivity for different tyrosine modification methods.

Conclusion

The field of tyrosine bioconjugation has moved beyond a reliance on PTAD linkers, with a host of powerful and selective alternatives now available to researchers. The choice of modification strategy will ultimately depend on the specific protein, the desired conjugate, and the experimental constraints. For applications demanding the highest selectivity and freedom from off-target modifications, luminol-based methods, enzymatic approaches, and photoredox catalysis represent the state-of-the-art. For simpler conjugations where some heterogeneity can be tolerated, the more established Mannich-type and diazonium coupling reactions may still be suitable. By understanding the strengths and weaknesses of each method, researchers can make informed decisions to advance their work in drug development, diagnostics, and materials science.

References

A Comparative Guide to PTAD-PEG8-azide and Other PEG Length Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. This guide provides a comprehensive comparison of the innovative PTAD-PEG8-azide linker with other PEG length linkers in ADC development. We will delve into the underlying chemistry, present supporting experimental data from analogous systems, and provide detailed experimental protocols to inform rational ADC design.

The Rise of Site-Specific Conjugation: The PTAD Advantage

Traditional ADC conjugation strategies often target lysine (B10760008) or cysteine residues. While effective, lysine conjugation can lead to heterogeneous products with a wide distribution of drug-to-antibody ratios (DAR), and cysteine conjugation typically requires the reduction of interchain disulfide bonds, which can compromise the structural integrity of the antibody.

The 4-phenyl-3,5-dioxo-1,2,4-triazolidine (PTAD) linker offers a compelling alternative by enabling site-specific conjugation to tyrosine residues. Surface-accessible tyrosine residues are less abundant than lysines, allowing for the generation of more homogeneous ADCs with a controlled DAR. This "tyrosine-click" reaction is highly efficient and results in a stable bond, addressing some of the limitations of traditional methods.

The Role of the PEG Spacer and the Azide (B81097) Handle

Polyethylene Glycol (PEG) linkers are incorporated into ADCs to enhance their physicochemical properties. The hydrophilic nature of PEG can:

  • Improve Solubility and Reduce Aggregation: This is particularly beneficial for hydrophobic payloads, allowing for higher DARs without compromising ADC stability.

  • Enhance Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life, leading to greater tumor accumulation.

The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group on the linker allows for the efficient and stable attachment of a drug payload functionalized with a corresponding reactive partner, such as a strained alkyne (e.g., DBCO or BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is biocompatible and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.

This compound: A Potentially Optimal Configuration

The this compound linker combines the benefits of tyrosine-specific conjugation with a PEG spacer of eight ethylene (B1197577) glycol units and an azide handle for click chemistry. While direct comparative studies of PTAD-based ADCs with varying PEG lengths are not extensively available in the public domain, a significant body of research on other ADC platforms suggests that a PEG8 linker often strikes an optimal balance. Shorter PEG chains may not provide sufficient hydrophilicity to overcome the challenges of hydrophobic payloads, while longer chains may not offer additional significant pharmacokinetic advantages and could potentially decrease the in vitro potency of the ADC.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths. It is important to note that this data is compiled from different studies using various antibodies, payloads, and conjugation chemistries. Therefore, it should be considered illustrative of the general trends observed with PEG linker modification rather than a direct head-to-head comparison involving PTAD-based ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Data adapted from studies on non-PTAD based ADCs. The data indicates that clearance rates decrease with increasing PEG length, reaching a plateau around PEG8.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Cell LineTarget AntigenADC LinkerIC50 (pM)
Karpas-299CD30Non-PEGylated15
Karpas-299CD30PEG418
Karpas-299CD30PEG8 20
Karpas-299CD30PEG1222
NCI-N87HER2No PEG4.9
NCI-N87HER24 kDa PEG31.9
NCI-N87HER210 kDa PEG111.3

Data synthesized from multiple sources. The impact of PEG length on in vitro cytotoxicity can be context-dependent. In some cases, there is a minimal effect, while in others, particularly with very long PEG chains, a decrease in potency can be observed.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linkers

Tumor ModelADC LinkerDose (mg/kg)Tumor Growth Inhibition (%)
L540cy XenograftNon-PEGylated111
L540cy XenograftPEG2135-45
L540cy XenograftPEG4135-45
L540cy XenograftPEG8 1 75-85
L540cy XenograftPEG12175-85
L540cy XenograftPEG24175-85

Data adapted from a study on non-PTAD based ADCs. This data suggests that longer PEG linkers (PEG8 and above) can significantly enhance in vivo anti-tumor efficacy.

Mandatory Visualization

ADC_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (PTAD-PEG8-Drug) Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome (Lower pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

General Mechanism of Action for an Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation A1 Antibody + this compound (Tyrosine Conjugation) A2 Purification of Antibody-Linker A1->A2 A4 SPAAC 'Click' Reaction A2->A4 A3 Drug Payload + Strained Alkyne A3->A4 A5 Final ADC Purification & Characterization (DAR, etc.) A4->A5 B1 In Vitro Cytotoxicity Assay (IC50 Determination) A5->B1 B2 In Vivo Pharmacokinetic Study (Mouse/Rat) A5->B2 B3 In Vivo Efficacy Study (Xenograft Model) A5->B3

Experimental Workflow for ADC Development and Evaluation.

Linker_Comparison cluster_peg Impact of PEG Length cluster_props Resulting Properties Start ADC Performance Considerations Short Shorter PEG (e.g., PEG2, PEG4) Start->Short Optimal Optimal PEG (e.g., PEG8) Start->Optimal Long Longer PEG (e.g., PEG12+) Start->Long PK_Short Moderate PK Improvement Potential Aggregation Short->PK_Short PK_Optimal Good PK Profile Reduced Clearance Good Solubility Optimal->PK_Optimal PK_Long Similar PK to PEG8 Potential for Decreased Potency Long->PK_Long

Logical Relationship of PEG Linker Length and ADC Properties.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Tyrosine-Directed Conjugation of this compound to an Antibody

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a buffer free of primary amines.

  • Linker Preparation: Dissolve the this compound linker in anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A molar excess of the linker (e.g., 5-10 fold) is typically used. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction.

  • Purification: Purify the antibody-linker conjugate using SEC to remove unreacted linker and other small molecules.

  • Characterization: Determine the protein concentration (e.g., by UV-Vis at 280 nm) and characterize the conjugate by mass spectrometry to confirm linker attachment.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

Materials:

  • Azide-functionalized antibody from Protocol 1

  • Strained alkyne-modified drug payload (e.g., DBCO-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Reactant Preparation: Dissolve the strained alkyne-drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add the alkyne-drug solution to the azide-functionalized antibody solution. A molar excess of the drug (e.g., 3-5 fold relative to the antibody) is typically used.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.

  • Purification: Purify the final ADC to remove unreacted drug-linker. SEC can be used to remove small molecules, and HIC is often used to separate ADC species with different DARs.

  • Characterization:

    • Determine the final protein concentration.

    • Determine the average DAR using HIC-HPLC and/or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 4: Murine Pharmacokinetic Study

Materials:

  • Mice (e.g., BALB/c or SCID)

  • ADC formulation in a sterile vehicle (e.g., PBS)

  • Blood collection supplies

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.

  • Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.

  • Plasma Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated method (e.g., ELISA or LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cells

  • ADC and vehicle control

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC (and controls) at the desired dose and schedule.

  • Tumor Measurement: Measure tumor volumes and body weights regularly (e.g., twice a week).

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The this compound linker represents a sophisticated and promising technology in the field of ADC development. By combining the advantages of site-specific tyrosine conjugation for improved homogeneity, a PEG8 spacer for potentially optimal pharmacokinetic properties, and an azide handle for efficient and bioorthogonal payload attachment, this linker system has the potential to generate next-generation ADCs with an enhanced therapeutic window. While direct comparative data is still emerging, the principles established from extensive research on PEG linkers in other ADC contexts strongly support the rationale for selecting a PEG8 length. The experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate ADCs incorporating this and other linker technologies, ultimately contributing to the development of more effective and safer cancer therapeutics.

A Comparative Guide to Protein Conjugation: PTAD-PEG8-Azide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the development of effective protein-based therapeutics, diagnostics, and research tools. This guide provides a quantitative comparison of the tyrosine-targeting PTAD-PEG8-azide linker with two commonly used alternatives: cysteine-targeting Maleimide-PEG and azide-reactive DBCO-PEG for strain-promoted azide-alkyne cycloaddition (SPAAC).

Performance Overview

The choice of conjugation chemistry significantly impacts the efficiency, stability, and homogeneity of the final product. Below is a summary of quantitative data for each method, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can vary based on the specific protein and reaction conditions.

Table 1: Quantitative Comparison of Conjugation Efficiency
FeaturePTAD-PEG-Azide (Tyrosine-Targeting)Maleimide-PEG (Cysteine-Targeting)DBCO-PEG (SPAAC with Azide)
Target Residue TyrosineCysteine (free thiol)Azide (B81097) (requires prior introduction)
Typical Yield ~60% (peptide)[1], 54-79% (model tyrosine)84 ± 4% (peptide), 58 ± 12% (nanobody)Near quantitative (>80-99%)
Reaction Time < 5 minutes to 1 hour[1]30 minutes to 2 hours10 minutes to 18 hours
Key Advantage Targets native, often abundant tyrosine residues; highly stable linkage[1]High efficiency for available thiolsBioorthogonal, high yield, copper-free
Key Disadvantage Potential for isocyanate side reactions with lysines[1]Thioether bond can be reversible; requires available cysteineRequires introduction of an azide handle

In-Depth Comparison

This compound: Targeting Tyrosine for Stable Conjugation

The use of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) reagents for tyrosine conjugation is an emerging strategy that offers the advantage of targeting a naturally occurring amino acid that is often present on protein surfaces. The resulting conjugate bond is reported to be significantly more robust than the thioether bond formed in maleimide (B117702) chemistry, showing stability to extremes of pH, temperature, and human blood plasma[1]. However, a notable drawback is the potential for PTAD to decompose into an isocyanate byproduct, which can react non-specifically with lysine (B10760008) residues. This side reaction can be mitigated by the addition of a scavenger like Tris buffer[1].

Maleimide-PEG: The Workhorse for Cysteine Conjugation

Maleimide-based reagents are widely used for their high reactivity and specificity towards the thiol groups of cysteine residues. This method can achieve high conjugation efficiencies when free cysteines are available. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to retro-Michael reactions, leading to dissociation of the conjugate. Furthermore, the requirement for a free thiol group may necessitate prior reduction of disulfide bonds or the introduction of a cysteine residue through protein engineering.

DBCO-PEG: High-Efficiency Copper-Free Click Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) reagents offers a highly efficient and bioorthogonal method for protein conjugation. The reaction between DBCO and an azide is highly specific and can proceed to near-quantitative yields without the need for a cytotoxic copper catalyst. This makes it particularly suitable for applications in living systems. The primary consideration for this method is the necessity of introducing an azide group onto the protein beforehand, which adds an extra step to the overall workflow.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol is a generalized procedure based on available literature. Optimization for specific proteins is recommended.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein at a concentration of at least 1 mg/mL in a suitable buffer such as a mixed phosphate/Tris buffer or Tris buffer at pH 6-9.

  • This compound Activation: If using a reduced form of PTAD-azide (urazole precursor), it must be activated. Mix the unactivated this compound with a 0.98 molar equivalent of an oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (B127087) - DBH). The solution should turn a deep red color, indicating activation. Use the activated reagent within 30 minutes and keep on ice.

2. Conjugation Reaction:

  • Add a 10-fold molar excess of the activated this compound solution to the protein solution.

  • Gently mix and incubate at room temperature for up to 30 minutes.

3. Purification:

  • Remove excess, unreacted this compound using size-exclusion chromatography (gel filtration).

Protocol 2: Maleimide-PEG Conjugation to a Protein

1. Protein Preparation (if necessary):

  • If the protein does not have a free thiol group, a disulfide bond may need to be reduced. Incubate the protein with a 10- to 50-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide reagent.

2. Reagent Preparation:

  • Maleimide-PEG Stock Solution: Immediately before use, dissolve the Maleimide-PEG reagent in an anhydrous solvent like DMF or DMSO to a concentration of 10-20 mM.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

4. Quenching and Purification:

  • (Optional) Quench the reaction by adding a thiol-containing reagent like cysteine or β-mercaptoethanol.

  • Purify the conjugate using size-exclusion chromatography or dialysis.

Protocol 3: DBCO-PEG Conjugation to an Azide-Modified Protein (SPAAC)

1. Protein Preparation:

  • The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog or chemical modification of lysine residues with an NHS-azide reagent.

2. Conjugation Reaction:

  • Mix the azide-modified protein with a 3:1 molar ratio of DBCO-PEG to the protein's azide groups.

  • Incubate the reaction. Optimal conditions have been reported at 50°C for 18 hours, though reactions can proceed at room temperature or 4°C with longer incubation times. Reaction times can be as short as 10 minutes for some systems.

3. Purification:

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography to remove excess DBCO-PEG.

Visualizing the Workflows

PTAD_Conjugation_Workflow cluster_activation Activation (if required) cluster_conjugation Conjugation cluster_purification Purification Urazole-PEG8-Azide Urazole-PEG8-Azide Activated_PTAD Activated this compound Urazole-PEG8-Azide->Activated_PTAD Oxidation Oxidizing_Agent Oxidizing Agent (e.g., DBH) Oxidizing_Agent->Activated_PTAD Conjugated_Protein Tyrosine-Conjugated Protein Activated_PTAD->Conjugated_Protein Tyrosine Click Reaction (RT, <1 hr) Protein Protein with Tyrosine Residue Protein->Conjugated_Protein Purification Size-Exclusion Chromatography Conjugated_Protein->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for this compound conjugation to a tyrosine residue on a protein.

Alternative_Conjugation_Workflows cluster_maleimide Maleimide-Thiol Conjugation cluster_spaac DBCO-Azide (SPAAC) Conjugation Protein_Cys Protein with Cysteine (or reduced disulfide) Maleimide_Conjugate Cysteine-Conjugated Protein Protein_Cys->Maleimide_Conjugate Maleimide_PEG Maleimide-PEG Maleimide_PEG->Maleimide_Conjugate Thiol-Maleimide Reaction (RT, 1-2 hrs) Azide_Protein Azide-Modified Protein SPAAC_Conjugate Triazole-Linked Conjugate Azide_Protein->SPAAC_Conjugate DBCO_PEG DBCO-PEG DBCO_PEG->SPAAC_Conjugate Strain-Promoted Cycloaddition (Various Temps/Times)

References

Unlocking Bio-conjugation Potential: A Comparative Analysis of Click Chemistry Reactions with PTAD-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of chemical ligation strategy is paramount to the success of novel therapeutics and diagnostic tools. PTAD-PEG8-azide is a heterobifunctional linker that incorporates two distinct and powerful click chemistry handles: a 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) group and an azide (B81097) group. This dual functionality opens the door to a variety of conjugation strategies. This guide provides a comparative analysis of the primary click chemistry reactions available for this linker: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction utilizing the PTAD moiety, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions which engage the azide group. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reaction for their specific application.

Comparative Performance of Click Chemistry Reactions

The selection of a click chemistry reaction is often a trade-off between reaction speed, biocompatibility, and the nature of the reactants. The PTAD and azide moieties on the this compound linker offer distinct advantages and disadvantages in these regards. The following table summarizes the key performance metrics for IEDDA, SPAAC, and CuAAC reactions, providing a framework for comparison.

FeatureIEDDA (PTAD + Diene)SPAAC (Azide + Cycloalkyne)CuAAC (Azide + Terminal Alkyne)
Reaction Rate (k) Extremely Fast (up to 10^6 M⁻¹s⁻¹)Fast (10⁻¹ to 10¹ M⁻¹s⁻¹)Moderate (requires catalysis)
Biocompatibility Excellent (metal-free)Excellent (metal-free)Potential cytotoxicity from copper catalyst
Orthogonality HighHighPotential cross-reactivity with other biological processes
Stability of Linkage Thermally reversible (retro-Diels-Alder)HighHigh
Reactant Availability Dienophiles for PTAD are readily availableCycloalkynes can be sterically hindered and complex to synthesizeTerminal alkynes are readily available and easily incorporated
Typical Application Rapid labeling of live cells, in vivo chemistryLive cell imaging, surface functionalizationGeneral bioconjugation, material science

Reaction Mechanisms and Workflows

The choice of reaction dictates the experimental workflow. The following diagrams illustrate the conceptual pathways for utilizing this compound in IEDDA and Azide-Alkyne cycloaddition reactions.

IEDDA_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PTAD This compound Mix Mix under Physiological Conditions PTAD->Mix Diene Diene-modified Biomolecule Diene->Mix Conjugate Biomolecule-PEG8-Azide Conjugate Mix->Conjugate IEDDA Azide_Alkyne_Workflow cluster_start Starting Material cluster_choices Reaction Choice cluster_conditions Reaction Conditions cluster_products Products PTAD_Azide This compound SPAAC_Reactant Cycloalkyne-modified Biomolecule CuAAC_Reactant Terminal Alkyne-modified Biomolecule SPAAC_Condition Physiological Conditions PTAD_Azide->SPAAC_Condition CuAAC_Condition Add Cu(I) Catalyst PTAD_Azide->CuAAC_Condition SPAAC_Reactant->SPAAC_Condition CuAAC_Reactant->CuAAC_Condition SPAAC_Product Biomolecule-PEG8-PTAD Conjugate (via SPAAC) SPAAC_Condition->SPAAC_Product SPAAC CuAAC_Product Biomolecule-PEG8-PTAD Conjugate (via CuAAC) CuAAC_Condition->CuAAC_Product CuAAC

A Comparative Guide to the Biological Activity of PTAD-PEG8-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal conjugation chemistry is critical for the successful development of targeted therapeutics, diagnostics, and research tools. This guide provides an in-depth comparison of PTAD-PEG8-azide conjugates with other common bioorthogonal alternatives, supported by experimental data and detailed protocols to aid in the assessment of their biological activity.

This compound is a heterobifunctional linker that leverages the highly selective and rapid reaction between 4-phenyl-3,5-dioxo-1,2,4-triazoline (PTAD) and the phenolic side chain of tyrosine residues. This "tyrosine-click" reaction offers a robust method for site-specific protein modification. The molecule's architecture includes a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce immunogenicity, and a terminal azide (B81097) group, which allows for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This dual functionality makes this compound a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).

Performance Comparison with Alternative Bioorthogonal Chemistries

The efficacy of a bioconjugation strategy hinges on several factors, including reaction kinetics, stability of the resulting linkage, and the potential for side reactions. Here, we compare the performance of PTAD-tyrosine conjugation with other widely used bioorthogonal methods.

Table 1: Comparison of Reaction Kinetics of Common Bioorthogonal Reactions

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
PTAD-Tyrosine ~10² - 10³Fast and highly selective for tyrosine. Can be performed under mild, physiological conditions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ~10⁻¹ - 10¹Copper-free click chemistry, ideal for live-cell applications. Kinetics are dependent on the strain of the cyclooctyne.
Tetrazine Ligation (iEDDA) ~10³ - 10⁶Extremely fast kinetics. Reaction is irreversible and produces a nitrogen gas byproduct.[1]
Maleimide-Thiol ~10² - 10³Commonly used for cysteine conjugation. The resulting thioether bond can be susceptible to retro-Michael addition.

Table 2: Comparative Stability of Bioconjugation Linkages

LinkageConditionApproximate Half-life (t₁₂)Reference
PTAD-Tyrosine Human PlasmaVery stable; resistant to extremes of pH and temperature.[2][3][2][3]
Maleimide-Thiol (succinimidyl thioether) Human Plasma (37°C)~7 days (can be shorter due to thiol exchange)
Maleimide-Thiol (hydrolyzed) Physiological pH> 2 years (stabilized against retro-Michael addition)[4]
Disulfide Reducing environment (e.g., intracellular)Cleavable

The PTAD-tyrosine linkage demonstrates exceptional stability across a wide range of pH, temperatures, and in human blood plasma, making it significantly more robust than the commonly used maleimide-based linkages.[2][3] While maleimide-thiol conjugates are widely used, they are known to be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Strategies to hydrolyze the thiosuccinimide ring in maleimide (B117702) adducts can significantly increase their stability.[4]

Experimental Protocols

To facilitate the evaluation of this compound conjugates, detailed protocols for protein labeling, subsequent click chemistry, and assessment of biological activity are provided below.

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible tyrosine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Tris buffer (1 M, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • To the protein solution, add the this compound stock solution to achieve a final molar excess of 3-10 fold over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

  • To scavenge any potential isocyanate byproducts from PTAD decomposition, add Tris buffer to a final concentration of 50-100 mM.[2][3]

  • Incubate the reaction mixture at room temperature for 15-60 minutes. Reaction times may need to be optimized depending on the protein and desired degree of labeling.

  • Purify the this compound conjugated protein using a desalting or SEC column to remove excess reagents.

  • Characterize the conjugate by mass spectrometry to determine the drug-to-antibody ratio (DAR) or degree of labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule (e.g., a fluorescent dye or a cytotoxic drug).

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • PBS or other suitable buffer

Procedure:

  • In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule. A molar excess of the alkyne molecule (typically 4-10 fold) is recommended.

  • Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

  • Add the CuSO₄/THPTA complex to the protein-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the final conjugate using an appropriate method, such as SEC, to remove unreacted components.

Protocol 3: MTT Assay for Cytotoxicity Assessment on HeLa Cells

This protocol describes the use of a colorimetric MTT assay to evaluate the cytotoxicity of the final bioconjugate on a cancer cell line.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Bioconjugate of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the bioconjugate in complete culture medium and add them to the wells. Include untreated cells as a negative control.

  • Incubate the cells with the conjugate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the conjugate that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow Protein Protein of Interest (e.g., Antibody) Labeling Tyrosine-Click Reaction (Protocol 1) Protein->Labeling PTAD_PEG8_Azide This compound PTAD_PEG8_Azide->Labeling Azide_Protein Azide-Functionalized Protein Labeling->Azide_Protein Click_Reaction CuAAC Click Chemistry (Protocol 2) Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate MTT_Assay MTT Cytotoxicity Assay (Protocol 3) Final_Conjugate->MTT_Assay HeLa_Cells HeLa Cells HeLa_Cells->MTT_Assay Biological_Activity Assessment of Biological Activity (IC50) MTT_Assay->Biological_Activity

Caption: Workflow for bioconjugate synthesis and activity assessment.

The application of bioorthogonal chemistries, such as PTAD-based conjugation, is instrumental in dissecting complex cellular signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling cascade, a key regulator of cell proliferation and survival, can be probed using site-specifically labeled antibodies or ligands.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

By conjugating a fluorescent dye to an EGFR-targeting antibody using this compound, researchers can track the internalization and trafficking of the receptor upon ligand binding, providing insights into the initial steps of signal transduction.[5]

Conclusion

This compound offers a powerful and versatile platform for the creation of stable and well-defined bioconjugates. Its rapid, tyrosine-selective reaction kinetics and the exceptional stability of the resulting linkage provide significant advantages over other bioorthogonal chemistries, particularly for applications requiring long-term stability in biological environments. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively assess the biological activity of this compound conjugates and to make informed decisions in the design of their next generation of biotherapeutics and research tools.

References

A Comparative Guide to In Vitro and In Vivo Stability of PTAD-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicity, while insufficient payload delivery at the tumor site can diminish therapeutic effect. This guide provides an objective comparison of the stability of ADCs linked via Pyridazinedione (PTAD) technology against the widely used maleimide-based linkers, supported by experimental data and detailed methodologies.

Executive Summary

Next-generation PTAD-based linker technologies, such as those utilizing pyridazinediones, offer significant stability advantages over conventional maleimide-based linkers. Maleimide-linked ADCs are susceptible to payload loss in vivo through a retro-Michael reaction, a process of deconjugation that can lead to premature drug release.[1][2][3] In contrast, PTAD-linked ADCs, specifically those using dithiol-substituted pyridazinediones, form highly stable conjugates that are resistant to this degradation pathway, ensuring the ADC remains intact in circulation until it reaches the target tumor cell.[4][5]

Comparative Stability Data

The following tables summarize quantitative data from studies assessing the stability of different ADC linker technologies.

Table 1: In Vitro Stability in Human Plasma/Serum

Linker TypeADC ConstructAssay ConditionsTime PointRemaining Conjugated Payload (%)Reference
PTAD (Pyridazinedione) Trastuzumab-PD-MMAEHuman Serum, 37°C7 days>95%[4]
Maleimide (B117702) (Thiol-Maleimide) mil40-12c' (Traditional Maleimide)Albumin Solution (25 mg/mL), 37°C14 days~86.7%[6]
Maleimide (Improved) mil40-12c (Maleamic Methyl Ester)Albumin Solution (25 mg/mL), 37°C14 days~96.2%[6]

Table 2: In Vivo Stability (Pharmacokinetics in Mice)

Linker TypeADC ConstructAnimal ModelKey FindingReference
PTAD (Pyridazinedione) Trastuzumab-PD-MMAEMouse Xenograft ModelDemonstrated excellent tumor regression, indicative of stable payload delivery.[5]
Maleimide (Thiol-Maleimide) J2898A-SMCC-DM1MiceShowed slightly faster clearance of the intact ADC compared to a non-maleimide control, suggesting some payload loss.

Experimental Protocols

Detailed methodologies for key stability assays are provided below. These protocols can be adapted for specific ADC constructs.

In Vitro Plasma Stability Assay Protocol

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC.

Materials:

  • ADC of interest (e.g., PTAD-linked ADC, Maleimide-linked ADC)

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Reduction reagent (e.g., DTT)

  • Alkylation reagent (e.g., iodoacetamide)

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: At each time point, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads.

  • Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using DTT.

  • Analysis by LC-MS: Analyze the light chain and heavy chain fragments by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

In Vivo Stability Assay Protocol (Pharmacokinetic Study)

Objective: To assess the in vivo stability and clearance of an ADC in an animal model.

Materials:

  • ADC of interest

  • Appropriate animal model (e.g., mice, rats)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • ELISA or LC-MS/MS for quantification of total antibody and intact ADC

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail vein bleeding.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification:

    • Total Antibody: Measure the concentration of total antibody (conjugated and unconjugated) using a generic anti-human IgG ELISA.

    • Intact ADC: Measure the concentration of the intact, conjugated ADC using a payload-specific ELISA or by LC-MS/MS analysis of the antibody-conjugated drug.

  • Pharmacokinetic Analysis: Plot the concentration-time data for both total antibody and intact ADC. A faster clearance rate for the intact ADC compared to the total antibody suggests in vivo deconjugation.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms of ADC stability and action, the following diagrams illustrate key workflows and biological pathways.

ADC_Conjugation_Workflow PTAD-Linked ADC Conjugation Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (mAb) reduce Reduction of Disulfide Bonds (e.g., with TCEP) mAb->reduce conjugation Conjugation Reaction (Thiol-PTAD reaction) reduce->conjugation ptad_linker PTAD-Linker-Payload ptad_linker->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification adc_final Purified PTAD-linked ADC purification->adc_final

Caption: Workflow for the generation of PTAD-linked ADCs.

Maleimide_Instability Maleimide Linker Instability Pathway ADC Maleimide-Linked ADC (in circulation) Retro_Michael Retro-Michael Reaction ADC->Retro_Michael spontaneous Deconjugated_Linker Deconjugated Linker-Payload Retro_Michael->Deconjugated_Linker Free_Payload Prematurely Released Payload Retro_Michael->Free_Payload Albumin Thiol-containing proteins (e.g., Albumin) Transconjugated_Albumin Transconjugated Albumin-Payload (Off-target toxicity) Deconjugated_Linker->Transconjugated_Albumin reacts with

Caption: Mechanism of maleimide linker instability in vivo.

ADC_Intracellular_Trafficking General ADC Intracellular Trafficking and Payload Release cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_lysosome Lysosomal Pathway cluster_payload_action Payload Action ADC ADC in Circulation Binding Binding ADC->Binding Receptor Target Antigen on Tumor Cell Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Antibody Degradation & Linker Cleavage Lysosome->Degradation Payload Released Payload Degradation->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General pathway of ADC internalization and payload release.

References

A Head-to-Head Comparison: PTAD-PEG8-Azide vs. Alternative Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, protocols, and pathways of leading bioconjugation methods.

In the rapidly evolving landscape of bioconjugation, the ability to selectively and efficiently modify biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The choice of conjugation chemistry is a critical decision that profoundly influences the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of a novel tyrosine-targeting chemistry, PTAD-PEG8-azide, against three widely established bioconjugation techniques: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), maleimide (B117702) chemistry, and N-hydroxysuccinimide (NHS) ester chemistry.

This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate bioconjugation strategy for their specific application. We will delve into the reaction kinetics, efficiency, stability, and potential side reactions of each method, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Bioconjugation Techniques

The following table summarizes the key performance indicators for this compound and its alternatives. It is important to note that direct head-to-head quantitative comparisons under identical conditions are scarce in the literature. Therefore, the presented data is a synthesis of findings from various studies and should be interpreted with consideration of the specific experimental contexts.

FeatureThis compound (Tyrosine-Click)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Maleimide ChemistryNHS Ester Chemistry
Target Residue(s) TyrosineAzide (B81097)/Alkyne (introduced)Cysteine (thiol)Lysine (primary amine), N-terminus
Reaction pH 6.0 - 8.0[1]~4.0 - 9.0 (typically physiological)6.5 - 7.57.2 - 8.5
Reaction Time < 15 minutes to a few hours[2]Minutes to hours1 - 4 hours1 - 4 hours
Second-Order Rate Constant (k₂) Fast (qualitative)[3]10⁻³ to 1 M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹ (for thiols)Generally slower than thiol-maleimide
Conjugation Efficiency (Yield) ~60-90%[1]High (>90%)High (>90%)Variable, depends on conditions
Linkage Stability Highly stable to pH, temperature, and plasma[4]Highly stable triazole linkageSusceptible to retro-Michael addition (thiol exchange)Susceptible to hydrolysis
Key Side Reactions Isocyanate formation (can be scavenged with Tris)[4]MinimalThiol-disulfide exchange, hydrolysis of maleimideHydrolysis of NHS ester competes with aminolysis
Selectivity High for tyrosine over cysteine and lysine[4]High (bioorthogonal)High for thiols at pH 6.5-7.5Moderate, targets all accessible primary amines

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes involved in each bioconjugation technique, the following diagrams have been generated using Graphviz.

This compound (Tyrosine-Click) Chemistry

The reaction of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) with the phenolic side chain of a tyrosine residue proceeds via a rapid and selective "tyrosine-click" reaction. The PEG8 linker enhances solubility and provides spacing, while the terminal azide enables further modification via click chemistry.

Caption: Reaction of this compound with a tyrosine residue on a protein.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide-modified molecule, forming a stable triazole linkage without the need for a copper catalyst. This technique is highly specific and can be performed in complex biological environments.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) PTAD This compound (pH 6-8, RT) Protein_Prep->PTAD SPAAC SPAAC (Physiological pH, RT) Protein_Prep->SPAAC Maleimide Maleimide (pH 6.5-7.5, RT or 4°C) Protein_Prep->Maleimide NHS_Ester NHS Ester (pH 7.2-8.5, RT or 4°C) Protein_Prep->NHS_Ester Reagent_Prep Reagent Preparation (Dissolve in appropriate solvent) Reagent_Prep->PTAD Reagent_Prep->SPAAC Reagent_Prep->Maleimide Reagent_Prep->NHS_Ester Purification Purification (e.g., SEC, Dialysis) PTAD->Purification SPAAC->Purification Maleimide->Purification NHS_Ester->Purification Analysis Characterization (e.g., MS, SDS-PAGE, UV-Vis) Purification->Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of PTAD-PEG8-azide, a bifunctional linker containing both a phenyl-triazolinedione (PTAD) group and a terminal azide (B81097). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazards

Key Hazards:

  • Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, and silver, often found in plumbing, to form highly shock-sensitive and explosive metal azides.[1]

  • Generation of Toxic Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), a toxic and explosive gas.

  • Thermal Instability: Organic azides can decompose explosively when heated.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Nitrile gloves are recommended.
Eye Protection Safety glasses or chemical splash goggles.
Lab Coat Standard laboratory coat.
Additional Work should be conducted in a chemical fume hood.

Segregation and Waste Collection

Proper segregation of waste is the most critical step in the safe disposal of azide-containing compounds.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all this compound waste. The container should be made of a non-metallic material (e.g., high-density polyethylene) and have a secure screw-top cap.

  • Labeling: The waste container must be labeled as "HAZARDOUS WASTE: this compound" and should also indicate the presence of "Organic Azide."

  • Avoid Metal Contact: Do not use metal spatulas or other metal instruments when handling the waste. Use plastic or glass tools to prevent the formation of metal azides.

  • No Mixing: Do not mix this compound waste with any other waste streams, especially acidic waste or waste containing heavy metals.[1]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as pipette tips, gloves, and weigh paper should be placed directly into the designated solid waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, dedicated liquid waste container. The solvent should be noted on the hazardous waste label.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Labeling cluster_3 Disposal Solid_Waste Solid Waste (Gloves, Tips) Dedicated_Solid Dedicated Solid Waste (Non-Metallic Container) Solid_Waste->Dedicated_Solid Place in Liquid_Waste Liquid Waste (Solutions) Dedicated_Liquid Dedicated Liquid Waste (Non-Metallic Container) Liquid_Waste->Dedicated_Liquid Pour into Label_Solid Label: 'HAZARDOUS WASTE: This compound (Solid)' Dedicated_Solid->Label_Solid Affix Label_Liquid Label: 'HAZARDOUS WASTE: This compound (Liquid)' Dedicated_Liquid->Label_Liquid Affix EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Label_Solid->EHS_Pickup Label_Liquid->EHS_Pickup

Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., the solvent used in the experiment). Collect these rinses in the designated liquid hazardous waste container for this compound.

  • Deactivation (Optional - for trace amounts): For trace residual amounts, a chemical deactivation step can be performed. This should only be carried out by trained personnel in a chemical fume hood. A common method for deactivating azides is treatment with a freshly prepared solution of nitrous acid. However, given the complexity and potential hazards of this procedure, direct disposal of the rinsed glassware or consultation with your institution's Environmental Health and Safety (EHS) office is the preferred and safer option for non-specialists.

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container for this compound. Do not use a metal dustpan. 4. Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container. 5. Wash the area with soap and water.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert your supervisor and contact your institution's EHS office. 3. Prevent entry into the affected area. 4. Provide details of the spill to the emergency response team.

Final Disposal

The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Key Steps for Final Disposal:

  • Secure Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup.

  • Documentation: Complete all necessary paperwork for the waste disposal, accurately describing the contents of the container.

G

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Personal protective equipment for handling PTAD-PEG8-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety when handling PTAD-PEG8-azide. The following table outlines the required PPE, drawing on recommendations for handling similar hazardous chemicals.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately in designated hazardous waste containers.[1]
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are being handled.
Body Flame-resistant lab coatA lab coat made of Nomex® or 100% cotton is required to protect against splashes.[1] Ensure the lab coat is fully buttoned.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any potential dust or aerosols.[2]

Operational Plan: From Receipt to Disposal

This section details the procedural steps for the safe handling of this compound.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[1]

  • Storage: Store in a cool, dry, and dark environment, typically at -20°C, as recommended for similar azide-containing PEG compounds.[3] Avoid heat and exposure to air.[4]

2. Handling and Use:

  • Pre-Use Check: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Aliquoting: If the compound is a solid, handle it carefully to avoid generating dust.[1] Perform these tasks in a designated area, such as a chemical fume hood.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly and stir gently.[1]

  • Activation: PTAD-azide requires activation before use in bioconjugation reactions. This typically involves reacting it with an activating agent like 1,3-dibromo-5,5-dimethylhydantoin. This activation step should be performed immediately before use, and the activated reagent should be used promptly.[5]

  • Reaction Setup: Ensure all reaction vessels are properly secured and the reaction is conducted in a well-ventilated area.[1]

3. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent after the material has been removed.[1]

4. Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.[1]

  • Labeling: Clearly label the hazardous waste container with its contents.

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.

Experimental Protocol: General Procedure for Protein Modification

PTAD-azide is utilized as a selective bioconjugation reagent for modifying tyrosine residues.[5][6] The azide (B81097) group can then be used for subsequent "click chemistry" reactions.[5][6]

Part 1: PTAD Activation

  • In a suitable organic solvent (e.g., DMF or acetonitrile), mix PTAD-azide with a near-equimolar amount (1:0.98 molar ratio) of an activating agent such as 1,3-dibromo-5,5-dimethylhydantoin.[5]

  • Stir the mixture for approximately 5 minutes at room temperature. A color change from colorless/pale yellow to deep red indicates activation.[5]

  • Once activated, place the reagent on ice and use it for protein modification within 30 minutes.[5]

Part 2: Protein Modification

  • To the activated PTAD reagent, add the protein solution in a suitable buffer (e.g., mixed phosphate/Tris buffer, pH 6-9). A 10-fold molar excess of the reagent relative to the protein is often recommended.[5]

  • Gently mix the reaction at room temperature for up to 30 minutes.[5]

  • Remove the excess, unreacted PTAD reagent using a desalting column or gel filtration.[5]

Logical Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE B Inspect & Prepare Work Area A->B C Retrieve Chemical B->C D Weigh & Aliquot C->D E Prepare Solution D->E J Spill Occurs D->J F Perform Reaction E->F E->J G Decontaminate Work Area F->G F->J H Segregate Waste G->H I Store Waste for Pickup H->I K Follow Spill Protocol J->K L Contact EHS K->L

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.